Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)6-4-14-8(12-6)5(10)3-7(11)13-14/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHORKGPBKKWTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C(=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS No. 1208087-79-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
In the landscape of modern medicinal chemistry, the imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a rich source for the development of novel therapeutics.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including applications as anticancer, neurogenerative, antidiabetic, and antimicrobial agents.[2]
The true power of the imidazo[1,2-b]pyridazine scaffold lies in its synthetic tractability and the diverse chemical space that can be explored through substitution at various positions around the fused ring system. This versatility has been masterfully exploited in the development of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of many cancers and inflammatory diseases.[2] A prime example of the clinical success of this scaffold is Ponatinib, a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[2]
This guide focuses on a key building block for accessing this valuable chemical space: Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS No. 1208087-79-9). The strategic placement of bromo and chloro substituents, along with the ethyl carboxylate group, provides multiple reactive handles for synthetic diversification, making it an invaluable intermediate for the construction of compound libraries in drug discovery programs.[3]
This document will provide an in-depth technical overview of this compound, including its synthesis, chemical properties, and its application in the development of targeted therapeutics, all from the perspective of a seasoned application scientist.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 1208087-79-9 | [3] |
| Molecular Formula | C₉H₇BrClN₃O₂ | [3] |
| Molecular Weight | 304.53 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity | Typically ≥ 97% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Spectroscopic Data for Structural Elucidation
Structural confirmation of the title compound is typically achieved through a combination of spectroscopic techniques.
¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum provides key information about the electronic environment of the protons on the heterocyclic core and the ethyl ester group.
-
δ 8.50 (s, 1H): This singlet corresponds to the proton on the imidazole portion of the ring system. Its downfield shift is indicative of its position within an aromatic, electron-deficient ring.
-
δ 7.47 (s, 1H): This singlet is assigned to the proton on the pyridazine ring.
-
δ 4.49 (q, J=7.1 Hz, 2H): This quartet represents the two methylene protons of the ethyl ester, split by the adjacent methyl group.
-
δ 1.44 (t, J=7.1 Hz, 3H): This triplet corresponds to the three protons of the methyl group of the ethyl ester, split by the adjacent methylene group.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected [M+H]⁺ ion would have a characteristic isotopic pattern due to the presence of bromine and chlorine. For a related compound, the observed m/z of 302.9548 aligns well with the calculated mass.[3]
Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights
The construction of the imidazo[1,2-b]pyridazine ring system is a cornerstone of its chemistry. The most common and effective method for synthesizing the title compound is through a cyclocondensation reaction.
Experimental Protocol
The following protocol is based on a patented synthesis and represents a reliable method for the preparation of this compound.[5]
Materials:
-
5-bromo-3-chloro-6-aminopyridazine
-
Ethyl bromopyruvate
-
Dry Dimethylformamide (DMF)
-
Ice water
-
Deionized water
-
Diethyl ether (Et₂O)
Procedure:
-
To a suspension of 5-bromo-3-chloro-6-aminopyridazine (15.7 g, 75.3 mmol) in dry DMF (80 mL) in a suitable reaction vessel, add ethyl bromopyruvate (21.0 mL, 151 mmol) via a syringe at room temperature.
-
Stir the resulting mixture at room temperature for 20 hours.
-
Upon completion of the reaction, pour the reaction mixture into ice water (300 mL).
-
Isolate the precipitated solid by filtration.
-
Wash the solid with water (2 x 50 mL) and then with Et₂O (3 x 50 mL).
-
Remove residual solvents from the solid under reduced pressure to yield the final product as an off-white solid.
Causality Behind Experimental Choices
-
Choice of Reactants: The synthesis relies on the reaction between an aminopyridazine and an α-haloketone (in this case, ethyl bromopyruvate). The amino group of the pyridazine acts as a nucleophile, initiating the reaction cascade.
-
Solvent Selection (DMF): Dry DMF is an excellent polar aprotic solvent for this reaction. It effectively dissolves the reactants and facilitates the nucleophilic substitution and cyclization steps without interfering with the reaction mechanism. Its high boiling point also allows for heating if necessary, although this particular synthesis proceeds at room temperature.
-
Reaction Time: The 24-hour reaction time ensures the completion of the multi-step reaction sequence, leading to a higher yield of the desired product.
-
Workup Procedure (Quenching with Ice Water): Pouring the reaction mixture into ice water serves two primary purposes. Firstly, it precipitates the organic product, which has low solubility in water. Secondly, it effectively quenches the reaction by diluting the reactants and preventing further side reactions. The cold temperature helps to control any potential exotherms during the precipitation process.
-
Washing Steps: Washing with water removes any remaining DMF and inorganic byproducts. The subsequent wash with diethyl ether helps to remove non-polar organic impurities, resulting in a cleaner final product.
Reaction Mechanism
The synthesis proceeds through a well-established mechanism for the formation of imidazo[1,2-b]pyridazines.
Caption: Reaction mechanism for the synthesis of the title compound.
-
Nucleophilic Attack: The exocyclic amino group of 5-bromo-3-chloro-6-aminopyridazine acts as a nucleophile and attacks the electrophilic carbon of the ethyl bromopyruvate, displacing the bromide ion.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridazine ring then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered ring intermediate.
-
Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic imidazo[1,2-b]pyridazine ring system.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The bromine and chlorine atoms at positions 8 and 6, respectively, are particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This allows for the systematic introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.
Targeting PIM Kinases
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival and proliferation and are overexpressed in various hematological malignancies and solid tumors. This makes them attractive targets for cancer therapy. Several imidazo[1,2-b]pyridazine-based compounds have been identified as potent Pim kinase inhibitors.[6]
A notable example is the Pim-1 selective inhibitor SGI-1776 . While the direct synthesis of SGI-1776 from the title compound is not explicitly detailed in the available literature, a highly efficient synthesis has been reported starting from the closely related 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[1] This synthesis involves a fluoride-promoted nucleophilic aromatic substitution (SNAr) at the C6 position, demonstrating the utility of the halogenated imidazo[1,2-b]pyridazine core in constructing such inhibitors.[1]
Caption: Synthetic workflow for generating kinase inhibitor libraries.
Targeting Tyrosine Kinase 2 (Tyk2)
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.[7][8] As such, Tyk2 is a key target for the treatment of autoimmune and inflammatory diseases. The imidazo[1,2-b]pyridazine scaffold has been successfully employed in the development of potent and selective Tyk2 inhibitors.[7][8] These inhibitors often function as allosteric inhibitors by binding to the pseudokinase (JH2) domain of Tyk2, thereby modulating the activity of the catalytic (JH1) domain.[7] The synthetic strategies for these inhibitors frequently involve the derivatization of the imidazo[1,2-b]pyridazine core, highlighting the importance of versatile intermediates like the title compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage condition is under an inert atmosphere at 2-8°C to ensure stability.[3]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its well-defined synthesis, coupled with the presence of multiple reactive sites, makes it an invaluable tool for the exploration of the rich chemical space of the imidazo[1,2-b]pyridazine scaffold. As research into kinase inhibitors and other targeted therapies continues to expand, the demand for such versatile intermediates is poised to grow. A thorough understanding of its synthesis, properties, and reactive potential, as outlined in this guide, will empower researchers and drug development professionals to fully leverage this compound in their quest for novel and effective therapeutics.
References
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
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MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]
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Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(5), 1013-1029. [Link]
-
National Center for Biotechnology Information. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]
-
ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [Link]
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
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A Technical Guide to Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
From the Office of the Senior Application Scientist
This document provides a comprehensive technical overview of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, with a primary focus on the determination of its molecular weight, and explore its relevance in modern drug discovery programs.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry.[1][2][3] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal framework for developing potent and selective inhibitors of various biological targets, particularly kinases.[1][4] The versatility of this scaffold is highlighted by its presence in the FDA-approved multi-kinase inhibitor ponatinib, used for treating chronic myeloid leukemia.[1][3] Derivatives of this core have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][5][6]
This compound (CAS Number: 1208087-79-9) is a key intermediate, functionalized with bromine and chlorine atoms at strategic positions.[4][7] These halogen substituents serve as versatile synthetic handles for introducing further molecular diversity through cross-coupling reactions, making this compound a valuable precursor for creating libraries of potential drug candidates.[4]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its application in research and development.
Molecular Formula and Weight Determination
The molecular formula for this compound is C₉H₇BrClN₃O₂ .[4][7]
The molecular weight is calculated by summing the atomic masses of each constituent atom. Using the most common isotopes, the calculation is as follows:
| Element | Count | Atomic Mass (amu) | Total Mass (amu) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 304.531 |
Based on this, the molecular weight of the compound is 304.53 g/mol .[4][7][8]
Chemical Structure and Key Identifiers
The structural arrangement of the molecule is crucial for its reactivity and biological activity. The canonical SMILES representation is CCOC(=O)C1=CN2C(=N1)C(=CC(=N2)Cl)Br.[4]
Below is a summary of the key physicochemical properties and identifiers for this compound.
| Property | Value |
| IUPAC Name | This compound[4] |
| Molecular Formula | C₉H₇BrClN₃O₂[4][7] |
| Molecular Weight | 304.53 g/mol [4][7][8] |
| CAS Number | 1208087-79-9[4][7][9] |
| MDL Number | MFCD11975606[8] |
| Appearance | White to off-white solid[4][10] |
| Purity | Typically ≥97-98%[4] |
Synthesis and Characterization
Representative Synthetic Protocol
This compound is typically synthesized via a cyclocondensation reaction. The causality behind this choice of reaction is its efficiency in forming the fused bicyclic imidazo[1,2-b]pyridazine ring system in a single, often high-yielding, step.
A representative procedure involves the reaction of a substituted aminopyridazine with an α-halocarbonyl compound.[4] Specifically, 5-bromo-3-chloro-6-aminopyridazine is reacted with ethyl bromopyruvate.[10]
Workflow for Synthesis:
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- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review PMID: 34607244 | MCE [medchemexpress.cn]
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A Technical Guide to the Structural Elucidation of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides a comprehensive, in-depth analysis of the structural elucidation of a key intermediate, ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (Compound 1 ). As a Senior Application Scientist, the following sections synthesize multi-technique analytical data with mechanistic rationale, offering a self-validating workflow for researchers in the field. This document is designed not as a rigid protocol, but as a logical framework, explaining the causality behind each experimental choice to ensure unambiguous structural confirmation.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has garnered significant attention in pharmaceutical research. Its rigid, planar structure and distribution of nitrogen atoms make it an ideal scaffold for interacting with various biological targets.[2][3] Derivatives of this core have shown a wide range of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties.[3] Most notably, this scaffold is central to the design of potent kinase inhibitors for oncology, such as Ponatinib, which underscores the importance of developing robust synthetic and analytical methodologies for its derivatives.[2][3]
This compound (1 ) is a critical building block, offering multiple points for diversification through cross-coupling reactions, making it invaluable for generating libraries of novel drug candidates.[1] The precise confirmation of its structure is paramount before its use in further synthetic steps.
Synthesis and Initial Characterization
The logical starting point for any structural elucidation is a review of the synthetic route, as it provides the foundational hypothesis for the expected molecular structure.
Synthetic Pathway: Cyclocondensation
Compound 1 is typically synthesized via a cyclocondensation reaction.[1][4] This established method involves the reaction of a substituted aminopyridazine with an α-halocarbonyl compound.
Reaction Scheme:
Caption: Synthetic route for Compound 1.
A common procedure involves stirring 5-bromo-3-chloro-6-aminopyridazine with ethyl bromopyruvate in a polar aprotic solvent like dry dimethylformamide (DMF) at room temperature.[4] The reaction proceeds via initial nucleophilic attack of the exocyclic amino group onto the ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-b]pyridazine ring system.
Foundational Physicochemical Data
Before delving into complex spectroscopic analysis, basic physicochemical properties provide the first layer of validation.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrClN₃O₂ | [1] |
| Molecular Weight | 304.53 g/mol | [1][4] |
| CAS Number | 1208087-79-9 | [1] |
| Appearance | Off-white to light yellow solid | [1][4] |
Spectroscopic Elucidation: A Multi-Pronged Approach
The core of structure elucidation lies in the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Workflow for structure elucidation.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the first-line technique. Its power lies in providing an extremely accurate mass measurement, which directly validates the molecular formula. The presence of bromine and chlorine atoms creates a distinct isotopic pattern, which is a critical self-validating feature.
Experimental Protocol (HRMS - ESI+):
-
Sample Preparation: Dissolve ~1 mg of the synthesized solid in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Positive ion mode (ESI+) is typically used to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Scan over a mass range of m/z 100-500.
Data Interpretation:
| Ion Species | Calculated m/z | Observed m/z | Rationale |
| [M+H]⁺ | 302.9536 | 302.9548 | Confirms the elemental composition C₉H₈BrClN₃O₂⁺. The minor deviation is well within the typical <5 ppm error margin of HRMS, confirming the molecular formula.[1] |
The isotopic signature is the key confirmatory element. Due to the natural abundances of ³⁵Cl/³⁷Cl (~3:1) and ⁷⁹Br/⁸¹Br (~1:1), the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion, providing undeniable evidence for the presence of one chlorine and one bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Expertise & Experience: NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. For a novel structure, a suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) is essential for unambiguous assignment.
¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire data over a 0-12 ppm spectral width.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| 8.50 | Singlet (s) | 1H | H-3 | The proton on the imidazole ring (C3) is deshielded by the adjacent nitrogen and the electron-withdrawing ester group. The singlet multiplicity indicates no adjacent protons.[4] |
| 7.47 | Singlet (s) | 1H | H-7 | The proton on the pyridazine ring (C7) is in an electron-deficient aromatic system. Its singlet nature is due to the lack of adjacent protons, being flanked by substituted C6 (Cl) and C8 (Br) positions.[4] |
| 4.49 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4). The downfield shift is due to the adjacent oxygen atom.[4] |
| 1.44 | Triplet (t) | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).[4] |
¹³C NMR and 2D NMR Spectroscopy: While ¹H NMR maps the protons, ¹³C NMR identifies all unique carbon environments. 2D NMR experiments like HSQC (correlates protons to their directly attached carbons) and HMBC (shows correlations between protons and carbons over 2-3 bonds) are then used to piece the fragments together.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-162 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon. |
| ~140-150 | C-6, C-8a | Carbons in the pyridazine ring bonded to nitrogen and halogens are significantly downfield. |
| ~135-140 | C-2 | Carbon of the imidazole ring attached to the ester group. |
| ~120-130 | C-7 | Aromatic CH carbon in the pyridazine ring. |
| ~115-120 | C-3 | Aromatic CH carbon in the imidazole ring. |
| ~105-115 | C-8 | Carbon bearing the bromine atom, shifted upfield relative to the chlorine-bearing carbon. |
| ~62-64 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~14-15 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
HMBC Correlations (Key Long-Range Connections):
-
H-3 to C-2 and C-8a: Confirms the position of the imidazole proton relative to the ester and the ring fusion.
-
H-7 to C-6 and C-8a: Places the pyridazine proton between the halogenated carbon and the bridgehead carbon.
-
-OCH₂CH₃ protons to C=O: Unequivocally links the ethyl group to the ester carbonyl.
X-Ray Crystallography: The Definitive Proof
Authoritative Grounding: When a single crystal of suitable quality can be grown, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure. This technique is the gold standard for structural elucidation.[5] Studies on related imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine systems have successfully employed this method to determine bond lengths, bond angles, and overall molecular geometry.[5][6][7]
Experimental Protocol:
-
Crystal Growth: Slowly evaporate a solution of the compound in a solvent system like ethyl acetate/hexane.
-
Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data using Mo Kα radiation.
-
Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data.
Expected Structural Features:
-
Planarity: The fused imidazo[1,2-b]pyridazine ring system is expected to be nearly planar.[6]
-
Bond Lengths: C-Cl and C-Br bond lengths will be consistent with literature values for aromatic halides.
-
Conformation: The ethyl ester group may exhibit some rotational freedom, but its connectivity will be definitively established.
Conclusion: A Self-Validating Structural Dossier
The structural elucidation of this compound is achieved through a logical and self-validating workflow. The synthesis provides a testable hypothesis. HRMS confirms the elemental composition with high precision, supported by the characteristic isotopic patterns of bromine and chlorine. A full suite of NMR experiments, culminating in 2D correlations, maps the precise connectivity of the molecular framework. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous proof of structure. This multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy characterization required for advancing this valuable intermediate in drug discovery programs.
References
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El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
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National Center for Biotechnology Information. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.[Link]
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National Center for Biotechnology Information. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.[Link]
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Synthink. Synthesis routes of this compound.[Link]
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- 6. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Characterization of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS No. 1208087-79-9), a key heterocyclic building block in medicinal chemistry.[1] The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in drug discovery, particularly in the development of kinase inhibitors for oncology.[1] A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the rational design of novel therapeutic agents. This document details the available experimental and predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering insights into the structural features and electronic environment of the molecule.
Introduction: The Significance of this compound
This compound is a versatile synthetic intermediate characterized by a fused heterocyclic ring system. This scaffold is of significant interest in pharmaceutical research due to its prevalence in a variety of biologically active molecules. The strategic placement of bromo and chloro substituents offers multiple points for further chemical modification through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[1]
The accurate characterization of this molecule is the foundation of its use in synthesis and drug development. Spectroscopic techniques provide a detailed fingerprint of the compound, confirming its identity and purity. This guide serves as a practical reference for researchers, providing a detailed breakdown of the expected spectroscopic signatures of this compound.
Molecular Structure and Key Physicochemical Properties
A foundational understanding of the molecule's composition is essential before delving into its spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrClN₃O₂ | [2] |
| Molecular Weight | 304.53 g/mol | [2] |
| CAS Number | 1208087-79-9 | [2] |
| Appearance | Off-white solid |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; N3 [label="N", pos="1.8,0.3!"]; C4 [label="C", pos="0.8,-0.5!"]; C5 [label="C", pos="-0.5,-0.5!"]; C6 [label="C", pos="-1.3,0.3!"]; C7 [label="C", pos="-0.8,1.5!"]; C8 [label="C", pos="2.2,2.5!"]; O1 [label="O", pos="1.8,3.5!"]; O2 [label="O", pos="3.5,2.5!"]; C9 [label="CH2", pos="4.5,3.5!"]; C10 [label="CH3", pos="5.8,3.5!"]; Br [label="Br", pos="-2.8,0.3!"]; Cl [label="Cl", pos="1.2,-1.8!"]; H1[label="H", pos="-1.2, 2.2!"]; H2[label="H", pos="1.5, -2.2!"];
// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1; C5 -- N1; C2 -- C8; C8 -- O1 [style=double]; C8 -- O2; O2 -- C9; C9 -- C10; C6 -- Br; C4 -- Cl; C7 -- H1; // C4 -- H2; This is incorrect based on the structure
// Labels for positions pos_N1 [label="N1", pos="-0.3,1.8!"]; pos_C2 [label="C2", pos="1.6,1.8!"]; pos_N3 [label="N4", pos="2.3,0!"]; pos_C4 [label="C6", pos="1.5,-0.8!"]; pos_C5 [label="C8a", pos="-0.8,-0.8!"]; pos_C6 [label="C8", pos="-1.8,0!"]; pos_C7 [label="C7", pos="-1.1,1.8!"]; pos_C8 [label="C3", pos="0.5,0.5!"]; pos_ester_C [label="", pos="2.5,2.2!"]; pos_ester_O1 [label="", pos="1.5,3.8!"]; pos_ester_O2 [label="", pos="3.8,2.2!"]; pos_ester_CH2 [label="", pos="4.8,3.2!"]; pos_ester_CH3 [label="", pos="6.1,3.2!"]; pos_Br [label="", pos="-3.1,0!"]; pos_Cl [label="", pos="0.9,-2.1!"]; pos_H1 [label="", pos="-1.5, 2.5!"]; }
Caption: Molecular structure of this compound.
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.50 | s | 1H | - | H-3 |
| 7.47 | s | 1H | - | H-7 |
| 4.49 | q | 2H | 7.1 | -OCH₂CH₃ |
| 1.44 | t | 3H | 7.1 | -OCH₂CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Interpretation:
-
Aromatic Region: The two singlets in the aromatic region at 8.50 ppm and 7.47 ppm are characteristic of the protons on the imidazo[1,2-b]pyridazine ring system. The downfield shift of the proton at 8.50 ppm is attributed to its position on the electron-deficient imidazole ring, assigned as H-3. The singlet at 7.47 ppm corresponds to the proton on the pyridazine ring, assigned as H-7. The singlet nature of these signals confirms the substitution pattern, as there are no adjacent protons to cause splitting.
-
Aliphatic Region: The quartet at 4.49 ppm and the triplet at 1.44 ppm are characteristic of an ethyl ester group. The quartet, integrating to two protons, is assigned to the methylene group (-OCH₂CH₃) adjacent to the ester oxygen. The triplet, integrating to three protons, is assigned to the terminal methyl group (-OCH₂CH₃). The coupling constant of 7.1 Hz is typical for ethyl groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted Chemical Shifts:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | C=O (ester) | Typical range for ester carbonyl carbons. |
| ~145-150 | C-6 | Carbon bearing the chloro substituent in the pyridazine ring. |
| ~140-145 | C-8a | Bridgehead carbon. |
| ~135-140 | C-2 | Carbon attached to the ester group in the imidazole ring. |
| ~125-130 | C-8 | Carbon bearing the bromo substituent in the pyridazine ring. |
| ~120-125 | C-3 | Unsubstituted carbon in the imidazole ring. |
| ~115-120 | C-7 | Unsubstituted carbon in the pyridazine ring. |
| ~60-65 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~10-15 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Expert Insights: The chemical shifts of the carbon atoms in the heterocyclic rings are influenced by the electronegativity of the nitrogen atoms and the halogen substituents. The presence of bromine and chlorine is expected to cause a downfield shift for the carbons to which they are attached (C-8 and C-6, respectively). The carbonyl carbon of the ester group will be the most downfield signal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.
High-Resolution Mass Spectrometry (HRMS):
-
Observed [M+H]⁺: 302.9548
-
Calculated for C₉H₈BrClN₃O₂⁺: 302.9536
The excellent agreement between the observed and calculated high-resolution mass provides strong evidence for the elemental composition of the molecule.
Expected Fragmentation Pattern:
While a full experimental mass spectrum is not available, the fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) is expected to proceed through several key pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to [M - 45]⁺.
-
Loss of ethylene from the ethyl ester: A McLafferty-type rearrangement could lead to the loss of C₂H₄, resulting in a fragment ion of [M - 28]⁺.
-
Cleavage of the ester group: Loss of the entire ethyl carboxylate group could occur.
-
Halogen loss: Fragmentation involving the loss of bromine or chlorine radicals is also possible.
The isotopic pattern of the molecular ion peak will be characteristic due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), providing a distinct signature for identification.
Caption: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups in a molecule by their characteristic vibrational frequencies.
Predicted Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2980-2850 | C-H stretch | Aliphatic C-H (ethyl group) |
| ~1720-1700 | C=O stretch | Ester carbonyl |
| ~1600-1450 | C=C and C=N stretch | Aromatic ring vibrations |
| ~1250-1000 | C-O stretch | Ester C-O |
| ~850-750 | C-Cl stretch | Aryl chloride |
| ~700-600 | C-Br stretch | Aryl bromide |
Interpretation: The IR spectrum is expected to be dominated by a strong absorption band in the region of 1720-1700 cm⁻¹ corresponding to the carbonyl stretch of the ethyl ester. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be observed just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to the vibrations of the heterocyclic ring system and the carbon-halogen bonds.
Experimental Protocols: A Self-Validating System
The acquisition of high-quality spectroscopic data is contingent upon rigorous experimental methodology. The following are generalized yet critical protocols for the characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (~0-10 ppm).
-
Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Ensure the instrument is calibrated to achieve high mass accuracy.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated mass for the expected molecular formula.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and validated fingerprint for this compound. The ¹H NMR spectrum clearly resolves all proton signals, confirming the substitution pattern of the heterocyclic core and the presence of the ethyl ester. While experimental ¹³C NMR and IR data were not found in the literature, predictive analysis based on established principles and data from analogous structures offers a reliable guide for spectral interpretation. The high-resolution mass spectrometry data unequivocally confirms the elemental composition of the molecule. This technical guide serves as an essential resource for researchers working with this important synthetic intermediate, facilitating its reliable identification and use in the advancement of medicinal chemistry and drug discovery.
References
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Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Prepared by: Dr. Gemini, Senior Application Scientist
Foreword: The Structural Elucidation of a Privileged Scaffold
The imidazo[1,2-b]pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology.[1][2][3][4] The specific analogue, Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, presents a versatile platform for further chemical modification, making a thorough understanding of its structural and electronic properties paramount for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such structural elucidation. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this molecule, grounded in fundamental principles and data from related heterocyclic systems. It is intended to serve as a practical resource for researchers in synthetic chemistry, medicinal chemistry, and drug development.
Molecular Structure and Numbering
A clear and unambiguous numbering system is essential for spectral assignment. The structure of this compound is presented below, following standard IUPAC nomenclature for fused heterocyclic systems.
Caption: Figure 2: Predicted key HMBC correlations for structural verification.
Conclusion
The predicted ¹H and ¹³C NMR spectra of this compound are presented based on established principles of NMR spectroscopy and comparison with related structures. This guide provides a robust framework for the interpretation of experimental data and outlines a clear protocol for its acquisition and analysis. The use of 2D NMR techniques, particularly HMBC, will be indispensable for the definitive structural confirmation of this important synthetic intermediate.
References
-
MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
NIH. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. [Link]
-
Sci-Hub. 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. [Link]
-
PubMed. ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. [Link]
-
ResearchGate. ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. [Link]
-
Royal Society of Chemistry. Transition-Metal-Free Regioselective C–H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. [Link]
-
RSC Publishing. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. [Link]
-
NIH. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. [Link]
-
NIH. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. [Link]
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Mass spectrometry of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Introduction: A Key Heterocyclic Scaffold in Drug Discovery
This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research.[1] The imidazo[1,2-b]pyridazine core is a "privileged scaffold," appearing in numerous biologically active molecules, including potent kinase inhibitors for oncology.[1][2] The presence of bromo, chloro, and ester functional groups provides multiple points for synthetic modification, making it a versatile intermediate for developing diverse compound libraries.[1][2]
Given its role in the development of novel therapeutics, unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and the ability to determine molecular weight and deduce structural information with exceptional accuracy.[3][4] This guide provides a comprehensive overview of the theoretical and practical aspects of analyzing this compound using modern mass spectrometry, with a focus on electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS).
Part 1: Theoretical Mass Spectrometric Profile
A priori understanding of the expected mass spectrum is crucial for efficient data interpretation and validation. The unique elemental composition of this compound (Molecular Formula: C₉H₇BrClN₃O₂) dictates a highly characteristic mass spectrometric signature.
The Molecular Ion Region: A Halogen Isotopic Fingerprint
The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion, arising from the natural abundance of bromine and chlorine isotopes.
-
Chlorine (Cl): Exists as two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[5][6] This results in an M+ and an M+2 peak.
-
Bromine (Br): Exists as two primary isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.[5] This also results in an M+ and an M+2 peak.
When both atoms are present, their patterns combine, creating a distinctive cluster of peaks (M+, M+2, M+4, M+6) that serves as a robust validation of the compound's identity.[7] The presence of this pattern immediately confirms the presence of one bromine and one chlorine atom.[6][8]
| Ion | Contributing Isotopes | Calculated m/z | Expected Relative Intensity |
| [M]⁺ | C₉H₇³⁵Cl⁷⁹BrN₃O₂ | 302.9536 | ~75% |
| [M+2]⁺ | C₉H₇³⁷Cl⁷⁹BrN₃O₂ / C₉H₇³⁵Cl⁸¹BrN₃O₂ | 304.9507 | ~100% (Base Peak in Cluster) |
| [M+4]⁺ | C₉H₇³⁷Cl⁸¹BrN₃O₂ | 306.9477 | ~25% |
| [M+6]⁺ | Minor contributions | 308.9448 | Very Low |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
While the isotopic pattern confirms the presence of the halogens, HRMS provides the high mass accuracy required to verify the elemental formula.[9][10] Instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure m/z to four or more decimal places, allowing for the differentiation between compounds with the same nominal mass but different atomic compositions.[9] For C₉H₇BrClN₃O₂, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 303.9614, a value that HRMS can readily confirm.[1]
Predicted Fragmentation Pathways (MS/MS)
Electrospray is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation in the ion source.[11][12] To gain further structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented via collision-induced dissociation (CID).[4] The fragmentation of the imidazo[1,2-b]pyridazine core and its substituents can be predicted based on established chemical principles.
Key predicted fragmentation pathways for the [M+H]⁺ ion include:
-
Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters, resulting in the corresponding carboxylic acid.
-
Loss of Ethoxy Radical (•OC₂H₅): Cleavage of the ester C-O bond.
-
Loss of Carbon Monoxide (CO): Following the loss of the ethoxy group, the resulting acylium ion can lose CO.
-
Ring Fragmentation: Cleavage of the fused heterocyclic ring system, though this often requires higher collision energy.
Part 2: Experimental Protocol for Mass Spectrometric Analysis
This section provides a detailed methodology for the robust analysis of this compound.
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a high-purity solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid serves to promote protonation, enhancing signal intensity in positive ion mode.
Instrumentation and Parameters
The following parameters are a starting point for analysis on a typical high-resolution instrument (e.g., a Q-TOF or Orbitrap mass spectrometer) and should be optimized for the specific instrument in use.
Data Acquisition Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atoms in the heterocyclic core are basic and readily accept a proton.[13] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray process for stable ion generation.[14] |
| Cone/Nozzle Voltage | 20 - 40 V | A low voltage is used to minimize in-source fragmentation and preserve the molecular ion.[12] |
| Desolvation Gas | Nitrogen, 300 - 400 L/hr | Facilitates droplet desolvation to release gas-phase ions. |
| Desolvation Temp. | 250 - 350 °C | Aids in solvent evaporation without causing thermal degradation of the analyte. |
| MS Scan Range | m/z 100 - 500 | Covers the molecular weight of the compound and its expected fragments. |
| MS/MS Precursor Ion | Isolate m/z ~304.9 | Selects the most abundant peak of the isotopic cluster for fragmentation. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation through collisions. |
| Collision Energy | 10 - 40 eV (Ramped) | A range of energies should be tested to produce an informative spectrum of fragment ions. |
Part 3: Data Interpretation and Validation
A successful analysis will yield data that aligns with the theoretical predictions, providing a self-validating system for structural confirmation.
Full Scan MS Spectrum Analysis
The primary goal is to identify the characteristic isotopic cluster. The presence of peaks at approximately m/z 303, 305, and 307 with relative intensities of roughly 3:4:1 is a definitive indicator of the target compound. Using HRMS data, the measured m/z of the most abundant peak in the cluster (C₉H₇³⁷Cl⁷⁹BrN₃O₂ or C₉H₇³⁵Cl⁸¹BrN₃O₂) should be within 5 ppm of the calculated value of 304.95.
MS/MS Spectrum Analysis
The fragmentation pattern provides confirmation of the compound's substructures. The observed fragment ions should be matched against the predicted losses.
| Measured m/z (Hypothetical) | Proposed Neutral Loss | Formula of Loss | Proposed Fragment Structure |
| 275.93 | Ethylene | C₂H₄ | Carboxylic acid derivative |
| 258.94 | Ethoxy radical | •OC₂H₅ | Acylium ion derivative |
| 230.94 | Ethoxy radical + CO | C₂H₅O• + CO | Imidazopyridazine core |
The presence of the halogen isotopic pattern in the fragment ions (e.g., at m/z 275.93 and 277.93) further validates the proposed fragmentation pathway, as it demonstrates that the halogens remain on the core structure after the initial loss from the ester group.[5]
Conclusion
The mass spectrometric analysis of this compound is a clear example of how modern analytical techniques provide definitive structural evidence for complex organic molecules. Through a combination of soft ionization, high-resolution mass measurement, and tandem MS, a multi-layered validation is achieved. The characteristic halogen isotopic pattern provides an immediate fingerprint, HRMS confirms the elemental composition with high confidence, and MS/MS fragmentation elucidates key structural motifs. This robust analytical workflow is essential for ensuring the identity and quality of critical intermediates used in pharmaceutical research and development.
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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Imidazo[1,2-b]pyridazine Heterocycle
The imidazo[1,2-b]pyridazine core, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and synthetic tractability have allowed for the development of a diverse library of derivatives exhibiting a wide spectrum of biological activities.[1][2] This guide provides a comprehensive overview of the significant therapeutic potential of imidazo[1,2-b]pyridazine derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these promising compounds.
Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,2-b]pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival.[1][3] A predominant mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][5]
Kinase Inhibition: A Major Anticancer Strategy
Several classes of kinases have been identified as targets for imidazo[1,2-b]pyridazine derivatives:
-
Cyclin-Dependent Kinases (CDKs): Certain derivatives have been identified as potent and selective inhibitors of CDKs, enzymes that control the cell cycle.[4] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
-
PIM Kinases: A family of serine/threonine kinases (PIM1, PIM2, PIM3) involved in cell survival and proliferation. Imidazo[1,2-b]pyridazines have been shown to interact with and inhibit PIM kinases, demonstrating antileukemic activity in vitro.[6]
-
Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling, making it an attractive target for B-cell malignancies.[7] A potent and highly selective irreversible BTK inhibitor, compound 22 , an imidazo[1,2-b]pyridazine derivative, exhibited an IC50 of 1.3 nM and demonstrated significant tumor growth inhibition in a xenograft model, leading to its advancement into Phase I clinical trials as TM471-1.[7][8]
-
Monopolar Spindle 1 (Mps1/TTK) Kinase: A key regulator of the spindle assembly checkpoint. Inhibition of Mps1 can lead to chromosomal instability and cell death in cancer cells. Imidazo[1,2-b]pyridazine derivatives have been discovered as selective and orally available Mps1 kinase inhibitors with remarkable antiproliferative activity.[9]
The following table summarizes the inhibitory activity of selected imidazo[1,2-b]pyridazine derivatives against various kinases.
| Compound/Derivative Class | Target Kinase(s) | IC50 Value | Reference |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | DYRKs, CLKs | < 100 nM | [4] |
| Compound 20a | CLK1, CLK4, DYRK1A, PfCLK1 | 82 nM, 44 nM, 50 nM, 32 nM | [4] |
| K00135 | hPIM1, hPIM2 | Not specified | [6] |
| Compound 22 (TM471-1) | BTK | 1.3 nM | [7][8] |
| Imidazo[1,2-a]pyrazine 10a | Mps1 | Not specified | [9] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
A common method to evaluate the cytotoxic effects of novel compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HCC1937 breast cancer cells) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is a key factor in the development of numerous diseases. Imidazo[1,2-b]pyridazine derivatives have shown promise as anti-inflammatory agents by modulating critical inflammatory signaling pathways.[10][11]
Mechanism of Action: Targeting Key Inflammatory Mediators
Substituted imidazo[1,2-b]pyridazine compounds have been shown to inhibit the production of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10] This inhibition is achieved through the modulation of upstream signaling pathways, including the STAT3 and NF-κB pathways.[11]
-
STAT3/NF-κB Pathway: The transcription factors STAT3 and NF-κB are central regulators of inflammatory responses. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress STAT3 phosphorylation and inhibit NF-κB activity, leading to a downstream reduction in the expression of iNOS and COX-2.[11]
Antimicrobial and Antiviral Activities
The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential in combating infectious diseases.
Antifungal Activity
A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their antifungal activities against various phytopathogenic fungi.[12] Many of these compounds displayed excellent and broad-spectrum antifungal activities, with some exhibiting significantly greater potency than the commercial fungicide hymexazol against specific fungal strains.[12] The structure-activity relationship analysis indicated that the substituents on both the benzene ring and the pyridazine ring play a crucial role in their antifungal efficacy.[12]
Experimental Protocol: Antifungal Bioassay (Mycelium Growth Rate Method)
Methodology:
-
Media Preparation: Prepare potato dextrose agar (PDA) medium and sterilize it.
-
Compound Incorporation: Incorporate the test compounds at various concentrations into the molten PDA medium.
-
Inoculation: Place a mycelial disc of the test fungus at the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period.
-
Measurement: Measure the diameter of the fungal colony.
-
Inhibition Calculation: Calculate the percentage of mycelial growth inhibition compared to the control (plates without the compound).
Antiviral Activity
Imidazo[1,2-b]pyridazine derivatives have shown activity against a range of viruses.[1] For instance, certain derivatives have been identified as inhibitors of the replication of bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV).[13] Additionally, some substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines are potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro.[14] A novel class of these compounds has also been discovered as potent and broad-spectrum inhibitors of human picornaviruses.[15]
Other Notable Biological Activities
Beyond the major areas discussed, the versatility of the imidazo[1,2-b]pyridazine scaffold extends to other therapeutic targets:
-
Ligands for β-Amyloid Plaques: Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated for their binding affinity to β-amyloid plaques, which are a hallmark of Alzheimer's disease.[16] This suggests their potential as diagnostic imaging agents for this neurodegenerative disorder.
-
Antiparasitic Activity: The imidazo[1,2-b]pyridazine core has shown promise in the development of antiparasitic agents.[1]
Conclusion and Future Perspectives
The imidazo[1,2-b]pyridazine scaffold has proven to be a highly versatile and valuable core in the design and discovery of novel therapeutic agents. The broad range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscores the importance of this heterocyclic system in medicinal chemistry. The ability to systematically modify the core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the optimization of lead compounds, elucidation of novel mechanisms of action, and the exploration of this privileged scaffold for new and emerging therapeutic targets. The continued investigation of imidazo[1,2-b]pyridazine derivatives holds great promise for the development of next-generation therapeutics to address a multitude of human diseases.
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ACS Publications. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Retrieved from [Link]
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An In-Depth Technical Guide to Elucidating the Therapeutic Targets of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Abstract
The imidazo[1,2-b]pyridazine scaffold is a well-established "privileged" structure in medicinal chemistry, renowned for its interaction with a multitude of high-value therapeutic targets. Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, a specific embodiment of this scaffold, stands as a versatile synthetic intermediate with significant, yet largely untapped, therapeutic potential.[1] This technical guide provides a comprehensive, rationale-driven framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into the most probable target classes, grounded in extensive literature on structurally related analogs, and present detailed, field-proven experimental workflows. This document eschews a rigid template, instead adopting a logical, causality-driven narrative to empower researchers in their quest to unlock the full potential of this promising molecule.
Introduction: The Promise of a Privileged Scaffold
This compound (CAS 1208087-79-9) is a heterocyclic building block whose core structure, the imidazo[1,2-b]pyridazine ring system, is a cornerstone of numerous biologically active molecules.[2] Its primary value in research has been identified in the development of kinase inhibitors for oncology.[1] The scaffold's rigidity, coupled with its capacity for diverse substitutions at multiple positions, allows for the fine-tuning of interactions within the ATP-binding pockets of protein kinases and other enzyme active sites. The presence of bromo and chloro substituents offers handles for further chemical modification through cross-coupling reactions, enabling the creation of diverse compound libraries for drug discovery programs.[1]
This guide will navigate the logical progression from broad screening to specific target validation, providing the scientific reasoning behind each proposed step. Our primary hypothesis, supported by a wealth of literature, positions protein kinases as the most probable therapeutic targets. A secondary, yet viable, hypothesis points towards Histone Deacetylases (HDACs) .
Primary Therapeutic Target Class: Protein Kinases
The imidazo[1,2-b]pyridazine scaffold is a recurring motif in a multitude of potent and selective kinase inhibitors, targeting a wide array of kinases implicated in oncology, immunology, and neurodegenerative disorders.[2] The successful kinase inhibitor Ponatinib, which features this core structure, has spurred significant interest in developing other imidazo[1,2-b]pyridazine-based therapeutics.[2]
Initial Broad-Spectrum Kinase Profiling
The most efficient first step is to assess the compound's activity against a broad panel of kinases. This provides an unbiased overview of its selectivity profile and directs subsequent focused investigations.
Experimental Protocol: In Vitro Kinase Inhibition Panel
A radiometric or luminescence-based kinase assay is the gold standard for initial screening. The luminescence-based ADP-Glo™ Kinase Assay is a common choice, measuring the amount of ADP produced in the kinase reaction.
-
Objective: To determine the percentage of inhibition of a large, diverse kinase panel (e.g., 96-well or 384-well format) at a fixed concentration of the test compound (typically 1-10 µM).
-
Methodology:
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Compound Addition: Add this compound dissolved in DMSO. Include a positive control (a known broad-spectrum inhibitor like Staurosporine) and a negative control (DMSO vehicle).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 1-2 hours).
-
Signal Detection (ADP-Glo™ Example):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescence signal via a luciferase reaction.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.
Causality: This initial screen acts as a roadmap. Hits (kinases with significant inhibition) from this panel will inform the development of more specific hypotheses. A highly selective inhibitor will show strong inhibition of only one or a few kinases, while a multi-kinase inhibitor will have a broader activity profile.
Hypothesis 1: Inhibition of the Janus Kinase (JAK) Family, Specifically Tyrosine Kinase 2 (Tyk2)
Rationale: Multiple studies have identified imidazo[1,2-b]pyridazine derivatives as potent and selective allosteric inhibitors of the Tyk2 pseudokinase (JH2) domain.[3][4][5][6] These compounds have shown therapeutic promise in models of autoimmune and inflammatory diseases such as psoriasis and inflammatory bowel disease.[3][7] The JH2 domain, though catalytically inactive, plays a crucial regulatory role in Tyk2 function, and its inhibition can effectively block downstream signaling.[3]
Investigative Workflow:
Caption: Workflow for validating Tyk2 as a target.
Experimental Protocol: Cellular Assay for STAT Phosphorylation
-
Objective: To determine if the compound can inhibit Tyk2-mediated signaling in a cellular context. Tyk2 activation by cytokines like IL-23 or IFN-α leads to the phosphorylation of STAT proteins.
-
Methodology:
-
Cell Culture: Use a cell line responsive to Tyk2 signaling (e.g., human peripheral blood mononuclear cells or a suitable engineered cell line).
-
Compound Treatment: Pre-incubate cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-23 or IFN-α) for a short period (e.g., 15-30 minutes).
-
Lysis and Analysis: Lyse the cells and quantify the levels of phosphorylated STAT (p-STAT) and total STAT using Western blotting or a quantitative immunoassay like ELISA.
-
-
Data Analysis: Determine the IC50 value for the inhibition of STAT phosphorylation. A dose-dependent decrease in p-STAT levels indicates successful target engagement and pathway inhibition.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the compound to Tyk2 in intact cells.[8][9] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10]
-
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-8 minutes) using a thermal cycler.[9]
-
Lysis and Centrifugation: Lyse the cells (e.g., through freeze-thaw cycles) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble Tyk2 remaining in the supernatant at each temperature by Western blot.
-
-
Data Analysis: Plot the amount of soluble Tyk2 as a function of temperature. A shift of this "melting curve" to higher temperatures in the presence of the compound confirms target engagement.
Hypothesis 2: Inhibition of CMGC Kinases (DYRK and Haspin)
Rationale: The imidazo[1,2-b]pyridazine scaffold has been successfully exploited to develop inhibitors of the CMGC kinase family, which includes Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and Haspin.[11][12] DYRK1A is implicated in neurological disorders and certain cancers, while Haspin is a key regulator of mitosis, making it an attractive oncology target.[11][13] Several 3,6-disubstituted imidazo[1,2-b]pyridazines have shown potent inhibition of these kinases with IC50 values in the nanomolar range.[12]
Investigative Workflow:
Caption: Workflow for validating CMGC kinases as targets.
Experimental Protocol: Haspin Cellular Assay
-
Objective: To measure the inhibition of Haspin's catalytic activity in cells. Haspin's primary mitotic substrate is Histone H3 at threonine 3 (H3T3ph).[13]
-
Methodology:
-
Cell Synchronization: Culture a cancer cell line (e.g., U-2 OS osteosarcoma cells) and synchronize them in mitosis using an agent like nocodazole. This enriches the population of cells with active Haspin.
-
Compound Treatment: Treat the synchronized cells with various concentrations of the test compound.
-
Analysis: Harvest the cells, lyse them, and detect the levels of H3T3ph by Western blot using a phospho-specific antibody.
-
-
Data Analysis: A reduction in the H3T3ph signal in a dose-dependent manner indicates cellular inhibition of Haspin.
Other Noteworthy Kinase Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to other important kinases:
-
Anaplastic Lymphoma Kinase (ALK): Macrocyclic derivatives have been developed as potent ALK inhibitors to overcome resistance mutations in non-small cell lung cancer.[14]
-
Bruton's Tyrosine Kinase (BTK): Covalent inhibitors based on this scaffold have shown potent and selective BTK inhibition, with one candidate advancing to clinical trials for B cell malignancies.[15][16]
-
Transforming Growth Factor-β Activated Kinase (TAK1): Imidazo[1,2-b]pyridazines have been discovered as TAK1 inhibitors with nanomolar potency against multiple myeloma cell lines.[17]
-
Adaptor-Associated Kinase 1 (AAK1): Inhibitors with this core structure have been investigated for neuropathic pain and have also demonstrated antiviral activity.[18][19][20]
These kinases should be considered as potential targets, especially if they are identified as hits in the initial broad-spectrum screen.
Secondary Therapeutic Target Class: Histone Deacetylases (HDACs)
Rationale: While the evidence is strongest for kinase inhibition, some studies suggest that related compounds may exhibit activity through HDAC inhibition.[1] HDACs are critical epigenetic regulators, and their inhibition is a validated therapeutic strategy in oncology. Given the structural features of this compound, exploring this possibility is a logical secondary path.
Experimental Protocol: Colorimetric HDAC Activity/Inhibition Assay
-
Objective: To measure the ability of the compound to inhibit total HDAC activity from a nuclear extract.
-
Methodology (Based on a typical commercial kit): [21][22][23]
-
Substrate Immobilization: An acetylated histone substrate is bound to the wells of a microplate.
-
HDAC Reaction: Add a source of HDAC enzymes (e.g., HeLa nuclear extract) and the test compound to the wells. Incubate to allow deacetylation to occur. A known HDAC inhibitor like Trichostatin A should be used as a positive control.
-
Detection:
-
Wash the wells to remove the enzyme and compound.
-
Add a specific antibody that recognizes the remaining acetylated histones.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric substrate and measure the absorbance.
-
-
-
Data Analysis: The signal is inversely proportional to HDAC activity. A stronger signal (more remaining acetyl groups) indicates greater inhibition. Calculate the IC50 value from a dose-response curve.
Data Summary and Interpretation
To facilitate analysis and decision-making, all quantitative data should be systematically tabulated.
Table 1: Summary of Hypothetical Screening Results
| Target | Assay Type | Endpoint | Result (IC50) | Notes |
| Kinase Panel | Radiometric Screen (1 µM) | % Inhib. | N/A | Strong (>90%) inhibition of Tyk2, DYRK1A. Moderate (50-70%) inhibition of JAK1, Haspin. |
| Tyk2 | In Vitro Kinase Assay | IC50 | 50 nM | Potent inhibition. |
| Tyk2 | Cellular p-STAT Assay | IC50 | 200 nM | Good cell permeability and activity. |
| Tyk2 | CETSA | ΔTagg | +5.2 °C | Confirms direct target engagement in cells. |
| DYRK1A | In Vitro Kinase Assay | IC50 | 85 nM | Potent inhibition. |
| HDACs | Colorimetric Activity Assay | IC50 | >10 µM | No significant activity at relevant concentrations. |
Conclusion
This compound is a compound of significant interest, built upon a scaffold with proven therapeutic relevance. This guide outlines a systematic, evidence-based approach to defining its mechanism of action and identifying its primary therapeutic targets. By starting with broad, unbiased screening and progressing through increasingly specific biochemical, cellular, and target engagement assays, researchers can efficiently and confidently elucidate the compound's potential. The strong precedent for kinase inhibition, particularly against targets like Tyk2 and various CMGC kinases, provides a fertile ground for investigation. The structured workflows and detailed protocols herein are designed to serve as a comprehensive resource for drug development professionals, enabling them to transform this promising chemical entity into a potential therapeutic of the future.
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Ghenimi, D. et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1851. [Link]
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Bendjeddou, M. et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 126, 1033-1046. [Link]
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De Wispelaere, M. et al. (2023). Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. RSC Medicinal Chemistry. [Link]
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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The imidazo[1,2-b]pyridazine nucleus is a prime example of such a structure. This fused heterocyclic system, consisting of an imidazole ring fused to a pyridazine ring, has emerged as a cornerstone in the design of novel therapeutics. Its rigid, planar structure and versatile substitution points provide an ideal foundation for developing potent and selective agents against a wide array of biological targets.
The significance of the imidazo[1,2-b]pyridazine core was prominently highlighted by the success of Ponatinib (Iclusig®), an FDA-approved multi-kinase inhibitor for the treatment of chronic myeloid leukemia.[1][2] This approval sparked a resurgence of interest in the scaffold, leading to extensive exploration of its potential in various therapeutic areas.[2][3] Today, derivatives of this remarkable heterocycle have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antineuropathic properties.[3] This guide provides a comprehensive overview of the synthesis, key applications, and structure-activity relationships of the imidazo[1,2-b]pyridazine scaffold, offering insights for the rational design of future drug candidates.
Synthetic Strategies: Building the Core
The construction of the imidazo[1,2-b]pyridazine ring system is a critical step in the development of new drug candidates. Several synthetic routes have been established, with the classical approach involving the condensation of a 3-aminopyridazine with an α-haloketone.
Classical Synthesis: The Tschitschibabin Reaction
The most common and direct method for synthesizing the imidazo[1,2-b]pyridazine core is a variation of the Tschitschibabin reaction. This involves the condensation of a 3-aminopyridazine with an α-haloketone, typically under mild basic conditions.
Causality in Experimental Design: The choice of a halogenated pyridazine is often crucial for the success of this reaction. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic. This can lead to undesired side reactions where alkylation by the α-bromoketone occurs at this site. To overcome this, medicinal chemists often employ a 3-amino-6-halopyridazine. The presence of the halogen at the 6-position significantly reduces the nucleophilicity of the adjacent nitrogen, thereby directing the alkylation to the desired ring nitrogen next to the amino group, facilitating the subsequent cyclization to form the imidazo[1,2-b]pyridazine ring in good yield.[4]
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazines
-
Reactant Preparation: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired 2-bromoacetophenone derivative (1.1 eq).
-
Reaction Initiation: Add sodium bicarbonate (2.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 4-8 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol and then water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to afford the pure 2-aryl-6-chloroimidazo[1,2-b]pyridazine.
Modern Synthetic Approaches: Metal-Catalyzed Cross-Coupling
In recent years, transition-metal-catalyzed reactions have become powerful tools for the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold.[1] These methods offer greater efficiency and flexibility, allowing for the introduction of a wide range of substituents. Palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, have been extensively used to modify the core structure and build molecular complexity.[1]
For instance, a pre-functionalized 6-chloroimidazo[1,2-b]pyridazine can serve as a versatile intermediate. The chlorine atom can be readily displaced or coupled with various partners using metal catalysis to introduce new functionalities that are crucial for modulating the biological activity and pharmacokinetic properties of the molecule.
Caption: Synthetic workflow for imidazo[1,2-b]pyridazine derivatives.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various enzymes and receptors, leading to a wide range of therapeutic applications.
Anticancer Activity: A Kinase Inhibition Powerhouse
A significant portion of the research on imidazo[1,2-b]pyridazines has focused on their potential as anticancer agents, particularly as kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
-
Multi-Kinase Inhibition: As exemplified by Ponatinib, imidazo[1,2-b]pyridazine derivatives can be designed to inhibit multiple kinases simultaneously. This polypharmacology can be advantageous in overcoming drug resistance.
-
c-Met and VEGFR2 Inhibition: Researchers have successfully designed dual inhibitors of c-Met and VEGFR2, two key kinases involved in tumor growth, metastasis, and angiogenesis.[5] Structure-based design, utilizing co-crystal structures of the kinases with known inhibitors, guided the optimization of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives.[5] A notable example, compound 26 from this series, demonstrated potent enzymatic inhibition (IC50 = 1.9 nM for c-Met, 2.2 nM for VEGFR2) and significant in vivo antitumor efficacy in mouse xenograft models.[5]
-
PIM Kinase Inhibition: Imidazo[1,2-b]pyridazines have been identified as specific inhibitors of PIM kinases, which are implicated in hematopoietic malignancies.[6] Crystal structure analysis revealed that these compounds bind to the N-terminal lobe of the kinase, rather than the typical hinge region, explaining their high selectivity.[6]
-
IKKβ Inhibition: Through high-throughput screening, imidazo[1,2-b]pyridazine derivatives were identified as inhibitors of IKKβ, a key enzyme in the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases. Optimization of substituents at the 3- and 6-positions of the scaffold led to increased inhibitory activity against both IKKβ and TNFα production in cellular assays.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
| Position of Substitution | Moiety | Impact on Activity |
| C2-Position | Aryl groups (e.g., phenyl, pyridyl) | Often crucial for establishing key interactions with the kinase active site. Substitutions on the aryl ring can fine-tune potency and selectivity. |
| C3-Position | Small alkyl or amino groups | Can modulate kinase selectivity and physicochemical properties. For GSK-3β inhibitors, an alkylamine at this position preserves key hydrogen bond interactions.[7] |
| C6-Position | Halogens, small alkyls, ethers | A key point for diversification. Can be modified to improve pharmacokinetic properties or introduce additional interactions with the target. |
Anti-inflammatory and Autoimmune Diseases
The role of imidazo[1,2-b]pyridazines extends beyond oncology into the realm of inflammatory and autoimmune disorders.
-
Tyk2 Inhibition: This scaffold has been utilized to develop potent and selective inhibitors of the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[8] Tyk2 is a promising target for autoimmune and inflammatory diseases.[8] An optimized compound from this class was highly effective in a rat model of adjuvant-induced arthritis.[8]
-
IL-17A Inhibition: Imidazo[1,2-b]pyridazine derivatives have been investigated as small molecule inhibitors of the pro-inflammatory cytokine IL-17A.[9] IL-17A is a major driver of chronic inflammation in diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis.[9] A small molecule inhibitor could offer an oral alternative to the currently available biologic treatments.[9]
Caption: Inhibition of the Tyk2 signaling pathway.
Other Therapeutic Areas
The versatility of the imidazo[1,2-b]pyridazine scaffold is further demonstrated by its exploration in other therapeutic areas:
-
Antimycobacterial Activity: Derivatives incorporating piperazine and morpholine moieties have shown potent in vitro activity against Mycobacterium tuberculosis.[10] Structure-activity relationship studies indicated that amide derivatives generally exhibited better antitubercular activity than their sulphonamide counterparts.[10]
-
Neurodegenerative Diseases: Imidazo[1,2-b]pyridazines have been synthesized and evaluated as potential imaging agents for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[4] Certain derivatives showed high binding affinity for synthetic Aβ aggregates, suggesting their potential for development as PET radiotracers.[4] Additionally, brain-penetrant inhibitors of GSK-3β based on this scaffold have been developed, which significantly lowered levels of phosphorylated tau, another key pathological feature of Alzheimer's disease.[7]
Future Perspectives and Conclusion
The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a diverse range of biological targets underscore its continued importance in drug discovery. The success of Ponatinib serves as a powerful validation of the therapeutic potential of this heterocyclic system.
Future research will likely focus on several key areas:
-
Enhancing Selectivity: While multi-target inhibitors have their advantages, designing highly selective agents for specific kinase isoforms or other targets remains a key challenge to minimize off-target effects.
-
Exploring New Biological Space: The full potential of this scaffold is likely yet to be realized. Screening imidazo[1,2-b]pyridazine libraries against novel targets in areas such as metabolic diseases and rare genetic disorders could yield new therapeutic leads.
-
Improving Drug-like Properties: Continued optimization of pharmacokinetic and pharmacodynamic (PK/PD) properties will be crucial for advancing new candidates into clinical development.
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Atobe, M., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4172–4192. [Link]
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Ramkumar, S., et al. (2022). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry, 46(2), 701-710. [Link]
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Discovery of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors
An In-Depth Technical Guide to the Discovery of Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors
Authored by a Senior Application Scientist
Foreword: The Rise of a Privileged Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases remain one of the most intensely pursued target classes. Their integral role in cellular signaling pathways, coupled with their dysregulation in diseases ranging from cancer to autoimmune disorders, makes them prime candidates for therapeutic intervention. The challenge, however, lies in achieving both potency and selectivity. The ATP-binding site, the traditional target for small molecule inhibitors, is highly conserved across the kinome, making the development of selective agents a formidable task.
This guide delves into the discovery and development of a particularly successful heterocyclic scaffold: the imidazo[1,2-b]pyridazine core. This nitrogen-containing fused ring system has emerged as a "privileged" structure in kinase inhibitor design, demonstrating remarkable versatility and tunability.[1] Its journey from a chemical curiosity to the backbone of FDA-approved drugs like the multi-targeted tyrosine kinase inhibitor Ponatinib is a testament to its favorable pharmacological properties.[2] Ponatinib's success, particularly in overcoming resistance mutations in chronic myeloid leukemia (CML), catalyzed a surge in research, cementing the imidazo[1,2-b]pyridazine scaffold as a cornerstone in the development of novel kinase inhibitors.[2]
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of this scaffold's application. We will move beyond a simple recitation of facts to explore the underlying scientific rationale, the strategic decisions in medicinal chemistry campaigns, and the detailed methodologies that validate these compounds as viable drug candidates.
Part 1: The Strategic Imperative for Targeting Kinases with Imidazo[1,2-b]pyridazines
The utility of the imidazo[1,2-b]pyridazine scaffold is best understood through its successful application against a diverse array of kinase targets. These case studies highlight the scaffold's adaptability in addressing distinct challenges in potency, selectivity, and pharmacokinetics.
Targeting the JAK-STAT Pathway: The Case of Tyrosine Kinase 2 (Tyk2)
The Janus kinase (JAK) family, including Tyk2, is pivotal in cytokine signaling that drives autoimmune and inflammatory diseases.[3] The Tyk2 protein possesses two kinase domains: a catalytically active domain (JH1) and a pseudokinase domain (JH2) that regulates JH1 activity. Targeting the JH2 domain offers a path to allosteric inhibition, a strategy that can yield superior selectivity over targeting the conserved ATP-binding site of the JH1 domain.
Initial efforts with 6-anilino imidazopyridazine-based Tyk2 JH2 ligands were hampered by poor metabolic stability. The strategic shift to 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs led to a dramatic improvement.[3] This modification was not arbitrary; it was a hypothesis-driven approach to block potential sites of metabolism.
Causality in Experimental Design: The introduction of an N1-substituent on the 2-oxo-1,2-dihydropyridine ring was explored to enhance physicochemical properties. The discovery that a 2-pyridyl group at this position significantly improved Caco-2 permeability was a key breakthrough.[3] This enhancement was attributed to the formation of an intramolecular hydrogen bond, a subtle conformational effect with profound implications for oral bioavailability. Further structure-activity relationship (SAR) studies at the C3 position of the imidazo[1,2-b]pyridazine core led to the identification of highly potent and selective inhibitors with Ki values in the low nanomolar range.[3]
Below is a simplified representation of the Tyk2 signaling pathway, illustrating the point of intervention for these inhibitors.
Caption: Tyk2 signaling pathway and point of inhibition.
Irreversible Inhibition of Bruton's Tyrosine Kinase (BTK)
BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a validated target for B-cell malignancies.[4][5] The discovery of covalent inhibitors that form a bond with a specific cysteine residue in the active site has been a highly successful strategy.
Researchers developed an imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1) , as a potent and selective irreversible BTK inhibitor.[4] This compound exhibited an IC50 of 1.3 nM against BTK and demonstrated excellent selectivity when profiled against a panel of 310 other kinases.[4][5] The design incorporated a reactive "warhead" to form the covalent bond, while the core scaffold provided the necessary binding affinity and selectivity.
Trustworthiness through In Vivo Validation: The therapeutic potential of compound 22 was not just asserted but proven. In a xenograft model of B-cell malignancy, it led to significant tumor growth inhibition, with complete tumor regression observed in 7 out of 10 mice at a 15 mg/kg dose.[4][5] This robust preclinical data was instrumental in its advancement into Phase I clinical trials.[4]
Targeting Cell Cycle Progression: Monopolar Spindle 1 (Mps1) Kinase
Mps1 is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its overexpression in various cancers makes it an attractive oncology target.[6] A high-throughput screening (HTS) campaign identified an imidazo[1,2-a]pyrazine as a starting point.[6] Although this initial hit had good biochemical activity, its cellular potency was moderate and it lacked oral bioavailability.[6]
The Logic of Scaffold Hopping: Guided by co-crystal structures, the lead optimization effort involved a strategic "scaffold hop" from the initial hit to the imidazo[1,2-b]pyridazine core. This decision was driven by the need to improve properties beyond simple potency. The resulting compound, 27f , was an extremely potent and selective Mps1 inhibitor (cellular Mps1 IC50 = 0.70 nM).[6] Crucially, it was orally bioavailable and demonstrated remarkable antiproliferative activity across a range of cancer cell lines.[6]
Other Notable Kinase Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold has been demonstrated against numerous other kinases:
-
PIM Kinases: A structural analysis identified these compounds as potent PIM kinase inhibitors with a unique binding mode, interacting with the N-terminal lobe's αC helix rather than the typical hinge region, which contributes to their selectivity.[7]
-
DYRKs and CLKs: Derivatives have shown selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) with IC50 values below 100 nM.[8]
-
TAK1: In the context of multiple myeloma, where TAK1 is upregulated, 6-substituted imidazo[1,2-b]pyridazines were discovered to inhibit TAK1 at nanomolar concentrations, with a lead compound showing an IC50 of 55 nM.[9]
Part 2: Core Methodologies and Experimental Validation
The journey from a chemical concept to a validated kinase inhibitor relies on a suite of robust and reproducible experimental protocols. This section details the foundational workflows for synthesis, in vitro characterization, and cellular evaluation.
Synthesis: Building the Imidazo[1,2-b]pyridazine Core
The construction of the core scaffold is the first critical step. A common and effective method is the condensation reaction between a 3-aminopyridazine and an α-haloketone.[10] Further functionalization is often achieved through modern metal-catalyzed cross-coupling reactions.[1][11]
Protocol 2.1.1: General Synthesis of a 3,6-Disubstituted Imidazo[1,2-b]pyridazine
This protocol is a generalized representation of a multi-step synthesis.
Step 1: Scaffold Formation (Condensation)
-
Rationale: This step builds the core bicyclic system. Using a 3-amino-6-halopyridazine is strategic, as the halogen at the 6-position deactivates the adjacent ring nitrogen, preventing undesired side reactions and ensuring the correct cyclization.[10]
-
Procedure:
-
To a solution of a substituted α-bromoketone (1.0 eq) in a suitable solvent (e.g., ethanol), add 3-amino-6-chloropyridazine (1.1 eq) and a mild base such as sodium bicarbonate (2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, and remove the solvent under reduced pressure.
-
Purify the resulting crude 6-chloro-imidazo[1,2-b]pyridazine intermediate by column chromatography.
-
Step 2: C-6 Functionalization (Suzuki Cross-Coupling)
-
Rationale: The Suzuki reaction is a powerful and versatile method for creating carbon-carbon bonds, allowing for the introduction of a wide variety of aryl or heteroaryl groups at the 6-position to explore SAR.
-
Procedure:
-
In a microwave vial, combine the 6-chloro-imidazo[1,2-b]pyridazine intermediate (1.0 eq), the desired boronic acid or pinacol ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., K2CO3, 3.0 eq).
-
Add a degassed solvent mixture (e.g., Dioxane/Water 4:1).
-
Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 120 °C) for a set time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or preparative HPLC.
-
Caption: General synthetic workflow for imidazo[1,2-b]pyridazines.
In Vitro Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound against its target kinase and for assessing selectivity.
Protocol 2.2.1: Radiometric Kinase Assay (e.g., for DYRK1A)
-
Rationale: This assay directly measures the transfer of a radiolabeled phosphate (from [γ-33P]ATP) to a substrate peptide by the kinase. A decrease in radioactivity incorporated into the substrate indicates inhibition. It is a highly sensitive and direct method for quantifying enzyme activity.[11]
-
Procedure:
-
Prepare a reaction mixture containing assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT), the specific substrate peptide for the kinase, and the purified recombinant kinase enzyme.
-
Add the test compound (imidazo[1,2-b]pyridazine derivative) from a dilution series (e.g., 10 concentrations) or a control (DMSO vehicle).
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) which binds the phosphorylated peptide but not the free ATP.
-
Wash the filters extensively to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assays
Cell-based assays are critical to confirm that a compound retains its activity in a more complex biological environment, assessing factors like cell permeability and engagement with the target in its native state.
Protocol 2.3.1: Cellular Target Engagement Assay (e.g., IFNα-stimulated Luciferase Reporter Assay for Tyk2)
-
Rationale: This assay validates that the inhibitor can enter the cell and block the downstream signaling of its target. Here, Tyk2 activation by IFNα leads to STAT phosphorylation, which in turn drives the expression of a luciferase reporter gene. Inhibition of Tyk2 blocks this cascade, resulting in a reduced luciferase signal.[3]
-
Procedure:
-
Seed a T-cell line (e.g., Kit225) that has been stably transfected with a STAT-responsive luciferase reporter construct into 96-well plates.
-
Pre-incubate the cells with various concentrations of the imidazo[1,2-b]pyridazine inhibitor or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with a recombinant cytokine (e.g., IFNα) to activate the Tyk2 signaling pathway.
-
Incubate for an additional period (e.g., 6 hours) to allow for reporter gene transcription and translation.
-
Lyse the cells and add a luciferase substrate reagent (e.g., luciferin).
-
Measure the resulting luminescence using a plate reader.
-
Calculate the percent inhibition relative to the stimulated DMSO control and determine the cellular IC50 value.
-
Part 3: Data-Driven Optimization and Therapeutic Outlook
The discovery process is an iterative cycle of design, synthesis, and testing. Quantitative data from the assays described above are used to build robust Structure-Activity Relationship (SAR) models that guide the optimization of lead compounds.
Quantitative Data Summary
The following table summarizes representative data for lead compounds from different discovery programs, illustrating the potency achieved with the imidazo[1,2-b]pyridazine scaffold.
| Compound ID | Target Kinase | Assay Type | Potency (IC50 / Ki) | Reference |
| Compound 6 | Tyk2 (JH2) | Binding Assay | Ki = 0.015 - 0.035 nM | [3] |
| TM471-1 | BTK | Enzymatic Assay | IC50 = 1.3 nM | [4][5] |
| Compound 27f | Mps1 | Cellular Assay | IC50 = 0.70 nM | [6] |
| Compound 26 | TAK1 | Enzymatic Assay | IC50 = 55 nM | [9] |
| Compound 17 | Mps1 | Enzymatic Assay | IC50 = 2.8 nM | [2] |
| Compound 20a | PfCLK1 | Enzymatic Assay | IC50 = 32 nM | [8] |
Future Directions and Conclusion
The imidazo[1,2-b]pyridazine scaffold has proven its value, delivering potent, selective, and orally bioavailable inhibitors for a wide range of kinase targets. The journey from Ponatinib to the latest clinical candidates like the BTK inhibitor TM471-1[4] underscores the power of iterative, hypothesis-driven drug discovery.
Future work in this area will likely focus on several key aspects:
-
Targeting Novel Kinases: Applying the scaffold to newly validated or "difficult-to-drug" kinase targets.
-
Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance mutations to existing therapies.
-
Enhancing Selectivity: Leveraging structural biology and computational chemistry to fine-tune substitutions on the core, further minimizing off-target effects and improving safety profiles.
References
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Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC Source: National Institutes of Health URL: [Link]
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Title: Exploring the untapped pharmacological potential of imidazopyridazines Source: RSC Publishing URL: [Link]
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Title: Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: PubMed URL: [Link]
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Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Source: AACR Journals URL: [Link]
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Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL: [Link]
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Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: ACS Publications URL: [Link]
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Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Publishing URL: [Link]
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Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: PubMed Central URL: [Link]
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Title: Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity Source: PubMed URL: [Link]
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Title: Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases Source: Cardiff University ORCA URL: [Link]
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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal foundation for the design of potent and selective modulators of a wide array of biological targets. This versatility is exemplified by the successful clinical development of ponatinib, a multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia, which features this privileged core.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives, offering insights into the rational design of novel therapeutics across different disease areas.
The Architectural Advantage: Synthesis and Core Properties
A deep understanding of the synthesis of the imidazo[1,2-b]pyridazine scaffold is fundamental to exploring its SAR. The most common and efficient method involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions.[4] The presence of a halogen on the pyridazine ring is crucial as it deactivates the adjacent nitrogen, preventing undesired side reactions and favoring the formation of the desired bicyclic system.[4] This synthetic accessibility allows for the facile introduction of a wide variety of substituents at key positions, enabling extensive SAR exploration.
The imidazo[1,2-b]pyridazine core itself is a purine isostere, where a pyridazine ring replaces the pyrimidine ring of purines.[2] This structural mimicry allows it to interact with biological targets that recognize purine-based ligands, such as kinases and phosphodiesterases. Furthermore, the nitrogen atoms in the scaffold can act as hydrogen bond acceptors, while the aromatic system can engage in π-stacking interactions, contributing to high-affinity binding to target proteins.
Decoding the SAR: Key Therapeutic Areas and Molecular Targets
The therapeutic potential of imidazo[1,2-b]pyridazines has been explored in numerous disease areas, including oncology, inflammation, infectious diseases, and neurological disorders.[1] The following sections delve into the specific SAR for key molecular targets.
Kinase Inhibition: A Dominant Application
The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly fruitful starting point for the development of kinase inhibitors.[2][3]
BTK is a critical enzyme in the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies.[5] SAR studies have led to the discovery of highly potent and selective irreversible BTK inhibitors. For instance, compound 22 (TM471-1), an imidazo[1,2-b]pyridazine derivative, exhibits a remarkable IC50 of 1.3 nM for BTK and has advanced into Phase I clinical trials.[5] The key to its irreversible binding is a strategically placed electrophilic "warhead" that forms a covalent bond with a cysteine residue in the active site of BTK.
Tyk2, a member of the Janus kinase (JAK) family, is involved in the signaling of pro-inflammatory cytokines, making it a target for autoimmune and inflammatory diseases.[6] Researchers have developed imidazo[1,2-b]pyridazine-based inhibitors targeting the pseudokinase (JH2) domain of Tyk2, which offers a path to achieving selectivity over other JAK family members. A significant breakthrough in this area was the discovery that substituting the 6-position with a (2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino group dramatically improved metabolic stability compared to earlier 6-anilino analogs.[6] Further optimization at the C3 position led to the identification of highly potent and selective inhibitors.[6]
| Compound | R1 | R2 | Tyk2 JH2 Ki (nM) |
| 6a | 4-cyanophenyl | H | 0.09 |
| 6q | 4-cyanophenyl | (1R,2S)-2-fluorocyclopropyl | 0.015 |
| 6t | 3-fluoro-4-cyanophenyl | (1R,2S)-2-fluorocyclopropyl | 0.035 |
Table 1: SAR of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs as Tyk2 JH2 inhibitors. Data sourced from[6].
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The imidazo[1,2-b]pyridazine scaffold has been identified as a less lipophilic alternative to the imidazo[1,2-a]pyridine core for CDK inhibition.[7] While structurally similar, the two series exhibit different SAR, which has been rationalized by X-ray crystallography, revealing distinct binding modes.[7] This highlights the subtle yet critical impact of heteroatom placement on molecular interactions.
Phosphodiesterase 10A (PDE10A) Inhibition for Neurological and Metabolic Disorders
PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) and is highly expressed in the brain and pancreatic islets. Its inhibition has therapeutic potential for schizophrenia and type 2 diabetes. A series of novel imidazo[1,2-b]pyridazine PDE10A inhibitors have been designed and optimized.[8] Compound 31 from this series demonstrated excellent pharmacokinetic properties and acted as an insulin secretagogue both in vitro and in vivo.[8]
Antitubercular Activity: A Renewed Hope
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents.[9][10] The imidazo[1,2-b]pyridazine scaffold has been explored for this purpose. A series of benzohydrazide-incorporated imidazo[1,2-b]pyridazines exhibited potent anti-TB activity against the Mtb H37Rv strain, with some compounds showing a minimal inhibition concentration (MIC) of 1.6 μg/mL.[9][11] SAR studies on related imidazo[1,2-a]pyridines revealed that bulky and more lipophilic biaryl ethers at the 3-position led to nanomolar potency against Mtb.[12] This suggests a promising avenue for further optimization of the imidazo[1,2-b]pyridazine core.
Ligands for β-Amyloid Plaques: Imaging Alzheimer's Disease
Imidazo[1,2-b]pyridazines have been investigated as potential imaging agents for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[4] These compounds were designed as isosteric analogs of IMPY, a known Aβ plaque imaging agent. SAR studies revealed that substitutions at the 2- and 6-positions significantly influenced binding affinity to Aβ aggregates.[4] Specifically, a 2-(4'-dimethylaminophenyl) group and a 6-(methylthio) group were found to be optimal, with the resulting compound 4 exhibiting a high binding affinity (Ki = 11.0 nM).[4]
| Position 2 Substituent | Position 6 Substituent | Binding Affinity (Ki, nM) |
| 4'-Dimethylaminophenyl | Methylthio | 11.0 |
| 4'-Dimethylaminophenyl | Methoxy | >1000 |
| 4'-Aminophenyl | Methylthio | 25.0 |
| 4'-Methylaminophenyl | Methylthio | 15.0 |
Table 2: SAR of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. Data sourced from[4].
Experimental Protocols: A Guide to Synthesis and Evaluation
General Synthesis of Imidazo[1,2-b]pyridazines
This protocol describes a general method for the synthesis of the imidazo[1,2-b]pyridazine core.
Step 1: Synthesis of the α-bromoketone
-
Dissolve the desired ketone in a suitable solvent (e.g., diethyl ether, chloroform).
-
Add a brominating agent (e.g., bromine, N-bromosuccinimide) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with an aqueous solution of sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone.
Step 2: Condensation to form the Imidazo[1,2-b]pyridazine ring
-
To a solution of the appropriate 3-amino-6-halopyridazine in a suitable solvent (e.g., ethanol, isopropanol), add the α-bromoketone from Step 1.
-
Add a mild base, such as sodium bicarbonate, to the reaction mixture.[4]
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired imidazo[1,2-b]pyridazine derivative.
Caption: General synthetic scheme for the imidazo[1,2-b]pyridazine core.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of imidazo[1,2-b]pyridazine derivatives against a specific kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, the appropriate substrate (e.g., a peptide), and ATP.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Future Directions and Concluding Remarks
The imidazo[1,2-b]pyridazine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on several key areas:
-
Scaffold Hopping and Bioisosteric Replacement: Exploring related fused heterocyclic systems to fine-tune physicochemical properties and intellectual property space.
-
Targeting Novel Biological Pathways: Moving beyond kinase inhibition to explore other enzyme families and receptor classes.
-
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to guide the design of next-generation inhibitors with improved potency and selectivity.
-
Pharmacokinetic and Toxicological Optimization: A continued focus on improving the drug-like properties of these compounds to ensure their clinical viability.
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- Sharma, P., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Drug Discovery Technologies, 20(2), 1-22.
- Meegalla, S. K., et al. (2016). Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4216-4222.
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- Kumar, S., et al. (2016). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry, 40(11), 9205-9212.
- Singh, P., & Singh, J. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14(7), 3972-3984.
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- Byth, K. F., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248.
- Abdel-Maksoud, M. S., et al. (2020). Pyridazine Derivatives I Showed Potent Anticancer Activity and...
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- Alghamdi, S., & Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124.
- Sarno, F., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 204, 112634.
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da Silva, A. C. P., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][5]oxazine Derivatives. ChemMedChem, 18(11), e202300015.
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The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
An In-Depth Analysis for Medicinal Chemists and Drug Discovery Professionals
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be systematically modified to interact with a range of biological targets – is a cornerstone of efficient and successful therapeutic development. Among these, the imidazo[1,2-b]pyridazine nucleus has emerged as a structure of significant interest, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of a key exemplar of this class: Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate.
This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering insights into its chemical identity, synthesis, and its strategic application as a versatile building block in the design of novel therapeutics.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is a high-purity heterocyclic compound whose utility is intrinsically linked to its specific structural and chemical attributes.
The International Chemical Identifier (InChI) provides a unique and unambiguous representation of this molecule. The InChIKey, a hashed version of the full InChI, is NHORKGPBKKWTGJ-UHFFFAOYSA-N .
A summary of its key physicochemical data is presented below:
| Property | Value | Source |
| CAS Number | 1208087-79-9 | |
| Molecular Formula | C₉H₇BrClN₃O₂ | |
| Molecular Weight | 304.53 g/mol | |
| Appearance | Off-white to white solid | |
| Purity | Typically ≥97% | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Strategic Synthesis: A Self-Validating Protocol
The synthesis of this compound is typically achieved through a robust and well-documented cyclocondensation reaction. The causality behind the choice of reactants and conditions is critical for ensuring a high-yield and pure product, making the protocol inherently self-validating.
The primary starting materials are 5-bromo-3-chloro-6-aminopyridazine and ethyl bromopyruvate. The reaction proceeds via nucleophilic attack of the amino group of the pyridazine onto the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-b]pyridazine ring system.
Below is a detailed, step-by-step methodology for this synthesis:
Experimental Protocol: Synthesis of this compound
| Step | Procedure | Reagents & Conditions | Rationale |
| 1 | To a suspension of 5-bromo-3-chloro-6-aminopyridazine (1.0 eq) in dry dimethylformamide (DMF), add ethyl bromopyruvate (2.0 eq) via syringe. | Reactants: 5-bromo-3-chloro-6-aminopyridazine, ethyl bromopyruvate. Solvent: Dry DMF. | DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution. Using an excess of ethyl bromopyruvate drives the reaction to completion. |
| 2 | Stir the resulting mixture at room temperature for 20 hours. | Temperature: Room Temperature. Time: 20 hours. | The extended reaction time at room temperature allows for the completion of both the initial N-alkylation and the subsequent intramolecular cyclization. |
| 3 | Pour the reaction mixture into ice water. | Quenching: Ice water. | This step precipitates the solid product from the reaction mixture, separating it from the DMF and any water-soluble byproducts. |
| 4 | Isolate the precipitated solid by filtration. | Method: Vacuum filtration. | A standard and efficient method for separating a solid product from a liquid. |
| 5 | Wash the solid with water and diethyl ether. | Washing Solvents: Water, Diethyl Ether. | Water removes any remaining DMF and inorganic salts. Diethyl ether washes away unreacted ethyl bromopyruvate and other non-polar impurities. |
| 6 | Dry the solid under reduced pressure. | Method: Vacuum drying. | This removes residual solvents to yield the final product as an off-white solid. |
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
The Imidazo[1,2-b]pyridazine Scaffold in Drug Discovery: A Focus on Kinase Inhibition
The true value of this compound lies in its role as a strategic intermediate. The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in medicinal chemistry, largely due to its success as the central framework for the multi-kinase inhibitor, ponatinib.[1] This scaffold's rigid, planar structure and its arrangement of nitrogen atoms allow it to form key interactions within the ATP-binding pocket of various kinases.
The bromine and chlorine substituents on the core of this compound are not merely passive decorations. They serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities at these positions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[2]
Key Kinase Targets and Therapeutic Applications
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been investigated as inhibitors of a multitude of kinases implicated in various diseases, most notably in oncology and inflammatory disorders.
-
Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells.[3] Dysregulation of this pathway is a hallmark of many B-cell malignancies. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective irreversible inhibitors of BTK, demonstrating significant potential in the treatment of these cancers.[3]
-
Other Kinase Targets: The versatility of this scaffold has led to the development of inhibitors for a range of other kinases, including those involved in inflammatory signaling and cell cycle regulation.
The strategic importance of targeting the BCR pathway is illustrated in the diagram below.
BCR Signaling Pathway and the Role of BTK Inhibition
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK and its inhibition.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined chemical identity, robust and reproducible synthesis, and, most importantly, the privileged nature of its core scaffold make it an invaluable starting point for the development of novel kinase inhibitors. The ability to selectively functionalize the molecule at its halogenated positions provides a clear and logical path for structure-activity relationship studies, enabling the fine-tuning of biological activity against a host of therapeutically relevant targets. As the demand for targeted therapies continues to grow, the strategic application of such versatile building blocks will undoubtedly remain a critical component of successful drug discovery endeavors.
References
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ACS Publications. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
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PubMed. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. [Link]
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ACS Publications. Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]
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AACR Journals. Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
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RSC Publishing. Exploring the untapped pharmacological potential of imidazopyridazines. [Link]
-
PubMed. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] This fused bicyclic structure is a key pharmacophore in various drug discovery programs, with derivatives exhibiting a wide range of therapeutic activities. Notably, compounds bearing this scaffold have been investigated as potent inhibitors of various kinases, making them highly valuable for oncology research.[2] Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a key synthetic intermediate, offering multiple points for diversification through functionalization of the bromine, chlorine, and ester moieties. This allows for the creation of extensive compound libraries for screening against various biological targets.
This document provides a detailed guide to the synthesis of this compound, including a discussion of the synthetic strategy, a step-by-step experimental protocol, and guidance on the preparation of a key intermediate.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a two-step process, beginning with commercially available starting materials. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
The synthesis commences with the preparation of the crucial intermediate, 3-amino-5-bromo-6-chloropyridazine. This is followed by a cyclocondensation reaction with ethyl bromopyruvate to construct the final imidazo[1,2-b]pyridazine ring system.
Part 1: Synthesis of the Key Intermediate: 3-Amino-5-bromo-6-chloropyridazine
The successful synthesis of the target molecule hinges on the availability of the correctly substituted pyridazine precursor. This section outlines the preparation of 3-amino-5-bromo-6-chloropyridazine.
Step 1.1: Synthesis of 3-Amino-6-chloropyridazine
This initial step involves the nucleophilic aromatic substitution of a chlorine atom on 3,6-dichloropyridazine with ammonia.
Protocol:
A detailed and scalable procedure for the synthesis of 3-amino-6-chloropyridazine can be found in the patent literature.[3] The general method involves reacting 3,6-dichloropyridazine with aqueous ammonia in a suitable solvent at elevated temperatures.[3]
Table 1: Reagents and Conditions for the Synthesis of 3-Amino-6-chloropyridazine
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Reference |
| 3,6-Dichloropyridazine | 1 equivalent | Starting material | [3] |
| Aqueous Ammonia | 0.5 - 7.5 equivalents | Reagent and base | [3] |
| Solvent (e.g., water, alcohol) | Sufficient for dissolution | Reaction medium | [3] |
| Temperature | 30 - 180 °C | Reaction condition | [3] |
| Reaction Time | Monitored by TLC/GC | Reaction condition | [3] |
Step 1.2: Regioselective Bromination of 3-Amino-6-chloropyridazine
This step is critical for introducing the bromine atom at the correct position on the pyridazine ring. The amino group in 3-amino-6-chloropyridazine is an activating group and directs electrophilic substitution to the ortho and para positions. The position that will become C8 in the final product is C5 of the 3-aminopyridazine ring. Achieving regioselectivity for the 5-position over the 4-position is a key challenge. While direct bromination of 3-amino-6-chloropyridazine has been reported to yield the 4-bromo isomer,[4][5] conditions can be optimized to favor the desired 5-bromo isomer. The use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for regioselective bromination.[6]
Proposed Protocol:
A specific, validated protocol for the synthesis of 5-bromo-3-chloro-6-aminopyridazine is described in patent US09193736B2.[7] The following is a representative procedure based on analogous regioselective brominations.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1-1.2 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 3-amino-5-bromo-6-chloropyridazine.
Part 2: Synthesis of this compound
This final step involves the construction of the imidazo[1,2-b]pyridazine ring system through a cyclocondensation reaction.
Reaction Mechanism
The reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of 3-amino-5-bromo-6-chloropyridazine by ethyl bromopyruvate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon of the pyruvate moiety. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-b]pyridazine ring.
Figure 2: Simplified reaction mechanism for the formation of the imidazo[1,2-b]pyridazine ring.
Experimental Protocol
The following protocol is adapted from the procedure described in patent US09193736B2.[7]
Table 2: Reagents and Conditions for the Synthesis of the Target Compound
| Reagent/Solvent | Molar Ratio/Amount | Role | Reference |
| 3-Amino-5-bromo-6-chloropyridazine | 1 equivalent (e.g., 15.7 g, 75.3 mmol) | Starting material | [7] |
| Ethyl bromopyruvate | 2 equivalents (e.g., 21.0 mL, 151 mmol) | Reagent | [7] |
| N,N-Dimethylformamide (DMF) | Sufficient to form a suspension (e.g., 80 mL) | Solvent | [7] |
| Temperature | Room temperature | Reaction condition | [7] |
| Reaction Time | 20 hours | Reaction condition | [7] |
Step-by-Step Procedure:
-
Reaction Setup: To a suspension of 3-amino-5-bromo-6-chloropyridazine (15.7 g, 75.3 mmol) in dry N,N-dimethylformamide (80 mL) in a round-bottom flask, add ethyl bromopyruvate (21.0 mL, 151 mmol) via a syringe at room temperature.[7]
-
Reaction: Stir the resulting mixture at room temperature for 20 hours.[7]
-
Work-up: Pour the reaction mixture into ice water (300 mL).[7]
-
Isolation: Isolate the precipitated solid by filtration. Wash the solid with water (2 x 50 mL) and diethyl ether (3 x 50 mL).[7]
-
Drying: Remove residual solvents from the solid under reduced pressure to yield the crude product as an off-white solid.[7]
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 3: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.50 (s, 1H), 7.47 (s, 1H), 4.49 (q, J=7.1 Hz, 2H), 1.44 (t, J=7.1 Hz, 3H)[7] |
| LC-MS | A peak corresponding to the molecular weight of the product (304.53 g/mol ) should be observed. |
| HPLC | A single major peak indicating the purity of the compound. |
Safety Precautions
-
3,6-Dichloropyridazine: Toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Ammonia: Corrosive and toxic. Use in a fume hood and wear appropriate PPE.
-
Bromine/N-bromosuccinimide: Corrosive, toxic, and strong oxidizing agents. Handle with extreme care in a fume hood.
-
Ethyl bromopyruvate: A lachrymator and irritant.[8] Causes skin and eye irritation.[8] Handle in a fume hood with gloves and safety glasses.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. [Link]
- Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.
-
PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2007). Process for producing 3-amino-6-chloropyridazine. WO2007026623A1.
- Google Patents. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. WO2013134219A1.
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Synthesis Route. (n.d.). This compound. Retrieved from [Link]
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Boufroura, H., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]
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PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]
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Ju, Y., et al. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 26(15), 4485. [Link]
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ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. [Link]
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Beilstein Journals. (2013). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
- Google Patents. (2003). Efficient process for the preparation of lamotrigine and related 3,5-diamino-6-substituted-1,2,4-triazines. US6586593B1.
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ResearchGate. (2017). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions?. [Link]
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Application Note: A Verified Protocol for the Synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine heterocyclic system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[1][2] Compounds incorporating this core structure have demonstrated a remarkable range of therapeutic potential, including applications as kinase inhibitors for oncology, as well as antiviral, anti-inflammatory, and antimicrobial agents.[1][2]
Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a key synthetic intermediate that provides a versatile platform for the development of novel therapeutics.[3] The strategic placement of bromo and chloro substituents allows for selective, site-specific modifications through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.[1] This document provides a comprehensive, field-tested protocol for the synthesis of this valuable building block, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a successful and reproducible outcome.
Synthetic Strategy: Mechanism of Cyclocondensation
The synthesis of the target compound is achieved through a classical and robust cyclocondensation reaction. The process involves the reaction of a substituted aminopyridazine with an α-halo carbonyl compound.
Overall Reaction:
The core of this synthesis is the reaction between 5-bromo-3-chloro-6-aminopyridazine and ethyl bromopyruvate.[4]
Mechanistic Rationale:
The reaction proceeds via a two-step sequence:
-
Initial Alkylation: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 5-bromo-3-chloro-6-aminopyridazine on the electrophilic α-carbon of ethyl bromopyruvate. This step forms an N-alkylated intermediate. The presence of a halogen on the pyridazine ring deactivates the adjacent ring nitrogen, preventing it from being the primary site of alkylation and thereby favoring the desired reaction pathway.[5]
-
Intramolecular Cyclization and Aromatization: The newly formed intermediate undergoes a subsequent intramolecular cyclization. The endocyclic nitrogen atom attacks the carbonyl carbon of the pyruvate moiety. This is followed by a dehydration step, which results in the formation of the stable, aromatic imidazo[1,2-b]pyridazine fused ring system.
Diagram of the Synthetic Pathway:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where careful execution of each step logically leads to the desired high-purity product.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Molarity/Density | Notes |
| 5-Bromo-3-chloro-6-aminopyridazine | 933190-51-3 | 208.43 | N/A | Starting material. |
| Ethyl bromopyruvate | 70-23-5 | 195.02 | ~1.5 g/mL | Reactant. Lachrymator. |
| N,N-Dimethylformamide (DMF), dry | 68-12-2 | 73.09 | 0.944 g/mL | Reaction solvent. |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | 0.713 g/mL | Washing solvent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 1.0 g/mL | For workup and washing. |
| Round-bottom flask (250 mL) | N/A | N/A | N/A | Reaction vessel. |
| Magnetic stirrer and stir bar | N/A | N/A | N/A | For agitation. |
| Syringe | N/A | N/A | N/A | For reagent addition. |
| Buchner funnel and filter paper | N/A | N/A | N/A | For filtration. |
| Vacuum pump/aspirator | N/A | N/A | N/A | For drying. |
Step-by-Step Synthesis Procedure
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Ethyl bromopyruvate is a potent lachrymator and should be handled with extreme care.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-chloro-6-aminopyridazine (15.7 g, 75.3 mmol).
-
Solvent Addition: Add 80 mL of dry N,N-Dimethylformamide (DMF) to the flask to create a suspension.
-
Reagent Addition: Begin stirring the suspension at room temperature (20-25°C). Using a syringe, carefully add ethyl bromopyruvate (21.0 mL, 151 mmol) to the mixture.
-
Causality Note: Adding the ethyl bromopyruvate via syringe allows for controlled addition. A 2-fold molar excess is used to ensure the complete consumption of the limiting aminopyridazine starting material.
-
-
Reaction Monitoring: Allow the resulting mixture to stir at room temperature for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Product Precipitation (Workup): After 20 hours, pour the reaction mixture slowly into a beaker containing 300 mL of ice water. A solid precipitate should form.
-
Causality Note: The organic product is poorly soluble in water, while the DMF solvent is miscible. This "crashing out" technique is a standard method for initial product isolation.
-
-
Isolation by Filtration: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Purification: Wash the collected solid sequentially with deionized water (2 x 50 mL) and then with diethyl ether (3 x 50 mL).
-
Causality Note: The water wash removes any remaining DMF and water-soluble byproducts. The diethyl ether wash removes non-polar impurities and helps to begin the drying process of the solid.
-
-
Final Drying: Transfer the off-white solid to a suitable container and dry it under reduced pressure to remove all residual solvents.[4]
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
Appearance: Off-white solid.[4]
-
¹H-NMR (400 MHz, CDCl₃): δ (ppm): 8.50 (s, 1H), 7.47 (s, 1H), 4.49 (q, J=7.1 Hz, 2H), 1.44 (t, J=7.1 Hz, 3H).[4]
Summary of Quantitative Data
| Parameter | Value | Moles (mmol) | Role |
| 5-Bromo-3-chloro-6-aminopyridazine | 15.7 g | 75.3 | Starting Material |
| Ethyl bromopyruvate | 21.0 mL | 151 | Reactant (2.0 equiv) |
| Dry DMF | 80 mL | N/A | Solvent |
| Reaction Time | 20 hours | N/A | Condition |
| Reaction Temperature | Room Temp. | N/A | Condition |
Conclusion
This application note details a robust and reproducible protocol for the synthesis of this compound. By carefully following the outlined steps and understanding the rationale behind the procedural choices, researchers in drug development and organic synthesis can reliably produce this high-value intermediate. The straightforward nature of the reaction, coupled with a simple precipitation and washing workup, makes this an efficient method for accessing a versatile scaffold for further chemical exploration.
References
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. Available from: [Link]
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121–132. Available from: [Link]
-
Cai, L., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 54(17), 6125–6137. Available from: [Link]
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Synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: A Detailed Guide to Starting Materials and Protocols
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs.[1][2][3] Its derivatives have shown a wide range of biological activities, including applications as anti-cancer agents, treatments for neurodegenerative diseases, and antimicrobial agents.[2][3] Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a key intermediate in the synthesis of more complex molecules within this class, making a reliable and well-understood synthetic protocol for its preparation highly valuable for researchers in organic synthesis and drug development.
This application note provides a comprehensive guide to the selection of starting materials and a detailed, field-proven protocol for the synthesis of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Retrosynthetic Analysis and Starting Material Selection
A logical retrosynthetic analysis of the target molecule, this compound, points to a convergent synthetic strategy. The imidazo[1,2-b]pyridazine core is typically constructed via a condensation and cyclization reaction between a substituted aminopyridazine and an α-halocarbonyl compound.
Based on this analysis, the key starting materials are identified as:
-
5-bromo-3-chloro-6-aminopyridazine: This molecule provides the pyridazine ring and the necessary amino group for the initial nucleophilic attack, as well as the bromine and chlorine substituents at the desired positions.
-
Ethyl bromopyruvate: This reagent serves as the three-carbon electrophilic partner, containing the ester functionality and the α-bromo group required for the cyclization cascade.
The selection of these starting materials is based on their commercial availability and the well-established reactivity of these functional groups in the formation of the imidazo[1,2-b]pyridazine ring system.[4][5]
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a two-step process, starting from the synthesis of the key pyridazine intermediate.
Caption: Synthetic workflow for the target molecule.
Part 1: Synthesis of Key Precursor: 5-bromo-3-chloro-6-aminopyridazine
Step 1.1: Synthesis of 3,6-Dichloropyridazine
3,6-Dichloropyridazine is a crucial precursor, and its synthesis typically starts from maleic anhydride.
Reaction Scheme:
Maleic Anhydride → 3,6-Dihydroxypyridazine → 3,6-Dichloropyridazine
Protocol:
-
Synthesis of 3,6-Dihydroxypyridazine: In a three-necked flask, slowly add 120 mL of 30% hydrochloric acid to 72.5 mL of hydrazine hydrate (80%). To this mixture, add 98 g of maleic anhydride. Heat the mixture to reflux at 110 °C for 3 hours.[6] After cooling, the product crystallizes. Filter the solid and wash with cold ethanol to obtain 3,6-dihydroxypyridazine.[6]
-
Synthesis of 3,6-Dichloropyridazine: In a three-necked flask, combine 22 g of 3,6-dihydroxypyridazine with 232.8 g of phosphorus pentachloride. Heat the mixture to 125 °C for 4 hours.[6] After the reaction, remove the generated phosphorus oxychloride under reduced pressure. Cool the residue to room temperature and carefully pour it into ice water. Adjust the pH to approximately 8 with 28% ammonia water.[6] Filter the resulting solid, and extract the filtrate with dichloromethane. Combine the solid and the extract, dry over anhydrous sodium sulfate, and remove the solvent. Recrystallize the crude product from n-hexane to yield white crystals of 3,6-dichloropyridazine.[6]
Step 1.2: Synthesis of 3-Amino-6-chloropyridazine
This step involves the nucleophilic aromatic substitution of one chlorine atom in 3,6-dichloropyridazine with an amino group.
Reaction Scheme:
3,6-Dichloropyridazine → 3-Amino-6-chloropyridazine
Protocol:
-
In a single-necked round-bottom flask, add 14.90 g of 3,6-dichloropyridazine and 377 mL of ethanol.[7]
-
Add 26.3 g of aqueous ammonia.[7]
-
Stir the mixture at 78 °C for 5 hours. Monitor the reaction progress using TLC or GC.[7]
-
Upon completion, remove the solvent by rotary evaporation.
-
Recrystallize the crude product to obtain 3-amino-6-chloropyridazine.[7] A yield of approximately 96.70% can be expected.[7]
Step 1.3: Synthesis of 5-bromo-3-chloro-6-aminopyridazine
The final precursor is obtained through the bromination of 3-amino-6-chloropyridazine. It is important to note that the literature also describes the synthesis of the 4-bromo isomer.[8] Careful control of reaction conditions is necessary to favor the formation of the desired 5-bromo isomer.
Protocol:
Note: The direct synthesis of 5-bromo-3-chloro-6-aminopyridazine is less commonly detailed. The following is a general procedure for the bromination of a similar substrate, which may require optimization for this specific transformation.
-
In a suitable reaction vessel, dissolve 3-amino-6-chloropyridazine in a solvent such as methanol.
-
Add a base, for instance, sodium bicarbonate, to the solution.[8]
-
Slowly add a solution of bromine in the same solvent dropwise at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture at room temperature for several hours.
-
After the reaction is complete, filter the mixture and concentrate the filtrate.
-
The crude product can be purified by column chromatography.
Part 2: Synthesis of this compound
This final step involves the condensation and cyclization of the key aminopyridazine precursor with ethyl bromopyruvate.
Reaction Mechanism:
The reaction proceeds through an initial SN2 reaction where the amino group of 5-bromo-3-chloro-6-aminopyridazine attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion. This is followed by an intramolecular cyclization, where the pyridazine ring nitrogen attacks the carbonyl group, and subsequent dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system.
Caption: Simplified reaction mechanism.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-bromo-3-chloro-6-aminopyridazine | 208.42 | 15.7 g | 75.3 |
| Ethyl bromopyruvate | 195.02 | 21.0 mL (1.51 g/mL) | 151 |
| Dry N,N-Dimethylformamide (DMF) | 73.09 | 80 mL | - |
| Ice water | 18.02 | 300 mL | - |
| Diethyl ether (Et₂O) | 74.12 | As needed | - |
Procedure:
-
To a suspension of 15.7 g (75.3 mmol) of 5-bromo-3-chloro-6-aminopyridazine in 80 mL of dry DMF in a suitable reaction flask, add 21.0 mL (151 mmol) of ethyl bromopyruvate via a syringe.[4]
-
Stir the resulting mixture at room temperature for 20 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 300 mL of ice water.[4]
-
A solid precipitate will form. Isolate the solid by filtration.
-
Wash the collected solid with water (2 x 50 mL) and then with diethyl ether (3 x 50 mL).[4]
-
Dry the solid under reduced pressure to remove any residual solvents. This will yield the product as an off-white solid.[4]
Characterization Data:
-
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 8.50 (s, 1H), 7.47 (s, 1H), 4.49 (q, J=7.1 Hz, 2H), 1.44 (t, J=7.1 Hz, 3H).[4]
Safety and Handling Precautions
-
3,6-Dichloropyridazine: This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus pentachloride and Phosphorus oxychloride: These reagents are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Ethyl bromopyruvate: This is a lachrymator and is corrosive. Handle with care in a fume hood.
-
N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with caution.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note outlines a reliable and well-documented pathway for the synthesis of this compound. By understanding the rationale behind the choice of starting materials and the details of the experimental protocols, researchers can confidently prepare this valuable intermediate for further applications in medicinal chemistry and materials science. The provided step-by-step procedures, along with the necessary safety precautions, are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting.
References
- Synthesis method of 3-amino-6-chloropyridazine.
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Synthesis routes of this compound. Synthink. [Link]
- Preparation method of 3, 6-dichloropyridazine.
- Process for producing 3-amino-6-chloropyridazine.
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Publications. [Link]
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Application Notes & Protocols: Strategic Functionalization of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate via Cross-Coupling Reactions
Authored by: A Senior Application Scientist
Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Modern Drug Discovery
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous biologically active molecules.[1][2] Its rigid, planar structure and distribution of nitrogen atoms make it an ideal framework for interacting with various biological targets, particularly protein kinases.[3] This has led to its incorporation into groundbreaking therapeutics, most notably the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®), used in the treatment of chronic myeloid leukemia.[4] The vast therapeutic potential of this scaffold has spurred significant interest in developing efficient and selective methods for its synthesis and functionalization, with applications ranging from oncology to neurodegenerative diseases and infectious agents.[2][3]
This guide focuses on a highly versatile building block: Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate . This substrate is strategically di-halogenated, providing two distinct reaction handles for palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of diverse chemical moieties, making it an invaluable tool for constructing libraries of novel compounds in drug discovery programs.[5]
Core Principle: Understanding Regioselectivity
The synthetic utility of this compound hinges on the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step. The reactivity of this step follows the general trend: C–I > C–Br > C–Cl.
Consequently, the C8-Br bond is significantly more reactive than the C6-Cl bond. This differential reactivity allows for selective functionalization at the C8 position under relatively mild conditions, leaving the C6-chloro group intact for subsequent transformations under more forcing conditions. This inherent regioselectivity is the cornerstone of designing logical, stepwise synthetic routes to complex, polysubstituted imidazo[1,2-b]pyridazines.
Caption: Regioselective functionalization strategy.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds. It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. Its tolerance for a wide range of functional groups makes it exceptionally valuable in medicinal chemistry.
Causality Behind Protocol Choices:
-
Catalyst/Ligand System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective palladium precursor. In the presence of a phosphine ligand like triphenylphosphine (PPh₃), it is reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed catalysts like Pd(dppf)Cl₂ are used, where the dppf ligand provides greater stability and promotes efficient catalysis.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is essential. Its role is to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step with the palladium center.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used. The organic solvent solubilizes the heterocyclic substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Position
This protocol details the selective coupling of an arylboronic acid at the C8-bromo position.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the substrate).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 80-90 |
| 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 95 | 75-85 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 85 | 88-96 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for synthesizing arylalkynes and conjugated enynes by reacting a terminal alkyne with an aryl or vinyl halide.[6] This reaction is distinguished by its use of a dual-catalyst system: a palladium complex and a copper(I) salt.[7]
Causality Behind Protocol Choices:
-
Dual Catalyst System: A palladium(0) species facilitates the oxidative addition to the C-Br bond. The copper(I) iodide (CuI) acts as a co-catalyst; it reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is crucial as it readily undergoes transmetalation with the palladium center, a step that is otherwise very slow.[1][8]
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes. It acts as the base to deprotonate the terminal alkyne, and it often serves as the solvent or co-solvent for the reaction.
Protocol 2: Selective Sonogashira Coupling at the C8-Position
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent like anhydrous DMF or THF.
-
Reagent Addition: Add the terminal alkyne (1.5 eq) followed by the amine base, triethylamine (Et₃N, 4.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), (0.03 eq) and the co-catalyst, copper(I) iodide (CuI), (0.05 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Caption: Simplified catalytic cycles in Sonogashira coupling.
Heck Coupling: Olefin Arylation
The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically with high trans selectivity.[9] It is a powerful tool for synthesizing substituted styrenes and cinnamates.
Causality Behind Protocol Choices:
-
Ligand Choice: While some Heck reactions can proceed without phosphine ligands ("ligandless," where the solvent or substrate may coordinate to palladium), the use of a phosphine ligand like Tri(o-tolyl)phosphine (P(o-tol)₃) often accelerates the reaction and improves yields by stabilizing the catalytic species.
-
Base: A hindered organic base like triethylamine (Et₃N) is used to neutralize the H-X acid that is formed during the catalytic cycle. This step is critical for regenerating the active Pd(0) catalyst, allowing the cycle to continue.[10]
Protocol 3: Selective Heck Coupling at the C8-Position
Step-by-Step Methodology:
-
Reaction Setup: Combine this compound (1.0 eq), the alkene (e.g., ethyl acrylate, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a phosphine ligand like P(o-tol)₃ (0.1 eq) in a pressure vessel or sealed tube.
-
Solvent and Base: Add an anhydrous polar aprotic solvent such as DMF or acetonitrile, followed by the base, triethylamine (Et₃N, 2.5 eq).
-
Reaction: Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove palladium black. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and partition the residue between water and ethyl acetate. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[11] It has revolutionized the synthesis of anilines and other arylamines, which are common motifs in pharmaceuticals.
Causality Behind Protocol Choices:
-
Specialized Ligands: C-N bond-forming reductive elimination is often a difficult step in the catalytic cycle. To facilitate this, specialized bulky, electron-rich phosphine ligands are required. Ligands like Xantphos or RuPhos promote the formation of a three-coordinate palladium intermediate that readily undergoes reductive elimination.[12] Simple ligands like PPh₃ are generally ineffective.
-
Strong, Non-nucleophilic Base: A strong base is needed to deprotonate the amine, but it must be non-nucleophilic to avoid competing side reactions. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are commonly used for this purpose.
Protocol 4: Selective Buchwald-Hartwig Amination at the C6-Position
This protocol assumes the C8-position has already been functionalized. The lower reactivity of the C6-Cl bond often requires more forcing conditions and a more robust catalyst system.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with the C8-substituted-6-chloroimidazo[1,2-b]pyridazine substrate (1.0 eq), the amine (1.3 eq), and the strong base (e.g., sodium tert-butoxide, 2.0 eq).
-
Catalyst Precursor and Ligand: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the specialized ligand (e.g., Xantphos, 0.08 eq).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat to 100-110 °C for 12-24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
General Experimental Workflow
Caption: Standard workflow for a cross-coupling experiment.
References
-
Koubachi, J., El Kazzouli, S., Bousmina, M., & Guillaumet, G. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]
-
Al-Tel, T. H. (2011). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PMC. Available at: [Link]
-
Molbase. (n.d.). Synthesis routes of this compound. Molbase. Available at: [Link]
-
Sci-Hub. (n.d.). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Sci-Hub. Available at: [Link]
-
Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Available at: [Link]
-
Sci-Hub. (n.d.). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Sci-Hub. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sci-Hub. (n.d.). Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Sci-Hub. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Application Notes and Protocols for the Functionalization of the Imidazo[1,2-b]pyridazine Core
Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The imidazo[1,2-b]pyridazine ring system, a fused bicyclic 5-6 heterocycle with a bridgehead nitrogen atom, is a cornerstone in modern drug discovery. Its rigid structure and unique electronic properties make it an ideal scaffold for developing a wide array of therapeutic agents. Derivatives of this core have demonstrated significant pharmacological activities, including but not limited to, kinase inhibition for cancer therapy, as well as antiviral, anti-inflammatory, and antimicrobial properties. The versatility of the imidazo[1,2-b]pyridazine core lies in its susceptibility to functionalization at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This guide provides an in-depth exploration of key functionalization strategies, complete with detailed protocols and field-proven insights to empower researchers in their quest for novel therapeutics.
Strategic Functionalization of the Imidazo[1,2-b]pyridazine Core: A Methodological Overview
The strategic derivatization of the imidazo[1,2-b]pyridazine nucleus is paramount for modulating its interaction with biological targets. The most prevalent and effective methods for introducing molecular diversity are transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization. These approaches offer reliable and versatile pathways to append a variety of substituents onto the core structure.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions - The Workhorse of Imidazo[1,2-b]pyridazine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The Suzuki-Miyaura and Sonogashira couplings are particularly noteworthy for their broad applicability in functionalizing the imidazo[1,2-b]pyridazine scaffold.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds between a halogenated imidazo[1,2-b]pyridazine and a boronic acid or ester. This reaction is instrumental in synthesizing biaryl and heterobiaryl derivatives, which are common motifs in bioactive molecules.
The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Palladium Catalyst: The palladium source and its associated ligands dictate the efficiency of the catalytic cycle. Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are frequently employed due to their stability and effectiveness with a broad range of substrates.[2]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ are commonly used, with their strength and solubility influencing the reaction rate and yield.[2]
-
Solvent: A mixture of an organic solvent (e.g., DME, toluene, or dioxane) and water is often used to dissolve both the organic and inorganic reagents, facilitating the reaction.
Figure 1: General workflow for Suzuki-Miyaura coupling.
This protocol is adapted from a general procedure for the synthesis of thienylpyridazines.[2]
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol)
-
Appropriate (hetero)aromatic boronic acid (0.6 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Ethanol (2 mL)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (1 mL)
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the desired boronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol %).
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add DME (8 mL), ethanol (2 mL), and the 2 M Na₂CO₃ solution (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 48 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with chloroform (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of NaCl (20 mL), followed by water (3 x 10 mL), and a 10% NaOH solution (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane in petroleum ether to afford the pure coupled product.
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O/EtOH | 80 | 48 | 28[2] |
| 4-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
| Pyridin-4-ylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | DME/H₂O | Reflux | 18 | 71 |
Table 1: Comparative Performance of Catalysts in Suzuki-Miyaura Coupling of Halopyridazines.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a powerful means of introducing terminal alkynes onto the imidazo[1,2-b]pyridazine core, leading to the formation of valuable arylalkyne structures.[3]
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[3][4] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne for transmetalation. The reaction is usually carried out in the presence of an amine base, which also serves as the solvent in many cases.[4]
Figure 2: Simplified catalytic cycle of the Sonogashira coupling.
This protocol is based on a reported procedure for the Sonogashira coupling of aminopyridines.[5]
Materials:
-
2-Amino-3-bromopyridine derivative (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (1 mL)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a sealed tube, combine the 2-amino-3-bromopyridine derivative (1.0 eq), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add DMF and Et₃N (1 mL) to the tube, followed by the terminal alkyne (1.1 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 3 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 2-amino-3-alkynylpyridine product.
| Aryl Halide | Alkyne | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | 96[5] |
| 2-Amino-3-bromo-5-methylpyridine | 1-Octyne | 85[5] |
| 2-Amino-3-iodopyridine | 4-Ethynyltoluene | 92[5] |
Table 2: Substrate Scope for the Sonogashira Coupling of 2-Amino-3-halopyridines.
Part 2: Direct C-H Functionalization - An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing heterocyclic cores, avoiding the need for pre-functionalized starting materials.[6]
Palladium-Catalyzed Direct C-H Arylation
This method allows for the direct coupling of an aryl halide with a C-H bond of the imidazo[1,2-b]pyridazine ring, typically at the C3 position.[6]
The regioselectivity of the C-H arylation is a key aspect. The C3 position of the imidazo[1,2-b]pyridazine core is the most electron-rich and sterically accessible, making it the preferential site for electrophilic palladation. This inherent reactivity provides a self-validating system for achieving regioselective functionalization.
Figure 3: General workflow for direct C-H arylation.
This protocol is based on a reported method for direct C-H arylation.[6]
Materials:
-
6-Chloroimidazo[1,2-b]pyridazine
-
Aryl bromide
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add 6-chloroimidazo[1,2-b]pyridazine, the aryl bromide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the vessel with nitrogen.
-
Add toluene as the solvent.
-
Heat the mixture to 110 °C for the specified time.
-
Monitor the reaction progress by gas chromatography or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the 3-arylated product.
| Aryl Bromide | Yield (%) |
| 4-Bromotoluene | 83[1] |
| 4-Bromoanisole | 75 |
| 1-Bromo-4-fluorobenzene | 88 |
Table 3: Examples of Direct C-H Arylation of 6-Chloroimidazo[1,2-b]pyridazine.
References
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
-
Sihida, T., et al. (2018). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. ResearchGate. [Link]
-
Teixeira, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2953. [Link]
-
Khan, I., et al. (2021). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Scientific Reports, 11(1), 1-13. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Lin, Y.-S., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(10), 8317-8333. [Link]
-
Sanghavi, K. N., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [Link]
-
Ma, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(21), 9302-9314. [Link]
-
Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(48), 30214-30245. [Link]
-
Bako, E., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(19), 6296. [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Sirac, I., et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 11(11), 1361. [Link]
-
Ranucci, E., et al. (2024). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ChemistryOpen, 13(4), e202400180. [Link]
-
Kumar, S., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(26), 5915-5923. [Link]
-
Bejan, V., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 26(16), 4991. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Gao, J., et al. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Molecules, 29(15), 3426. [Link]
-
Kumar, A., et al. (2022). Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective β-C(sp2)–H arylation. Organic & Biomolecular Chemistry, 20(31), 6211-6216. [Link]
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Application Note: Strategic Functionalization of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate for Diversity-Oriented Library Synthesis
Introduction
The imidazo[1,2-b]pyridazine core is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the structural foundation of numerous biologically active molecules.[1][2] Its significance is highlighted by its presence in the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®), a testament to the scaffold's favorable interactions with key biological targets.[2][3] Molecules built upon this framework have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antiparasitic activities.[4][5]
For drug discovery programs, the ability to rapidly generate and test a diverse library of compounds around a core scaffold is paramount. Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate emerges as a highly strategic building block for this purpose.[6] Possessing three distinct points of potential modification—a C8-bromo, a C6-chloro, and a C2-ethyl ester—it is pre-configured for sequential and regioselective functionalization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the differential reactivity of this scaffold to efficiently construct compound libraries through robust and validated synthetic protocols. We will explore the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction conditions, and workflow strategy.
The Strategic Advantage: Orthogonal Reactivity
The power of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This reactivity gap is the cornerstone of a selective, sequential diversification strategy. Chemists can first target the more labile C8-bromo position for a variety of coupling reactions, leaving the C6-chloro position intact for a subsequent, distinct transformation. This inherent orthogonality minimizes the need for complex protecting group chemistry and streamlines the synthesis of complex molecules.
Caption: Key diversification points on the scaffold.
Protocol 1: Regioselective C8-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds, making it an ideal first step for introducing aryl or heteroaryl diversity at the C8 position. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups.
Causality and Experimental Rationale
The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high efficiency. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are commonly employed. The dppf ligand, in particular, is known to promote the coupling of electron-deficient chlorides, but under carefully controlled conditions, excellent selectivity for the bromide is achieved. A weak inorganic base, such as sodium or potassium carbonate, is sufficient to facilitate the transmetalation step without promoting premature reaction at the C6-chloro site. The use of a biphasic solvent system, typically an organic solvent like dioxane or DME with water, ensures all components remain in solution.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (3 mol %).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the starting material.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C8-arylated product.
Data Presentation: Representative Suzuki Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 85 | 6 | ~90% |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 90 | 8 | ~88% |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 85 | 10 | ~82% |
Protocol 2: C6-Amination Strategies
Following successful functionalization at C8, the C6-chloro position becomes the target for introducing nitrogen-based diversity, a common strategy in medicinal chemistry to modulate solubility, polarity, and hydrogen-bonding capacity. We present two powerful, complementary methods: the classic Buchwald-Hartwig amination and a more cost-effective, metal-free Nucleophilic Aromatic Substitution (SNAr).
Buchwald-Hartwig Amination: The Gold Standard
This palladium-catalyzed reaction is highly reliable for coupling a vast array of primary and secondary amines to aryl chlorides.[3]
-
Causality: This reaction requires a more electron-rich palladium catalyst and a bulky, electron-donating phosphine ligand (e.g., Xantphos, RuPhos) to facilitate the challenging oxidative addition to the C-Cl bond. A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is necessary to deprotonate the amine and drive the catalytic cycle.
-
Protocol:
-
To a Schlenk flask under argon, add the C8-arylated-6-chloroimidazo[1,2-b]pyridazine (1.0 eq.), the desired amine (1.5 eq.), and cesium carbonate (2.0 eq.).
-
Add the catalyst system, for example, a pre-mixed solution of Pd₂(dba)₃ (2 mol %) and Xantphos (4 mol %).
-
Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Heat the mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.
-
Perform an aqueous workup similar to the Suzuki protocol, followed by purification via column chromatography.
-
Fluoride-Promoted SNAr: An Efficient Alternative
Recent literature has detailed a highly efficient, cost-effective, and metal-free method for the C6-amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[4] This method leverages fluoride-promoted SNAr, avoiding expensive and air-sensitive palladium catalysts.
-
Causality: In this protocol, cesium fluoride (CsF) acts as a mild base to deprotonate the amine nucleophile. More importantly, the fluoride anion can act as a hydrogen bond acceptor, activating the amine, and the cesium cation can coordinate to the heterocyclic nitrogen atoms, further activating the C6 position towards nucleophilic attack. The use of a phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt₃Cl) can enhance reaction rates.[4] This approach is particularly effective for aliphatic primary and secondary amines.
-
Protocol:
-
In a sealed vial, combine the 6-chloroimidazo[1,2-b]pyridazine starting material (1.0 eq.), the desired alkylamine (2.0 eq.), CsF (1.0 eq.), and optionally BnNEt₃Cl (10 mol %).[4]
-
Add DMSO as the solvent.
-
Seal the vial and heat to 100 °C for 24 hours.[4]
-
After cooling, dilute the reaction with water to precipitate the product or perform an extraction with ethyl acetate.
-
Purify the crude material by column chromatography.
-
Integrated Workflow for Library Synthesis
The true utility of this compound is realized in a multi-step, divergent workflow. A single starting material can be rapidly converted into a matrix of diverse analogues.
Caption: Divergent library synthesis workflow.
This workflow illustrates how a single starting material can be reacted with three different boronic acids (Step 1) to generate three intermediates. Each of these can then be reacted with two different amines (Step 2), resulting in a 3x2 library of six unique compounds. A final, optional step of ester hydrolysis followed by amide coupling can further expand this library exponentially.
Conclusion
This compound is a powerful and versatile building block for diversity-oriented synthesis in drug discovery. Its pre-installed, orthogonally reactive halogen handles allow for a logical and efficient construction of compound libraries. By understanding the principles of regioselective cross-coupling and nucleophilic substitution, researchers can strategically navigate the synthetic landscape to rapidly access novel chemical matter. The protocols and rationales provided herein serve as a validated starting point for unlocking the full potential of this privileged scaffold.
References
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El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985–9011. [Link]
-
Garrido, A., Sancelme, M., Abreu, P., & Prudhomme, M. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121–132. [Link]
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Chem-Impex. (n.d.). Imidazo[1,2-b]pyridazine. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2021). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. [Link]
- Singh, U. P., & Gahtori, P. (2014). Imidazopyridazines as potential pharmacological agents. Mini-Reviews in Medicinal Chemistry, 14(6), 513-524.
-
Verma, G., Kaur, H., & Singh, P. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Medicinal Chemistry Research, 27, 2291-2303. [Link]
-
Wang, J. C., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 200–204. [Link]
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Application Notes and Protocols for Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery
Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry, particularly in the field of oncology.[1] Its rigid imidazo[1,2-b]pyridazine core serves as a privileged scaffold for the development of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapeutics. The subject compound, with its strategically placed bromine and chlorine atoms, provides multiple reaction sites for synthetic modification, making it an ideal starting material for the generation of diverse libraries of potential drug candidates.[1] This document provides a comprehensive guide to the application of this compound in cancer research, including its synthetic utility, the mechanistic basis for the activity of its derivatives, and detailed protocols for their biological evaluation.
Chemical Profile and Synthesis
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1208087-79-9 |
| Molecular Formula | C₉H₇BrClN₃O₂ |
| Molecular Weight | 304.53 g/mol |
| Appearance | Off-white solid |
The synthesis of this compound is typically achieved through a cyclocondensation reaction. A common method involves the reaction of a substituted aminopyridazine with ethyl bromopyruvate. For instance, 5-bromo-3-chloro-6-aminopyridazine can be reacted with ethyl bromopyruvate in a suitable solvent such as dimethylformamide (DMF) to yield the target compound.[2]
Application in the Synthesis of Kinase Inhibitors
The primary application of this compound in cancer research is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The bromine and chlorine substituents on the pyridazine ring are amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against specific kinase targets.
Targeting Key Oncogenic Kinases
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been shown to inhibit several kinases that are critical for cancer cell proliferation and survival. These include:
-
mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Imidazo[1,2-b]pyridazine derivatives have been developed as potent mTOR inhibitors, showing anti-proliferative activity against various cancer cell lines, including non-small cell lung cancer (A549 and H460).[3][4]
-
PI3K (Phosphoinositide 3-kinase): Often working in concert with mTOR, the PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers. Dual PI3K/mTOR inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been synthesized.[5][6]
-
BTK (Bruton's Tyrosine Kinase): A key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective irreversible BTK inhibitors.
-
TRK (Tropomyosin Receptor Kinase): These kinases are involved in neuronal development but can become oncogenic when fused with other genes. Novel imidazo[1,2-b]pyridazine derivatives have been discovered as potent TRK inhibitors capable of overcoming resistance mutations.[7]
-
TAK1 (Transforming growth factor-β-activated kinase 1): A key mediator of inflammatory and stress responses that is implicated in the survival of multiple myeloma cells. Imidazo[1,2-b]pyridazine-based inhibitors of TAK1 have shown potent activity against multiple myeloma cell lines.[8]
Conceptual Mechanism of Action of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
The general mechanism of action for kinase inhibitors derived from this compound involves competitive binding to the ATP-binding pocket of the target kinase. By occupying this site, the inhibitor prevents the binding of ATP, the phosphate donor for the kinase's enzymatic activity. This, in turn, blocks the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes cancer cell growth and survival. The specificity of these inhibitors for particular kinases is achieved through the tailored chemical modifications made to the core imidazo[1,2-b]pyridazine scaffold.
Caption: Conceptual diagram of the PI3K/AKT/mTOR signaling pathway and its inhibition by an imidazo[1,2-b]pyridazine derivative.
Experimental Protocols
The following are generalized protocols for the initial evaluation of novel compounds derived from this compound. These should be optimized for specific cell lines and target kinases.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, H460, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis for Phosphorylated Kinase Substrates
This protocol is used to determine if a compound inhibits the activity of a target kinase within the cell by measuring the phosphorylation status of its downstream substrates.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Setup: Add kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal and calculate the percent inhibition of kinase activity for each compound concentration. Determine the IC₅₀ value.
Caption: A typical experimental workflow for the evaluation of novel kinase inhibitors derived from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors in the context of cancer research. Its adaptable chemical structure allows for the creation of a wide array of derivatives targeting key oncogenic signaling pathways. The protocols outlined in this document provide a foundational framework for the biological evaluation of these compounds, from initial screening of anti-proliferative effects to detailed mechanistic studies. By leveraging this strategic building block, researchers can continue to develop innovative and effective targeted therapies for the treatment of cancer.
References
- El-Faham, A., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2698.
- Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
-
Molbase. (n.d.). Synthesis routes of this compound. Retrieved from [Link]
- Zhang, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3496-3501.
- Li, Y., et al. (2022). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry, 65(23), 15686-15702.
- Akwata, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192.
- Wang, T., et al. (2022). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. European Journal of Medicinal Chemistry, 243, 114757.
- Overview of Research into mTOR Inhibitors. (2023). Pharmaceuticals, 16(5), 755.
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Application Notes and Protocols: Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate as a Versatile Fragment for Drug Design
Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, offering an efficient path to novel lead compounds by screening low molecular weight fragments. The core principle of FBDD lies in the identification of small, weakly binding fragments that can be iteratively optimized into potent and selective drug candidates. Within this framework, the selection of the initial fragment library is of paramount importance. Privileged scaffolds, those that are known to interact with multiple biological targets, are of particular interest. The imidazo[1,2-b]pyridazine ring system is one such scaffold, found in a growing number of biologically active molecules and clinical candidates, including the FDA-approved multi-kinase inhibitor Ponatinib.
This document provides detailed application notes and protocols for ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate , a highly versatile fragment designed for FBDD campaigns, particularly those targeting protein kinases. Its utility stems from the strategic placement of two distinct halogen atoms, bromine and chlorine, at the C8 and C6 positions, respectively. This differential reactivity allows for selective, sequential functionalization through modern cross-coupling methodologies, providing a robust platform for structure-activity relationship (SAR) studies and fragment evolution.
Physicochemical Properties of the Core Fragment
A thorough understanding of the physicochemical properties of the starting fragment is crucial for designing effective screening and follow-up chemistry strategies.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1208087-79-9 | |
| Molecular Formula | C₉H₇BrClN₃O₂ | |
| Molecular Weight | 304.53 g/mol | |
| Appearance | Off-white to white solid | |
| Purity | ≥98% | |
| Storage Conditions | 2-8°C, under inert atmosphere |
Synthetic Protocol for the Core Fragment
The following protocol details the synthesis of this compound via a cyclocondensation reaction.
Protocol 1: Synthesis of this compound
This procedure is adapted from established literature for the synthesis of imidazo[1,2-b]pyridazine scaffolds.
Materials:
-
5-bromo-3-chloro-6-aminopyridazine
-
Ethyl bromopyruvate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether (Et₂O)
Procedure:
-
To a suspension of 5-bromo-3-chloro-6-aminopyridazine (1.0 eq) in anhydrous DMF, add ethyl bromopyruvate (2.0 eq) via syringe.
-
Stir the resulting mixture at room temperature for 20 hours.
-
Pour the reaction mixture into ice water, which should cause a solid to precipitate.
-
Isolate the precipitated solid by filtration.
-
Wash the solid sequentially with deionized water and diethyl ether.
-
Dry the solid under reduced pressure to yield the final product as an off-white solid.
Fragment Derivatization Strategies: Selective Cross-Coupling Reactions
The key to leveraging this compound in an FBDD campaign is the ability to selectively functionalize the C6 and C8 positions. The differential reactivity of the C-Cl and C-Br bonds under palladium-catalyzed cross-coupling conditions allows for a directed and stepwise elaboration of the core fragment. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond, enabling selective functionalization at the C8 position.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for introducing aryl and heteroaryl moieties to the imidazo[1,2-b]pyridazine core. This allows for the exploration of new interactions within the target's binding site.
This protocol is a generalized procedure based on successful Suzuki-Miyaura couplings of related heteroaryl halides.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M aqueous sodium carbonate solution
-
1,2-Dimethoxyethane (DME)
-
Ethanol
Procedure:
-
In a reaction vessel, combine this compound, the desired boronic acid, and Pd(PPh₃)₄.
-
Add a mixture of DME, ethanol, and the 2 M aqueous sodium carbonate solution.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-85°C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This reaction allows for the introduction of a wide variety of primary and secondary amines at the C6 position, enabling the formation of key hydrogen bond interactions with the target protein.
This protocol is adapted from established procedures for the amination of chloro-substituted imidazo[1,2-b]pyridazines.
Materials:
-
Ethyl 8-aryl-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (from Protocol 2) (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (1.5 eq)
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried reaction vessel, add the 8-aryl-6-chloroimidazo[1,2-b]pyridazine derivative, the desired amine, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Application in Kinase Inhibitor Design: A Case Study
The imidazo[1,2-b]pyridazine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the imidazole ring can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.
Structure-Activity Relationship (SAR) Insights
Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown potent inhibitory activity against a range of kinases, including IKKβ, c-Met, VEGFR2, and PIM kinases. SAR studies have revealed that substitution at the C3 and C6 positions is critical for achieving high potency and selectivity. For example, in the development of IKKβ inhibitors, optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold led to a significant increase in both cell-free IKKβ inhibitory activity and TNFα inhibitory activity in cellular assays.
| Compound/Scaffold | Target Kinase(s) | Key SAR Observations | IC₅₀ (nM) | Reference |
| Imidazo[1,2-b]pyridazine derivative | IKKβ | Optimization of C3 and C6 positions crucial for potency. | Varies | |
| Imidazo[1,2-a]pyridine derivative (26) | c-Met, VEGFR2 | 6-methylpyridone at C6 enhances potency. | 1.9 (c-Met), 2.2 (VEGFR2) | |
| Imidazo[1,2-b]pyridazine (K00135) | PIM-1 | Interacts with the N-terminal lobe helix αC. | Low nM range |
Visualizing the Fragment Derivatization Workflow
The following diagram illustrates the strategic workflow for elaborating the core fragment into a library of potential kinase inhibitors.
Caption: FBDD workflow for the title compound.
Proposed Binding Mode in a Kinase Active Site
The high-resolution crystal structure of an imidazo[1,2-b]pyridazine inhibitor in complex with PIM-1 kinase reveals a non-canonical binding mode where the inhibitor interacts with the N-terminal lobe helix αC rather than the hinge region. This highlights the versatility of this scaffold to engage in various binding modes. For more classical ATP-competitive kinase inhibitors, the imidazo[1,2-b]pyridazine core is expected to form hydrogen bonds with the kinase hinge region.
Caption: Proposed kinase hinge-binding mode.
Conclusion
This compound is a highly valuable and versatile fragment for FBDD campaigns. Its pre-installed, differentially reactive handles allow for a systematic and efficient exploration of chemical space around a privileged scaffold. The protocols and application notes provided herein offer a robust starting point for researchers and drug development professionals to leverage this fragment in their discovery programs, particularly in the pursuit of novel kinase inhibitors.
References
- BenchChem. (n.d.). This compound.
- Shimizu, H., Tanaka, S., Toki, T., Yasumatsu, I., Akimoto, T., Morishita, K., Yamasaki, T.,
Application Notes and Protocols for Kinase Screening with Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Introduction: The Promise of the Imidazo[1,2-b]pyridazine Scaffold in Kinase-Directed Drug Discovery
The relentless pursuit of targeted therapies in oncology and immunology has identified protein kinases as a pivotal class of drug targets.[1][2] Their dysregulation is a hallmark of numerous pathologies, driving aberrant cellular proliferation, survival, and inflammatory responses. Within the vast chemical space of kinase inhibitors, the imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold," a structural motif repeatedly found in potent and selective modulators of kinase activity. Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate represents a key starting point for the exploration of this chemical space. Its strategic halogenation at the 6 and 8 positions provides versatile handles for synthetic elaboration, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in kinase screening campaigns. We will delve into the rationale behind screening strategies, provide detailed, field-proven protocols for biochemical and cell-based assays, and offer insights into data analysis and interpretation, empowering you to effectively unlock the therapeutic potential of this promising compound class.
The Strategic Rationale for Screening Imidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine scaffold has been successfully employed to generate inhibitors against a range of clinically relevant kinases. This broad applicability stems from its ability to form key interactions within the ATP-binding pocket of various kinases. Documented targets for this scaffold include:
-
Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, transcription, and DNA damage repair. Their aberrant activity is a cornerstone of cancer development, making them prime oncology targets.[3][4][5][6]
-
Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor (BCR) signaling pathway.[7][8][9][10][11] BTK inhibitors have revolutionized the treatment of B-cell malignancies.[7]
-
PIM Kinases (PIM1, PIM2, PIM3): A family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and therapeutic resistance in various cancers.[12][13][14][15]
-
Tyrosine Kinase 2 (TYK2): A member of the Janus kinase (JAK) family, TYK2 is a key mediator of pro-inflammatory cytokine signaling and is a validated target for autoimmune and inflammatory diseases.[16][17][18][19][20]
-
Tropomyosin Receptor Kinases (TRKs): A family of neurotrophin receptors (TRKA, TRKB, TRKC) that, when constitutively activated through gene fusions, act as oncogenic drivers in a diverse range of tumors.[21][22][23][24]
Given this precedent, a logical and efficient approach to screening derivatives of this compound is to employ a tiered screening cascade.
The Kinase Screening Cascade: A Stepwise Approach to Inhibitor Discovery
A successful kinase inhibitor discovery program hinges on a systematic screening process that progressively refines the understanding of a compound's potency, selectivity, and mechanism of action.
Caption: A typical kinase inhibitor screening cascade.
Experimental Protocols: From Biochemical Assays to Cellular Validation
The following protocols provide detailed methodologies for assessing the inhibitory activity of compounds derived from this compound.
Protocol 1: Primary Screening and IC50 Determination using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[25] It is a universal assay suitable for a wide range of kinases.
Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then quantified in a luciferase-based reaction. The resulting luminescent signal is directly proportional to the kinase activity.[25][26][27]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Materials:
-
This compound derivatives dissolved in 100% DMSO.
-
Recombinant kinase of interest (e.g., CDK12/CycK, BTK, PIM1).
-
Kinase-specific substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase buffer (specific to the kinase, typically contains buffer salts, MgCl₂, and DTT).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Using an acoustic dispenser or manual multichannel pipette, transfer a small volume (e.g., 25-50 nL) of the compound dilutions to the 384-well assay plates.
-
For controls, add DMSO only (negative control, 100% activity) and a known inhibitor for the target kinase (positive control, 0% activity).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be predetermined in an enzyme titration experiment.
-
Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to allow for the detection of both ATP-competitive and non-competitive inhibitors.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Primary Screen:
-
Calculate the percent inhibition for each compound at the single concentration: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered "hits".
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
| Parameter | Recommended Value/Range | Rationale |
| Compound Concentration (Primary Screen) | 1-10 µM | A balance between identifying moderately potent hits and avoiding false positives from non-specific activity. |
| ATP Concentration | Km of the kinase | Ensures sensitivity to both ATP-competitive and non-competitive inhibitors. |
| Kinase Concentration | EC50-EC80 | Provides a sufficient signal window for robust hit identification. |
| DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit kinase activity. |
Protocol 2: Selectivity Profiling using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a powerful tool for kinase selectivity profiling due to their homogeneous format and high sensitivity.[28] The LanthaScreen® Kinase Binding Assay is a common example.
Principle of the Assay: This assay measures the binding of a fluorescently labeled tracer to the kinase's ATP pocket. The kinase is labeled with a terbium (Tb) or europium (Eu) chelate (the FRET donor), and the tracer is a small molecule inhibitor conjugated to a fluorescent acceptor (e.g., fluorescein). When the tracer binds to the kinase, FRET occurs. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the acceptor signal.
Procedure:
A detailed protocol for a TR-FRET kinase assay, such as the LanthaScreen® assay, typically involves the following steps:[29]
-
Reagent Preparation: Prepare solutions of the Tb-labeled kinase, the fluorescent tracer, and the test compounds at the desired concentrations in the appropriate assay buffer.
-
Assay Assembly: In a low-volume 384-well plate, combine the test compound, the Tb-labeled kinase, and the fluorescent tracer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor (Tb) and the acceptor (fluorescein). The ratio of the acceptor to donor emission is calculated.
-
Data Analysis: A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound. IC50 values are determined by plotting the TR-FRET ratio against the compound concentration and fitting the data to a suitable dose-response model.
Assay Quality Control: The Importance of the Z'-Factor
For high-throughput screening, it is crucial to assess the quality and reliability of the assay. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls.[30][31][32][33]
Calculation:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Interpretation:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
A Z'-factor greater than 0.5 indicates a robust assay with a large separation between the control signals, suitable for reliable hit identification.[32]
Validating On-Target Activity: The Crucial Role of Cell-Based Assays
While biochemical assays are essential for determining direct enzyme inhibition, it is imperative to validate that a compound engages its intended target in a cellular context and elicits the desired biological response.
NanoBRET™ Target Engagement Assay: This technology allows for the quantitative measurement of compound binding to a specific kinase in live cells. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.[34]
Phospho-protein Western Blotting: This classic technique can be used to assess the inhibition of a specific signaling pathway downstream of the target kinase. For example, when screening for BTK inhibitors, one could measure the phosphorylation of BTK's substrate, PLCγ2, in B-cell lymphoma cell lines.
Conclusion: A Pathway to Novel Kinase Inhibitors
This compound provides a fertile starting point for the discovery of novel kinase inhibitors. By employing a strategic screening cascade that progresses from broad primary screens to detailed selectivity profiling and cellular validation, researchers can efficiently identify and optimize potent and selective drug candidates. The protocols and principles outlined in this guide offer a robust framework for embarking on this exciting journey of discovery, with the ultimate goal of developing next-generation targeted therapies for cancer and autoimmune diseases.
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- Li, Z., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development.
- Schwartz, D. M., et al. (2017). Tyrosine kinase 2 inhibitors in autoimmune diseases. Drug Discovery Today, 22(12), 1789-1795.
- Swinney, D. C. (2024). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer.
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Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]
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Bristol Myers Squibb. (n.d.). The Role of TYK2 in Immunology. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
- Cuneo, K. C., & Wang, M. L. (2022). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. Cancers, 14(19), 4899.
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Wikipedia. (2023, October 27). Z-factor. Retrieved from [Link]
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Targeted Oncology. (2024, November 7). Emerging TRK Inhibitors Are Explored Across Cancer Settings. Retrieved from [Link]
- Brault, L., & Gasser, C. (2016). PIM kinase (and Akt) biology and signaling in tumors. Frontiers in Oncology, 6, 227.
- Vaishnavi, A., et al. (2015). Inhibiting TRK Proteins in Clinical Cancer Therapy. Cancers, 7(2), 578-592.
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
- Asghar, U., et al. (2015). Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics. Journal of Cancer Science & Therapy, 8(1).
- Warfel, N. A., & Kraft, A. S. (2015). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 14(6), 1299-1306.
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Lilly. (2023). Understanding Bruton's Tyrosine Kinase Pathway Inhibition in B-Cell Malignancies. Retrieved from [Link]
- Buggy, J. J., & Elias, L. (2012). Bruton Tyrosine Kinase (BTK) and Its Role in B-cell Malignancy. International Reviews of Immunology, 31(2), 119-132.
- Zhang, T., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. SLAS Discovery, 26(4), 523-532.
-
Bristol Myers Squibb. (n.d.). TYK2 Tyrosine Kinase 2 - Immunology Pathways. Retrieved from [Link]
- Malumbres, M., & Barbacid, M. (2009). The history and future of targeting cyclin-dependent kinases in cancer therapy.
- Wang, Z. X. (2013).
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
- Ardini, E., et al. (2017). Insights into Current Tropomyosin Receptor Kinase (TRK)
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
- Parganas, E., & D'Cruz, D. (2013). TYK2 variants in cytokine signaling and autoimmune diseases. Institut Pasteur.
-
Wiestner, A. (2017, June 8). Targeting B-Cell Receptor Signaling for Anticancer Therapy. [Video]. YouTube. [Link]
- Otto, T., & Sicinski, P. (2017). Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. Cancers, 9(3), 21.
- Siu, A., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology, 11, 681389.
- Drilon, A., et al. (2018). Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. Annals of Oncology, 29(suppl_4), iv23-iv30.
-
BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
- Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 7(9), e44321.
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On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
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(n.d.). ADP Glo Protocol. Retrieved from [Link]
- Swinney, D. C. (2025, January 1). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer.
- Brognard, J. (2025). Defeating kinases that promote tumorigenesis through non-catalytic functions with PROTACs - PIM kinase as an example. Expert Opinion on Therapeutic Targets, 29(3), 189-191.
- Galons, H., et al. (2013). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. Current Pharmaceutical Design, 19(19), 3469-3485.
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Application Notes and Protocols for the In Vitro Evaluation of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This nitrogen-rich heterocyclic structure is known to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of this scaffold have been extensively investigated for their utility as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The specific compound, Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, and its derivatives represent a modern frontier in this class, incorporating halogen substitutions (bromo and chloro) that can significantly modulate pharmacokinetic properties and target binding affinity.
The rationale behind evaluating this specific series stems from established structure-activity relationships (SAR) within the imidazo[1,2-b]pyridazine class. The core scaffold often acts as a bioisostere for purines, enabling it to compete for binding sites on enzymes like kinases. The ethyl carboxylate group at the 2-position can serve as a key hydrogen bond acceptor, while the halogens at the 6 and 8 positions can enhance binding through hydrophobic and halogen-bonding interactions, and also influence the molecule's metabolic stability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel derivatives based on this scaffold. The protocols outlined below are designed to be robust and self-validating, providing a clear pathway from initial compound screening to preliminary mechanism of action studies.
Part 1: Strategic Workflow for In Vitro Evaluation
A logical, tiered approach is essential for efficiently evaluating a new chemical series. The workflow should begin with broad cytotoxicity screening to establish a therapeutic window, followed by targeted functional assays based on the known activities of the parent scaffold. This tiered approach, often called a screening cascade, ensures that resources are focused on the most promising candidates.
Below is a diagram illustrating a recommended screening cascade for the title compounds.
Caption: A tiered screening cascade for evaluating novel imidazo[1,2-b]pyridazine derivatives.
Part 2: Core Experimental Protocols
Protocol 1: General Cytotoxicity Screening using Resazurin Assay
Scientific Rationale: The resazurin (AlamarBlue) assay is a foundational method to assess the general cytotoxicity of a compound. It is a fluorometric assay that measures the metabolic activity of living cells. Viable, metabolically active cells reduce the non-fluorescent blue dye, resazurin, to the highly fluorescent pink dye, resorufin. The intensity of the fluorescence is directly proportional to the number of living cells. This assay is preferred over endpoint assays like MTT for its sensitivity, wider dynamic range, and non-destructive nature, which allows for kinetic monitoring.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control line (e.g., HEK293 or MRC-5) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each derivative in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (DMSO only) and "no-treatment" wells.
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
Resazurin Addition and Measurement:
-
Prepare a 0.15 mg/mL working solution of resazurin sodium salt in sterile PBS.
-
Add 20 µL of the resazurin working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a "media only" blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Fluorescence_sample / Fluorescence_vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Data Presentation Example:
| Derivative ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MRC-5 IC₅₀ (µM) | Selectivity Index (MRC-5 / A549) |
| EBCI-001 | 1.2 ± 0.2 | 2.5 ± 0.4 | 0.9 ± 0.1 | > 50 | > 41.7 |
| EBCI-002 | 5.8 ± 0.7 | 8.1 ± 1.1 | 4.5 ± 0.6 | > 50 | > 8.6 |
| EBCI-003 | 0.5 ± 0.08 | 1.1 ± 0.2 | 0.4 ± 0.05 | 25.0 ± 3.5 | 50.0 |
Protocol 2: Kinase Inhibition Profiling (In Vitro Biochemical Assay)
Scientific Rationale: As many imidazo[1,2-b]pyridazine derivatives are known to function as ATP-competitive kinase inhibitors, a direct biochemical assay is crucial for confirming target engagement. This protocol describes a generic, luminescence-based assay format, such as the Kinase-Glo® platform (Promega), which measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in signal indicates ATP consumption by the kinase, and potent inhibitors will prevent this consumption, resulting in a high luminescence signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer specific to the kinase of interest (e.g., Src, Abl, VEGFR2). This typically includes a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a substrate peptide.
-
Dilute the active kinase enzyme and substrate to 2X the final desired concentration in the reaction buffer.
-
Prepare 2X serial dilutions of the test compounds in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 5 µL of the 2X compound dilution.
-
Add 5 µL of the 2X kinase/substrate mixture to initiate the reaction.
-
Include "no enzyme" (negative control) and "no inhibitor" (positive control) wells.
-
Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition:
-
% Inhibition = 100 - [((Luminescence_sample - Luminescence_neg_ctrl) / (Luminescence_pos_ctrl - Luminescence_neg_ctrl)) * 100]
-
-
Plot % Inhibition against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Potential Kinase Target Interaction Pathway:
Caption: Competitive binding mechanism of an inhibitor in the kinase ATP pocket.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Scientific Rationale: To determine the antimicrobial potential of the derivatives, the broth microdilution method is a standardized and widely accepted technique to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay provides a quantitative measure of the compound's potency against specific bacterial or fungal strains.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Dilution:
-
In a 96-well U-bottom plate, add 50 µL of sterile CAMHB to wells 2 through 12.
-
Add 100 µL of the test compound (at 2X the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as the growth control and sterility control, respectively.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
A growth indicator dye, such as resazurin or TTC, can be added to aid in visualization.
-
Part 3: Trustworthiness and Self-Validation
For every protocol, the inclusion of appropriate controls is non-negotiable for data validity:
-
Positive Control: A known active compound (e.g., Staurosporine for kinase assays, Doxorubicin for cytotoxicity, Ciprofloxacin for MIC) should be run in parallel to confirm assay performance.
-
Negative/Vehicle Control: All assays must include a control treated with the same concentration of the vehicle (DMSO) as the test compounds to account for any solvent effects.
-
Background/Blank Control: Wells containing only medium and the detection reagent should be used to determine the background signal.
The reproducibility of the data should be confirmed by running each experiment in triplicate and repeating the entire experiment on at least two separate occasions.
References
-
Mishra, C. B., et al. (2021). Imidazo[1,2-b]pyridazines as a promising scaffold for the discovery of novel anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis and anticancer activity of some novel imidazo[1,2-b]pyridazine derivatives. Chemistry Central Journal. Available at: [Link]
-
Sirisha, K., et al. (2022). A comprehensive review on the recent advances of imidazo[1,2-b]pyridazine derivatives as potential medicinal agents. Results in Chemistry. Available at: [Link]
-
Bouissane, L., et al. (2021). An updated review on the synthesis and the medicinal potential of imidazo[1,2-b]pyridazines. Bioorganic Chemistry. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, notably for its application in developing kinase inhibitors for oncology.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your yields.
The primary synthetic route to this and similar structures involves the cyclocondensation of a substituted 3-aminopyridazine with an α-halocarbonyl compound.[2] Specifically for the title compound, a likely pathway is the reaction of a diaminopyridine derivative with ethyl bromopyruvate.[1] This guide will focus on the challenges and questions that may arise during this process.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Question 1: My reaction yield is very low. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of imidazo[1,2-b]pyridazines are a frequent challenge. The root cause often lies in one of the following areas:
-
Poor Regioselectivity of N-Alkylation: The initial reaction between the 3-amino-6-chloropyridazine derivative and ethyl bromopyruvate can occur on two different nitrogen atoms of the pyridazine ring. The desired pathway is alkylation on the ring nitrogen adjacent to the amino group, which then allows for intramolecular cyclization. However, the other ring nitrogen can also be alkylated, leading to an unproductive side reaction.[2]
-
Solution: The presence of a halogen, such as the chloro group at the 6-position, is crucial. This halogen reduces the nucleophilicity of the adjacent nitrogen, thereby favoring alkylation at the correct position and significantly improving the yield of the desired bicyclic product.[2] Ensure your starting pyridazine is correctly halogenated.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can dramatically impact the reaction outcome.
-
Solution: A mild base like sodium bicarbonate is often used to neutralize the HBr formed during the reaction without promoting side reactions.[2] Polar protic solvents such as ethanol are typically effective for this condensation. The reaction is often performed under reflux to ensure a sufficient reaction rate.[1] If the yield is still low, consider screening other bases and solvents as outlined in the table below.
-
-
Decomposition of Starting Materials or Product: The starting materials or the final product may be sensitive to prolonged heating or overly harsh basic/acidic conditions.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[3] Avoid unnecessarily long reaction times. Once the starting material is consumed, proceed with the workup. If the product is found to be unstable, consider purification methods that avoid high temperatures, such as column chromatography over recrystallization if necessary.
-
Table 1: Troubleshooting Low Yields
| Potential Cause | Recommended Action | Rationale |
| Incorrect Regioselectivity | Verify the structure of the starting 3-amino-6-halopyridazine. | A halogen at the 6-position is critical to direct the initial N-alkylation to the correct nitrogen, which is essential for cyclization.[2] |
| Ineffective Base | Switch from a strong base to a milder base like NaHCO₃ or K₂CO₃. | Strong bases can promote self-condensation of ethyl bromopyruvate or other side reactions. A mild base is sufficient to scavenge the acid byproduct. |
| Inappropriate Solvent | If using a non-polar solvent, switch to a polar protic solvent like ethanol or isopropanol. | Polar solvents can help to solvate the ionic intermediates and facilitate the reaction.[1] |
| Low Reaction Temperature | Ensure the reaction is maintained at a consistent reflux temperature. | The cyclization step often requires sufficient thermal energy to proceed at a reasonable rate. |
| Extended Reaction Time | Monitor the reaction by TLC and stop the reaction once the limiting reagent is consumed. | Prolonged exposure to heat can lead to the degradation of the product or the formation of impurities.[3] |
Question 2: I am observing a significant amount of a major impurity in my crude product. How can I identify and minimize it?
Answer: The formation of a major impurity often points to a specific, favored side reaction.
-
Identification: The most common impurity is the regioisomeric product formed from alkylation at the wrong nitrogen atom. This can be identified using spectroscopic methods such as 2D NMR (NOESY or HMBC) to establish the connectivity of the atoms. Mass spectrometry will show the same mass as the desired product, so chromatographic separation is key.
-
Minimization:
-
Re-evaluate Starting Material: As mentioned, the 6-chloro substituent is key to directing the reaction.[2]
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the ethyl bromopyruvate to ensure the complete consumption of the more valuable aminopyridazine starting material.
-
Temperature Control: Sometimes, running the initial alkylation step at a lower temperature for a few hours before heating to reflux can improve regioselectivity.
-
Frequently Asked Questions (FAQs)
Question 1: What is the general mechanism for the formation of the imidazo[1,2-b]pyridazine ring?
Answer: The synthesis is a classic example of a condensation-cyclization reaction. The mechanism proceeds in two main steps:
-
N-Alkylation: The 3-amino-6-chloropyridazine acts as a nucleophile. The ring nitrogen at the 1-position attacks the electrophilic carbon of the ethyl bromopyruvate. This forms a quaternary ammonium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl carbon. This is followed by a dehydration step to form the aromatic imidazole ring, resulting in the final imidazo[1,2-b]pyridazine product.
Below is a diagram illustrating this general reaction pathway.
Sources
- 1. This compound|CAS 1208087-79-9 [benchchem.com]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process | MDPI [mdpi.com]
Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This scaffold is a cornerstone in medicinal chemistry, forming the core of significant therapeutic agents.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic system. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: My reaction yield is consistently low, and TLC analysis shows multiple unidentified spots. What are the likely side reactions?
Answer: Low yields and a complex reaction mixture are common indicators of competing reaction pathways or suboptimal conditions. In the synthesis of imidazo[1,2-b]pyridazines, particularly via the classical condensation of a 3-aminopyridazine with an α-haloketone, the primary issues often revolve around regioselectivity and intermediate stability.
The 3-aminopyridazine ring has two nitrogen atoms available for the initial alkylation by the α-haloketone: N1 (adjacent to the amino group) and N2 (remote from the amino group). The desired reaction pathway requires initial alkylation at N1, followed by intramolecular cyclization. However, the N2 nitrogen can often be the more nucleophilic site, leading to a significant side reaction.[2]
Primary Side Reactions:
-
N2-Alkylation: The α-haloketone alkylates the N2 position of the pyridazine ring. The resulting intermediate cannot undergo the necessary intramolecular cyclization to form the desired imidazo[1,2-b]pyridazine core. This leads to a stalled reaction pathway and the accumulation of a stable, undesired pyridazinium salt.
-
Incomplete Cyclization: Even if N1-alkylation occurs correctly, the subsequent intramolecular cyclization (a condensation reaction) may be slow or incomplete. This can be due to insufficient heating, an inappropriate base, or steric hindrance from bulky substituents.
-
Decomposition: In multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, starting materials like isocyanides can be sensitive to acidic conditions and may decompose, leading to low yields.[3]
To diagnose the issue, it is crucial to isolate and characterize the major byproduct. An NMR spectrum will clearly distinguish between the desired product and an N2-alkylated pyridazinium salt.
Question 2: I've isolated an isomeric byproduct that I can't identify. NMR analysis confirms the presence of both the imidazole and pyridazine rings, but the connectivity is wrong. What happened?
Answer: You have likely encountered the classic regioselectivity problem in this synthesis. The most common cause for forming an undesired bicyclic isomer is the initial alkylation occurring at the wrong nitrogen atom of the 3-aminopyridazine starting material.[2]
The Causality: In an unsubstituted 3-aminopyridazine, the N2 nitrogen (the one not adjacent to the amino group) is often the most nucleophilic center.[2] Alkylation at this site by the α-bromoketone leads to an intermediate that, upon cyclization, would form an alternative, undesired fused heterocyclic system instead of the target imidazo[1,2-b]pyridazine.
The Solution: Directing the Regioselectivity
The most effective strategy to prevent this side reaction is to electronically deactivate the N2 nitrogen. This is achieved by introducing an electron-withdrawing group, typically a halogen (like chlorine or bromine), at the 6-position of the 3-aminopyridazine ring.[2] This halogen atom significantly reduces the nucleophilicity of the adjacent N2 nitrogen, making the N1 nitrogen the preferential site for alkylation and ensuring the formation of the correct imidazo[1,2-b]pyridazine backbone.[2]
Table 1: Effect of 6-Position Substituent on Regioselectivity
| 3-Aminopyridazine Substituent (at C6) | N2 Nucleophilicity | Likelihood of N2-Alkylation Side Reaction | Expected Outcome | Reference |
| -H (unsubstituted) | High | High | Mixture of isomers, low yield of desired product | [2] |
| -Cl | Significantly Reduced | Low | High yield of desired imidazo[1,2-b]pyridazine | [2] |
| -Br | Significantly Reduced | Low | High yield of desired imidazo[1,2-b]pyridazine | [2] |
Frequently Asked Questions (FAQs)
Question 1: What is the accepted mechanism for the synthesis of imidazo[1,2-b]pyridazines from 3-amino-6-chloropyridazine and an α-bromoketone?
Answer: This reaction is a classic example of a condensation synthesis to form a fused heterocyclic system, often referred to as the Tschitschibabin reaction. The mechanism proceeds in two key steps:
-
Step 1: Nucleophilic Substitution (N-Alkylation): The reaction begins with the nucleophilic attack of the N1 nitrogen of 3-amino-6-chloropyridazine on the electrophilic carbon of the α-bromoketone. This forms a quaternary ammonium salt intermediate. As discussed previously, the chlorine atom at the 6-position deactivates the N2 nitrogen, ensuring this alkylation occurs regioselectively at N1.[2]
-
Step 2: Intramolecular Cyclization and Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This is typically facilitated by gentle heating. The resulting cyclic hemiaminal intermediate readily dehydrates to form the aromatic imidazole ring, yielding the final imidazo[1,2-b]pyridazine product.
Caption: General mechanism for imidazo[1,2-b]pyridazine synthesis.
Question 2: Are there alternative or modern synthetic methods that avoid these side reactions?
Answer: Yes, the field has evolved significantly. While the classic condensation is robust, several modern methods offer different advantages, such as milder conditions or access to diverse substitution patterns. These include:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A one-pot, three-component reaction involving a 3-aminopyridazine, an aldehyde, and an isocyanide. This method is highly efficient for generating molecular diversity.[4][5]
-
Metal-Catalyzed Cyclizations: Palladium and copper catalysts are widely used to construct the imidazo[1,2-b]pyridazine core through various C-N bond-forming cross-coupling reactions.[4] These methods often provide excellent yields and functional group tolerance.
-
Iodine-Catalyzed Reactions: Molecular iodine can catalyze the oxidative cyclization of 2-aminopyridines with various partners, offering a metal-free alternative under mild conditions.[3][6]
Experimental Protocol: Synthesis of 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine
This protocol provides a detailed, validated method for synthesizing a representative imidazo[1,2-b]pyridazine, incorporating best practices to minimize side reactions.
Materials:
-
3-Amino-6-chloropyridazine
-
2-Bromo-1-(4-methoxyphenyl)ethan-1-one
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Scientist's Note: Sodium bicarbonate acts as a mild base to neutralize the HBr formed during the reaction. Stronger bases are generally not required and may promote side reactions.
-
-
Solvent Addition: Add anhydrous ethanol (approx. 0.2 M concentration relative to the aminopyridazine) to the flask. Stir the suspension for 5 minutes at room temperature.
-
Addition of α-Bromoketone: In a separate vial, dissolve the 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.05 eq) in a minimal amount of ethanol. Add this solution dropwise to the stirring suspension in the reaction flask.
-
Scientist's Note: A slight excess of the bromoketone ensures full consumption of the limiting aminopyridazine. Adding it dropwise helps control any initial exotherm.
-
-
Reaction and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 3-5 hours.
-
Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Filter the crude product using a Büchner funnel and wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: The crude solid can be further purified by recrystallization from ethanol to yield the pure 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine as a crystalline solid.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and resolving common issues during synthesis.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Prepared by the Senior Application Scientist Team
Introduction
Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Like many potent bioactive molecules, this compound exhibits poor aqueous solubility, a common hurdle in drug discovery that can complicate biological assays and preclinical development.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth explanations to effectively manage and overcome the solubility challenges associated with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the general solubility characteristics of this compound?
A1: The imidazo[1,2-b]pyridazine core is a relatively rigid, planar, and lipophilic heterocyclic system.[4][5] The presence of bromo and chloro substituents further increases its lipophilicity, while the ethyl carboxylate group adds some polar character.
-
Aqueous Solubility: This compound is expected to have very low solubility in aqueous buffers such as phosphate-buffered saline (PBS). Similar complex heterocyclic compounds often exhibit aqueous solubilities of less than 1 µg/mL.[3]
-
Organic Solubility: It is generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] Solubility in alcohols like ethanol may be limited.
Expert Insight: The poor aqueous solubility is primarily due to the molecule's crystalline nature and the high energy required to break its crystal lattice structure and solvate it with water molecules. Many compounds in drug discovery libraries (30-50%) have aqueous solubilities below 10 µM, making this a common challenge.[7]
Q2: I am unable to prepare a high-concentration stock solution for my in vitro assays. What solvents should I try?
A2: A systematic approach to solvent selection is crucial. The goal is to create a concentrated stock (typically 10-50 mM) that can be serially diluted into your assay medium.
Recommended Solvent Screening Protocol:
-
Start with Dimethyl Sulfoxide (DMSO): DMSO is the solvent of choice for most screening compounds due to its high solubilizing power for a wide range of organic molecules.[7] Most researchers successfully use DMSO to prepare stock solutions of imidazo[1,2-b]pyridazine derivatives.
-
Try Dimethylformamide (DMF): If DMSO fails, DMF is a good alternative with similar properties.[6]
-
Consider N-methyl-2-pyrrolidone (NMP): NMP is another strong polar aprotic solvent that can be effective for highly insoluble compounds.
-
Use of Heat: Gentle warming (e.g., 37-50°C) can aid dissolution. However, be cautious and verify the compound's thermal stability to avoid degradation.
Data Summary: Typical Solvents for Imidazo[1,2-b]pyridazine Scaffolds
| Solvent | Type | Dielectric Constant | Typical Use | Notes |
| Water/PBS | Protic, Polar | 80.1 | Assay Buffer | Very Poor Solubility Expected |
| Ethanol | Protic, Polar | 24.5 | Co-solvent | Limited Solubility |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 47.0 | Stock Solution | Recommended Starting Point |
| Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | Stock Solution | Good Alternative to DMSO |
| N-Methyl-2-pyrrolidone (NMP) | Aprotic, Polar | 32.2 | Stock Solution | For very difficult compounds |
Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. How can I prevent this?
A3: This phenomenon, often called "solvent shock" or "crashing out," is extremely common.[8][9] It occurs when the compound moves from a favorable organic solvent environment (DMSO) to an unfavorable aqueous one, causing it to rapidly fall out of solution.
Causality: The high concentration of the compound in the DMSO droplet cannot be maintained once dispersed in the aqueous buffer, where its solubility limit is much lower.[8]
Mitigation Strategies:
-
Minimize Final DMSO Concentration: The most critical factor. Aim for a final DMSO concentration of ≤0.5% in your assay. Many cell-based assays can tolerate up to 1%, but lower is always better.[10]
-
Use a Co-solvent System: A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the overall solubilizing capacity of the medium.[11][12]
-
Employ Stepwise Dilution: Instead of adding the DMSO stock directly to the final buffer volume, perform an intermediate dilution in a buffer/co-solvent mixture to lessen the solvent shock.[9]
-
Increase Mixing Energy: When adding the DMSO stock, vortex or triturate the solution vigorously to ensure rapid and uniform dispersion.
Workflow for Preventing Precipitation
Caption: Decision workflow for addressing compound precipitation.
Q4: Can I improve solubility by adjusting the pH of my buffer?
A4: Yes, if the molecule has an ionizable functional group with a suitable pKa. The solubility of an ionizable compound is lowest at its isoelectric point and increases as it becomes charged. This relationship is described by the Henderson-Hasselbalch equation.[14][15][16]
Analysis of the Molecule:
-
The imidazo[1,2-b]pyridazine core contains nitrogen atoms. The nitrogen at position 1 (in the imidazole ring) is weakly basic. The pKa of the parent imidazo[1,2-b]pyridazine is around 4.8.
-
Prediction: The molecule will become more soluble in acidic conditions (pH < 4) as the nitrogen atom gets protonated, forming a positively charged species which is more readily solvated by water.
-
Practicality: Most cell-based assays are conducted at physiological pH (~7.4). Significantly lowering the pH is often not feasible. However, for non-cellular assays (e.g., enzyme inhibition), you may have more flexibility to use a buffer with a lower pH (e.g., pH 5.5-6.5) to gain a modest improvement in solubility.
Q5: How can I accurately determine the solubility of this compound in my chosen solvent system?
A5: For early-stage drug discovery, a Kinetic Solubility Assay is the most common and high-throughput method.[17][18][19] This assay measures the solubility of a compound when added from a DMSO stock into an aqueous buffer, which mimics the situation in most biological assays.
Experimental Protocol: Kinetic Solubility Assay
This protocol is adapted from standard high-throughput screening methodologies.[19][20]
Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer.
Materials:
-
Compound stock solution (e.g., 10 mM in 100% DMSO).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96-well microtiter plates (UV-transparent for analysis).
-
Plate reader capable of measuring UV absorbance or a nephelometer.
-
Multichannel pipette.
Methodology:
-
Plate Preparation: Add 198 µL of the aqueous buffer to multiple wells of the 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Serial Dilution: Perform a serial dilution across the plate to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Equilibration: Incubate the plate at room temperature for 1-2 hours to allow precipitation to reach a steady state.
-
Measurement (Choose one method):
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. The concentration at which light scattering significantly increases above background is the estimated solubility limit.[17]
-
UV Absorbance (After Filtration/Centrifugation): Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance at the compound's λmax. The concentration at which the absorbance plateaus is the solubility limit.
-
Data Interpretation: The kinetic solubility is the highest concentration at which the compound remains fully dissolved under these specific conditions.
Diagram: Conceptual Basis of a Co-solvent System
Caption: Co-solvents create a more favorable environment, reducing precipitation.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubMed Central. Retrieved from [Link]
-
Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazopyridazine. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
Chem-Impex. (n.d.). Imidazo[1,2-b]pyridazine. Retrieved from [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
-
ResearchGate. (2013). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
ScienceDirect. (n.d.). Co-solvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
PubMed. (2008). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2021). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Retrieved from [Link]
-
ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Retrieved from [Link]
-
TSI Journals. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Retrieved from [Link]
-
amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Retrieved from [Link]
-
PubMed. (2022). Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. Retrieved from [Link]
-
PubMed. (2006). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
Wikidoc. (n.d.). Cosolvent. Retrieved from [Link]
-
AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]
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- 4. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Imidazo[1,2-b]pyridazine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
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- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Stability of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate in Solution
Welcome to the dedicated technical support guide for Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS No. 1208087-79-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this key synthetic intermediate in solution. Here, we address common challenges and provide troubleshooting protocols to ensure the integrity of your experiments.
I. Compound Overview & Intrinsic Stability
This compound is a high-purity heterocyclic compound crucial for the synthesis of bioactive molecules, particularly kinase inhibitors for oncology research.[1] Its complex structure, featuring an imidazo[1,2-b]pyridazine core, an ethyl ester functional group, and halogen substituents, dictates its reactivity and stability profile.
While the solid material is stable when stored under recommended conditions (2-8°C in an inert atmosphere), its stability in solution is a critical parameter that can significantly impact experimental outcomes.[1] The primary points of lability in the molecule are the ethyl ester group, which is susceptible to hydrolysis, and the halogenated heterocyclic ring system, which may be prone to photolytic degradation.
II. Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, two principal degradation pathways are of concern:
-
Hydrolysis: The ethyl ester functional group can be cleaved by water, a reaction catalyzed by the presence of acids or bases, to yield the corresponding carboxylic acid and ethanol.[2][3] This is often the most significant stability issue in aqueous or protic solvents.
-
Photodegradation: Halogenated aromatic and heterocyclic systems can be susceptible to degradation upon exposure to light, particularly UV radiation. This can involve the homolytic or heterolytic cleavage of the carbon-halogen bond.[4]
Q2: What are the recommended solvents for dissolving this compound to maximize stability?
A2: For short-term use, aprotic solvents such as Dimethylformamide (DMF)[5] or Dimethyl Sulfoxide (DMSO) are recommended. If aqueous buffers are required for your experiment, it is advisable to prepare a concentrated stock solution in an appropriate aprotic solvent and dilute it into the aqueous medium immediately before use. Prolonged storage in aqueous or protic solvents like methanol or ethanol should be avoided.
Q3: How does pH affect the stability of the compound in aqueous solutions?
A3: The rate of ester hydrolysis is significantly influenced by pH.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis can occur, leading to the formation of the carboxylic acid derivative. This reaction is typically reversible.[2][3]
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis (saponification) is generally a more rapid and irreversible process, resulting in the formation of the carboxylate salt.[6][7]
-
Neutral Conditions (pH ≈ 7): While hydrolysis is slowest around neutral pH, it can still occur over time, especially at elevated temperatures.
Q4: My analytical results (HPLC, LC-MS) show an unexpected new peak. What could it be?
A4: An additional peak appearing in your chromatogram often indicates the presence of a degradation product. The most likely candidate is the carboxylic acid derivative formed via hydrolysis of the ethyl ester. You can often confirm this by LC-MS, as the degradant will have a molecular weight corresponding to the loss of the ethyl group (-28 Da) and the addition of a hydrogen atom.
III. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the use of this compound in solution.
Issue 1: Inconsistent results or loss of compound activity over time.
-
Potential Cause: Degradation of the compound in your stock or working solution.
-
Troubleshooting Steps:
-
Solvent Check: Verify the solvent used for your stock solution. If it is a protic solvent (e.g., methanol, ethanol) or contains water, this is a likely cause.
-
Storage Conditions: Ensure that stock solutions are stored at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Fresh Preparations: Always prepare fresh working solutions from a solid sample or a recently prepared stock solution for critical experiments. Avoid using old solutions.
-
pH of Aqueous Media: If using aqueous buffers, measure the pH to ensure it is near neutral and that the buffer components are not catalyzing degradation.
-
Issue 2: Appearance of a new, more polar peak in HPLC analysis.
-
Potential Cause: Hydrolysis of the ethyl ester to the more polar carboxylic acid.
-
Troubleshooting Steps:
-
Forced Degradation Confirmation: Intentionally stress a small sample of your compound to confirm the identity of the degradant. For example, treat a small amount with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) at room temperature for a few hours and analyze by HPLC.[8][9] The retention time of the resulting peak should match your unknown peak.
-
Workflow Analysis: Review your experimental workflow to identify potential sources of water or extreme pH that could be causing hydrolysis. This includes checking the water content of your solvents.
-
Issue 3: Discoloration or precipitation in the solution upon exposure to light.
-
Potential Cause: Photodegradation of the compound.
-
Troubleshooting Steps:
-
Light Protection: Conduct all experimental steps involving the compound in solution under amber lighting or in amber vials to minimize light exposure.
-
Solvent Effects: Be aware that the solvent can influence the rate of photodegradation. If you suspect photolytic instability, consider running a control experiment where a solution of the compound is intentionally exposed to light while a parallel sample is kept in the dark.
-
IV. Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or DMF.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired concentration. Mix thoroughly using a vortex mixer until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C.
Protocol 2: General Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][9][10]
-
Preparation of Test Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the test solutions to the following conditions in parallel with a control sample kept at 5°C in the dark:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 1: cool white fluorescent and near UV lamps) for a specified duration.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (e.g., with a PDA detector).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.
V. Data and Workflow Visualizations
Table 1: Predicted Stability Profile and Potential Degradants
| Stress Condition | Predicted Lability | Primary Degradation Product | Analytical Observation |
| Acidic (pH < 4) | High | 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | Appearance of a more polar peak on reverse-phase HPLC. |
| Basic (pH > 9) | Very High | 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate salt | Rapid appearance of a more polar peak on reverse-phase HPLC. |
| Oxidative (H₂O₂) | Moderate | Potential N-oxides or ring-opened products | Appearance of new peaks, potentially with different UV spectra. |
| Photolytic (UV/Vis) | Moderate to High | Dehalogenated or rearranged products | Appearance of new peaks, potential for solution discoloration. |
| Thermal (Elevated Temp.) | Low to Moderate | Hydrolysis (if water is present), other decomposition products | Gradual decrease in main peak purity over time. |
Diagram 1: Troubleshooting Workflow for Solution Instability
Caption: Troubleshooting workflow for solution instability.
Diagram 2: Predicted Hydrolytic Degradation Pathway
Caption: Predicted hydrolytic degradation pathway.
VI. References
-
National Center for Biotechnology Information. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubChem. Available at: [Link]
-
Sharma, G. et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
-
ACS Omega. Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. Available at: [Link]
-
PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available at: [Link]
-
National Center for Biotechnology Information. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubChem. Available at: [Link]
-
Chemistry LibreTexts. Hydrolysis of Esters. Available at: [Link]
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]
-
Chemguide. Hydrolysing Esters. Available at: [Link]
-
MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available at: [Link]
-
PubMed. Photochemistry of 6-chloro and 6-bromopicolinic acids in water. Heterolytic vs. homolytic photodehalogenation. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]
-
Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]
-
Organic Chemistry Portal. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. Available at: [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). Available at: [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
-
Organic Chemistry Data. Ester to Acid - Common Conditions. Available at: [Link]
-
ResearchGate. Forced Degradation Studies. Available at: [Link]
-
Journal of the American Chemical Society. Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release. Available at: [Link]
-
PubMed. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Available at: [Link]
-
MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]
-
MedCrave online. Forced Degradation Studies. Available at: [Link]
-
MDPI. A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Available at: [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
PubMed. Ipso Substitution of Aromatic Bromine in Chlorinated Waters: Impacts on Trihalomethane Formation. Available at: [Link]
-
ChemSrc. ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate. Available at: [Link]
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- 4. Photochemistry of 6-chloro and 6-bromopicolinic acids in water. Heterolytic vs. homolytic photodehalogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. ajrconline.org [ajrconline.org]
Technical Support Center: Suzuki Coupling with Bromo-imidazo[1,2-b]pyridazines
Foreword
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its significant biological activities.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for creating carbon-carbon bonds.[3][4] Applying this reaction to functionalize bromo-imidazo[1,2-b]pyridazines is a logical and common strategy for rapidly building molecular complexity and exploring structure-activity relationships (SAR).
However, the unique electronic properties of the imidazo[1,2-b]pyridazine system present distinct challenges. As an electron-deficient heterocycle, it can be a difficult substrate for the initial, often rate-limiting, oxidative addition step in the catalytic cycle. Furthermore, the presence of multiple Lewis basic nitrogen atoms can lead to catalyst inhibition or poisoning. This guide is designed to serve as a technical resource for researchers encountering these challenges. It provides in-depth, mechanistically-grounded troubleshooting advice and practical protocols to enable successful and reproducible Suzuki couplings with this important class of compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization efforts.
Question 1: My reaction shows low or no conversion of the starting bromo-imidazo[1,2-b]pyridazine. What are the likely causes and solutions?
Answer: This is the most common issue and typically points to a problem in one of the three core components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[4] For electron-deficient bromo-imidazo[1,2-b]pyridazines, the bottleneck is almost always the initial oxidative addition of the Pd(0) catalyst to the C-Br bond.
Causality & Recommended Actions:
-
Insufficiently Active Catalyst: The electron-deficient nature of the pyridazine ring makes the C-Br bond less susceptible to oxidative addition compared to electron-rich systems. Your catalyst system may not be potent enough.
-
Solution 1: Enhance Ligand Electron-Donating Ability. The ligand's primary role is to stabilize the palladium center and modulate its reactivity.[5] For this substrate class, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step. Standard ligands like PPh₃ may be insufficient. Consider switching to more advanced ligands.
-
Solution 2: Use a Pre-formed Catalyst. Using a stable, pre-formed Pd(0) source like Pd(PPh₃)₄ can be more reliable than generating Pd(0) in situ from a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂).
-
-
Inappropriate Base: The base is crucial for activating the boronic acid for the transmetalation step.[3][4] If the base is too weak or insoluble, the catalytic cycle will stall after oxidative addition.
-
Solution: While sodium carbonate (Na₂CO₃) is a common choice, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective, particularly if solubility is an issue. The choice of base can also depend on the boronic acid partner.[6]
-
-
Insufficient Thermal Energy: Oxidative addition is an energy-intensive step. Room temperature conditions are rarely sufficient for these challenging substrates.
-
Solution: Ensure the reaction is heated adequately. Typical temperatures range from 80 °C to 110 °C, depending on the solvent. Use a high-boiling solvent like dioxane, DME, or toluene to achieve the necessary temperatures.
-
-
Catalyst Poisoning: The lone pairs on the nitrogen atoms of the imidazo[1,2-b]pyridazine ring can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[7]
-
Solution: Using bulky ligands (see table below) can create a steric shield around the palladium atom, preventing the heterocyclic substrate from binding too strongly and deactivating the catalyst.
-
Question 2: I'm observing significant formation of a de-brominated imidazo[1,2-b]pyridazine side product. How can I minimize this?
Answer: Dehalogenation (or hydrodehalogenation) is a well-known side reaction in cross-coupling chemistry.[8] It occurs when the organopalladium intermediate formed after oxidative addition undergoes reaction with a hydride source before it can proceed to transmetalation.
Causality & Recommended Actions:
-
Hydride Source Contamination: The hydride can originate from various sources.
-
Solvents: Alcohols (like ethanol, often used as a co-solvent) or even residual water can act as hydride donors under basic conditions.
-
Reagents: Some bases or boronic acid preparations may contain impurities that can generate hydrides.
-
Solution 1: Use Anhydrous Solvents. Switch to rigorously dried, anhydrous solvents like dioxane or toluene. Avoid alcohol co-solvents if de-bromination is a major issue.
-
Solution 2: Thoroughly Degas Reagents. Oxygen can facilitate decomposition pathways that may lead to de-bromination. Ensure the reaction mixture is thoroughly degassed before heating. A minimum of three freeze-pump-thaw cycles is recommended for optimal results.
-
Solution 3: Change the Base. Amine bases can sometimes be a source of hydrides.[8] If you are using one, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.
-
Question 3: My boronic acid is decomposing, leading to low yields and significant homocoupling byproducts (biaryl formation). What can I do?
Answer: Boronic acids are susceptible to several decomposition pathways, most notably protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) and homocoupling.[9]
Causality & Recommended Actions:
-
Protodeboronation: This is particularly problematic with heteroaryl boronic acids and is often accelerated by water and heat.[9]
-
Solution 1: Use Boronate Esters. Pinacol boronate esters (Bpin) are significantly more stable towards protodeboronation than their corresponding boronic acids. They are often the reagent of choice for challenging couplings.
-
Solution 2: Minimize Water. Use anhydrous conditions and dry reagents. If aqueous base is required, use the minimum amount necessary and consider a biphasic system where the concentration of water in the organic phase is low.
-
Solution 3: Use a Milder Base. Sometimes a very strong base can accelerate decomposition. Bases like potassium fluoride (KF) can be effective while being milder.
-
-
Homocoupling: The formation of a biaryl product derived from the coupling of two boronic acid molecules is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[8]
-
Solution: This again highlights the critical importance of meticulous degassing to remove all traces of oxygen. Using a direct Pd(0) source can also help minimize the presence of reactive Pd(II) species at the start of the reaction.
-
Data & Reagent Selection Tables
For ease of reference, the following tables summarize common reagents used for Suzuki couplings involving challenging heteroaromatic bromides.
Table 1: Recommended Catalyst & Ligand Systems
| Catalyst/Ligand | Class | Key Characteristics & Rationale |
| Pd(PPh₃)₄ | General Purpose | A reliable Pd(0) source. Good starting point, but may lack reactivity for this specific substrate. |
| Pd₂(dba)₃ + SPhos | Buchwald Ligand | Bulky and highly electron-rich dialkylbiaryl phosphine. Excellent for promoting oxidative addition with electron-deficient aryl bromides.[10] |
| Pd₂(dba)₃ + XPhos | Buchwald Ligand | Similar to SPhos, offers high activity and stability. The choice between SPhos and XPhos is often substrate-dependent.[10] |
| Pd(dppf)Cl₂ | Ferrocenyl Ligand | Good general catalyst, often effective for heteroaromatic couplings. The bidentate nature provides good catalyst stability. |
| IMes-Pd-PEPPSI | NHC Catalyst | N-Heterocyclic Carbene (NHC) ligands are strong electron donors and can be very effective alternatives to phosphines, offering high stability.[3] |
Table 2: Common Bases and Solvents
| Reagent | Type | Typical Conditions & Notes |
| Na₂CO₃ | Base | Mild, inexpensive. Often used in a 2M aqueous solution. A good first choice. |
| K₃PO₄ | Base | Stronger, non-nucleophilic base. Often provides better results than carbonates, especially with boronate esters. Soluble in some organic solvents. |
| Cs₂CO₃ | Base | Strong, effective base. Its high solubility in organic solvents can be advantageous. |
| Dioxane / H₂O | Solvent | High-boiling, good general solvent system for Suzuki reactions. |
| DME | Solvent | Aprotic ether, similar to dioxane. Often used with an aqueous base.[6] |
| Toluene | Solvent | Aprotic, non-polar. Good for achieving high temperatures and can be used under anhydrous conditions. |
Visualizing the Process
Understanding the core mechanism and the troubleshooting logic is key to success.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A logical flowchart for troubleshooting common Suzuki coupling issues.
Frequently Asked Questions (FAQs)
-
Q: Which specific catalyst do you recommend I start with?
-
A: For a robust starting point, a combination of a palladium source like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a bulky, electron-rich ligand such as SPhos or XPhos is highly recommended.[10] A catalyst loading of 1-5 mol % is typical.
-
-
Q: Can I use microwave irradiation to accelerate the reaction?
-
A: Yes, microwave-assisted synthesis can be very effective for these couplings, often reducing reaction times from hours to minutes and potentially improving yields by minimizing thermal decomposition of sensitive reagents.[11]
-
-
Q: How do I know if my reagents are pure enough?
-
A: The quality of the boronic acid/ester and the aryl bromide is paramount. Poor quality boronic acid can contain significant amounts of the corresponding boroxine (a trimeric anhydride) or have started to decompose. It is best to use freshly purchased or recently purified materials. The bromo-imidazo[1,2-b]pyridazine should be fully characterized to ensure its purity.
-
-
Q: How should I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is a quick and easy method. For more quantitative analysis, LC-MS (Liquid Chromatography-Mass Spectrometry) is ideal. It allows you to track the disappearance of starting materials and the appearance of the product, as well as identify potential side products like the de-brominated compound or homocoupled species.
-
Standard Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of a generic bromo-imidazo[1,2-b]pyridazine with an arylboronic acid. Note: This is a general guide; specific amounts and conditions may need to be optimized for your particular substrates.
Materials:
-
Bromo-imidazo[1,2-b]pyridazine derivative (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol %)
-
SPhos (0.08 eq, 8 mol %)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
1,4-Dioxane (Anhydrous, to make a ~0.1 M solution)
-
Water (Degassed, if needed for K₃PO₄ solubility)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromo-imidazo[1,2-b]pyridazine (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the Pd₂(dba)₃ (0.02 eq) and SPhos (0.08 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane. If the base is not dissolving, a small amount of degassed water (e.g., 10% v/v) can be added.
-
Degassing: Seal the vessel. Subject the mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. If using a microwave reactor, set the temperature to 120-140 °C with a reaction time of 20-60 minutes.
-
Monitoring: After 2 hours (or the designated microwave time), take a small aliquot, dilute it, and analyze by TLC or LC-MS to check for the consumption of the starting material. If the reaction is incomplete, allow it to stir for longer.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or dichloromethane and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- Time.is. (2026). Current time information.
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available from [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Abarca, B., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3013. Available from [Link]
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Abarca, B., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. PubMed. Retrieved from [Link]
-
Coley, C. W., et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 10(15), 8482-8492. Available from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 130(48), 16484-16485. Available from [Link]
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Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 633-653. Available from [Link]
-
García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Accounts of Chemical Research, 55(10), 1435-1449. Available from [Link]
-
ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Retrieved from [Link]
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Cerna, I., et al. (2011). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry, 76(18), 7486-7493. Available from [Link]
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MDPI. Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. Retrieved from [Link]
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Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
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Kim, Y. M., & Yu, K. (2010). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 12(15), 3430-3433. Available from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12547-12556. Available from [Link]
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Zultanski, S. L., & Fu, G. C. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4380-4383. Available from [Link]
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Myers, A. The Suzuki Reaction. Chem 115. Retrieved from [Link]
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Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. Retrieved from [Link]
-
Guillon, J., et al. (2004). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Letters in Organic Chemistry, 1(4), 331-334. Available from [Link]
-
Moslin, R., et al. (2017). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 8(3), 320-324. Available from [Link]
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Kubota, K., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(25), 6849-6857. Available from [Link]
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Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
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Zhou, J., & Fu, G. C. (2006). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry, 71(12), 4712-4715. Available from [Link]
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Technical Support Center: Scaling the Synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. This valuable heterocyclic building block is a key intermediate in the development of kinase inhibitors and other targeted therapeutics.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to facilitate a successful and scalable synthesis.
Synthesis Overview and Mechanism
The construction of the imidazo[1,2-b]pyridazine core is typically achieved via a well-established cyclocondensation reaction. The process involves the reaction of a substituted aminopyridazine with an α-halocarbonyl compound, in this case, ethyl bromopyruvate.[2]
Core Reaction Scheme
The synthesis proceeds by reacting 5-bromo-3-chloro-6-aminopyridazine with ethyl bromopyruvate. This reaction builds the fused imidazole ring onto the pyridazine core.
Caption: General reaction scheme for the synthesis.
Reaction Mechanism: A Modified Tschitschibabin Synthesis
The reaction follows a two-step mechanism analogous to the Tschitschibabin reaction used for synthesizing imidazo[1,2-a]pyridines.[3]
-
Nucleophilic Substitution (SN2): The exocyclic amino group of the pyridazine acts as a nucleophile, attacking the α-carbon of ethyl bromopyruvate and displacing the bromide ion. This forms a pyridazinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The endocyclic nitrogen atom of the pyridazine intermediate then acts as a nucleophile, attacking the carbonyl carbon. The subsequent loss of a water molecule (dehydration) results in the formation of the aromatic, fused imidazo[1,2-b]pyridazine ring system.
Caption: Key mechanistic steps of the cyclocondensation.
Troubleshooting Guide for Scale-Up
Transitioning a synthesis from bench-scale to a larger scale often introduces new challenges. This section addresses common problems in a question-and-answer format.
Q1: My reaction yield dropped significantly when moving from a 10 g to a 200 g scale. What are the most likely causes?
Answer: A drop in yield upon scale-up is a classic process chemistry problem, often related to mass and heat transfer.[4]
-
Inadequate Temperature Control: This reaction is exothermic. On a small scale, the flask's high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. In a large reactor, this ratio decreases dramatically. An uncontrolled temperature rise can lead to the formation of dark, tarry decomposition products, significantly lowering the yield of the desired product.
-
Solution: Implement controlled, slow addition of ethyl bromopyruvate to the DMF solution of the aminopyridazine. Use a reactor with a cooling jacket and an overhead stirrer to maintain a consistent internal temperature (e.g., below 25-30 °C).
-
-
Poor Mixing: Inefficient stirring in a large vessel can create localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Use an appropriately sized mechanical overhead stirrer (not a magnetic stir bar) with a suitable impeller design (e.g., pitch-blade or anchor) to ensure the mixture remains homogeneous throughout the reaction.
-
-
Quality of Starting Materials: Impurities in reagents that were negligible on a small scale can have a major impact at a larger scale.
-
Solution: Ensure both 5-bromo-3-chloro-6-aminopyridazine and ethyl bromopyruvate are of high purity (>98%). Ethyl bromopyruvate, in particular, can degrade over time and should be checked for purity before use.
-
Q2: The reaction mixture turns very dark, and I'm isolating a significant amount of an insoluble, tar-like byproduct. How can I prevent this?
Answer: Dark color and tar formation are typically signs of decomposition or polymerization, often accelerated by heat.
-
Causality: The primary cause is likely an uncontrolled exotherm, as described above. Ethyl bromopyruvate can also self-condense or react non-selectively at elevated temperatures.
-
Preventative Measures:
-
Strict Temperature Control: Maintain the internal reaction temperature below 30 °C throughout the addition of ethyl bromopyruvate.
-
Sub-surface Addition: On a very large scale, consider adding the ethyl bromopyruvate below the surface of the stirred reaction mixture to promote rapid dispersion and minimize localized high concentrations.
-
Inert Atmosphere: While the reaction is often run open to the air on a lab scale, using a nitrogen or argon blanket on a larger scale can prevent oxidative side reactions that may contribute to color formation.[4]
-
Q3: During workup, the product precipitates as a very fine powder that clogs filter paper and is difficult to handle. How can I improve the isolation?
Answer: This is a physical form issue. "Crashing out" a product by rapidly pouring the reaction mixture into a large volume of anti-solvent (like water) often produces fine, amorphous particles.
-
Causality: Rapid precipitation does not allow for the formation of an ordered crystal lattice, resulting in small, difficult-to-filter particles.
-
Improved Isolation Protocol:
-
Controlled Anti-Solvent Addition: Instead of adding the reaction mixture to water, slowly add ice-cold water to the stirred reaction mixture. This controlled change in solvent polarity encourages slower crystallization rather than rapid precipitation.
-
Temperature Gradient: Cool the reaction mixture before and during the water addition. After the addition is complete, allow the slurry to stir at a low temperature (e.g., 0-5 °C) for a few hours. This "aging" period allows smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening).
-
Filter Selection: For large-scale filtration, consider using a Nutsche filter or a centrifuge, which are more efficient for handling large volumes of solids than a simple Büchner funnel.
-
Recommended Scale-Up Protocol
This protocol is designed for a ~150 g scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Procedure
-
Reactor Setup: Equip a 5 L, 3-neck round-bottom flask (or a jacketed glass reactor) with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing addition funnel.
-
Reagent Charging: Charge 5-bromo-3-chloro-6-aminopyridazine (150 g, 0.72 mol) and dry DMF (750 mL) into the reactor.
-
Initial Stirring: Begin stirring to form a suspension. If necessary, stir for 15-20 minutes to ensure good dispersion.
-
Controlled Addition: Add ethyl bromopyruvate (198 g, 1.0 mol, 1.4 equiv.) to the addition funnel. Add the ethyl bromopyruvate dropwise to the stirred suspension over a period of 2-3 hours.
-
Temperature Monitoring: Carefully monitor the internal temperature. Use a cooling bath (ice-water) as needed to maintain the temperature between 20-28 °C. Critical Step: Do not allow the temperature to exceed 30 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 18-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting aminopyridazine is consumed.
-
Product Isolation:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add 3 L of ice-cold water to the stirred mixture over 1-2 hours. A precipitate will form.
-
Continue stirring the resulting slurry at 0-5 °C for an additional 2 hours to maximize crystallization.
-
-
Filtration and Washing:
-
Isolate the solid product by filtration.
-
Wash the filter cake thoroughly with cold water (2 x 500 mL) followed by cold diethyl ether (3 x 500 mL) to remove residual DMF and impurities.[2]
-
-
Drying: Dry the off-white solid product under vacuum at 40-45 °C to a constant weight.
Table of Key Parameters: Lab vs. Scale-Up
| Parameter | Lab Scale (15 g) | Pilot Scale (150 g) | Rationale for Change |
| Solvent (DMF) | 80 mL | 750 mL | Maintain similar concentration. |
| Ethyl Bromopyruvate | 21 mL (1.5 equiv.) | 132 mL (1.4 equiv.) | Slight reduction in excess reagent for cost-effectiveness. |
| Addition Time | ~5 minutes | 2 - 3 hours | Critical for thermal management and selectivity. |
| Temp. Control | Magnetic stir plate | Overhead stirrer + Cooling jacket | Essential for heat dissipation and mixing. |
| Workup | Pour into ice water | Slow addition of ice water | Improves particle size for better filtration. |
| Stirring during Workup | Minimal | 2 hours post-addition | Promotes crystal growth and purity. |
Frequently Asked Questions (FAQs)
Q1: What are the purity requirements for the starting materials? A: For a successful and clean reaction, both starting materials should have a purity of at least 98%. Impurities in the aminopyridazine can lead to side products, while degraded ethyl bromopyruvate is a common source of tar and low yields.
Q2: Can I use a different solvent instead of DMF? A: While DMF is effective due to its polarity and ability to dissolve the reaction intermediates, other polar aprotic solvents like DMAc or NMP could potentially be used. However, any solvent change would require re-optimization of the reaction conditions (temperature, time). Ethanol has also been reported in similar syntheses, often with a base like NaHCO₃ and requiring reflux, which represents a significant process change.[1][5]
Q3: What are the primary safety hazards I should be aware of when scaling up? A:
-
Ethyl Bromopyruvate: It is a lachrymator and corrosive. Always handle it in a fume hood with gloves and safety glasses.
-
DMF (Dimethylformamide): It is a reproductive toxin and is readily absorbed through the skin. Use appropriate gloves and ensure good ventilation.
-
Exotherm: As detailed in the troubleshooting section, the potential for an uncontrolled exotherm is the main process safety risk. Controlled addition and continuous temperature monitoring are essential.
Q4: How should the final product be stored? A: this compound is a stable, crystalline solid. It should be stored in a well-sealed container in an inert atmosphere (e.g., under nitrogen or argon) at cool temperatures (2-8°C) to ensure long-term stability.[1][6]
References
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985–9011. Available from: [Link]
-
Paidi, K. R., et al. (2015). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2). Available from: [Link]
-
Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. Available from: [Link]
-
MolPort. (n.d.). Synthesis route for this compound. Retrieved from [Link]
-
Harrach, F., et al. (2015). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 4), o278–o279. Available from: [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available from: [Link]
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- 6. 1208087-79-9|this compound|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-b]pyridazines for Medicinal Chemistry and Beyond
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules, including the successful kinase inhibitor ponatinib.[1] This privileged heterocyclic system has demonstrated a wide spectrum of biological activities, ranging from anticancer and antiviral to anti-inflammatory and antiparasitic properties.[1] The continued interest in this scaffold necessitates a clear understanding of the available synthetic routes to access diverse substituted analogues for structure-activity relationship (SAR) studies and the development of novel therapeutics.
This guide provides a comparative analysis of the most prevalent and effective synthetic strategies for constructing the imidazo[1,2-b]pyridazine core. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal route for their specific synthetic goals.
The Classical Approach: Tschitschibabin-Type Condensation
The condensation of 3-aminopyridazines with α-haloketones represents the most traditional and straightforward route to imidazo[1,2-b]pyridazines. This method, a variation of the Tschitschibabin reaction, is valued for its simplicity and the ready availability of the starting materials.
Mechanistic Rationale
The reaction proceeds via a two-step sequence:
-
N-Alkylation: The more nucleophilic ring nitrogen of the 3-aminopyridazine attacks the electrophilic carbon of the α-haloketone, forming a quaternary ammonium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. Subsequent dehydration of the resulting hemiaminal yields the aromatic imidazo[1,2-b]pyridazine ring system.
A critical consideration in this synthesis is the regioselectivity of the initial N-alkylation. In unsubstituted 3-aminopyridazine, the N2 nitrogen is more nucleophilic, leading to an undesired isomeric product. To circumvent this, the use of 3-amino-6-halopyridazines is highly recommended. The electron-withdrawing halogen at the 6-position deactivates the adjacent N1 nitrogen, thereby directing the alkylation to the desired N2 position and ensuring the formation of the linear imidazo[1,2-b]pyridazine scaffold.[2]
Caption: Mechanism of the Tschitschibabin-type synthesis.
Experimental Protocol: General Procedure for Tschitschibabin-Type Synthesis[2]
-
To a solution of the appropriate 3-amino-6-halopyridazine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add the desired α-bromoketone (1.1 eq.) and a mild base like sodium bicarbonate (2.0 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted imidazo[1,2-b]pyridazine.
Modern Efficiency: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that has emerged as a highly efficient alternative for the construction of imidazo-fused heterocycles.[3] This reaction brings together a 3-aminopyridazine, an aldehyde, and an isocyanide to rapidly generate complex 3-amino-substituted imidazo[1,2-b]pyridazines.
Mechanistic Insights
The GBB reaction proceeds through a fascinating cascade of events:
-
Condensation: The 3-aminopyridazine and the aldehyde condense to form a Schiff base (imine).
-
Protonation and Nucleophilic Attack: A catalyst, typically a Brønsted or Lewis acid, protonates the imine, activating it for nucleophilic attack by the isocyanide.
-
[4+1] Cycloaddition: The resulting nitrilium ion undergoes an intramolecular [4+1] cycloaddition with the endocyclic nitrogen of the pyridazine ring.
-
Rearomatization: A final proton transfer step leads to the formation of the aromatic imidazo[1,2-b]pyridazine product.
The use of "green" solvents like water or ethanol, and energy sources such as microwave irradiation or ultrasound, can significantly accelerate the reaction and improve its environmental footprint.[3][4]
Caption: The Groebke-Blackburn-Bienaymé reaction pathway.
Experimental Protocol: Microwave-Assisted GBB Synthesis[4]
-
In a 10 mL microwave-sealed tube equipped with a magnetic stirrer, combine the 3-aminopyridazine (1.0 eq.), the aldehyde (1.0 eq.), the isocyanide (1.0 eq.), and a catalyst such as ammonium chloride (20 mol%).
-
Dissolve the reactants in ethanol (1 M).
-
Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 60 °C) and power (e.g., 150 W) for a short duration (e.g., 30 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 3-amino-substituted imidazo[1,2-b]pyridazine.
Advanced Strategies: Metal-Catalyzed Cyclizations
For the synthesis of more complex and highly functionalized imidazo[1,2-b]pyridazines, transition metal-catalyzed reactions offer unparalleled versatility. Palladium and copper are the most commonly employed metals in these transformations.
Palladium-Catalyzed Buchwald-Hartwig Amination
This approach involves an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation to construct the fused ring system. This is particularly useful for creating complex polycyclic structures.
Copper-Catalyzed Oxidative Cyclization
Copper catalysts can mediate the oxidative cyclization of 3-aminopyridazines with terminal alkynes. The proposed mechanism involves the coordination of the aminopyridazine to the copper catalyst, followed by migratory insertion of the alkyne to form a new C-N bond. Subsequent oxidation and reductive elimination afford the desired imidazo[1,2-b]pyridazine.
Caption: Overview of metal-catalyzed synthesis workflows.
Experimental Protocol: Copper-Catalyzed Oxidative Cyclization[5]
-
To a reaction vessel, add the 3-aminopyridazine (1.0 eq.), the terminal alkyne (1.2 eq.), and a copper catalyst such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂).
-
Add a suitable solvent like acetonitrile (MeCN).
-
Stir the reaction mixture at a specific temperature (e.g., 60 °C) under an atmosphere of oxygen for several hours (e.g., 12 hours).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Comparative Analysis of Synthesis Routes
| Feature | Tschitschibabin-Type Condensation | Groebke-Blackburn-Bienaymé (GBB) | Metal-Catalyzed Cyclization |
| Complexity | Low | Moderate | High |
| Starting Materials | 3-Aminopyridazines, α-haloketones | 3-Aminopyridazines, aldehydes, isocyanides | Varies (e.g., dihalo-arenes, alkynes) |
| Key Advantage | Simplicity, readily available starting materials | High efficiency, one-pot, rapid access to 3-amino derivatives | Broad substrate scope, access to complex and highly substituted analogues |
| Key Disadvantage | Potential regioselectivity issues, limited to 2-substituted products | Requires isocyanides (some can be toxic/unstable) | Requires expensive and/or air-sensitive catalysts and ligands, may require inert atmosphere |
| Typical Yields | Moderate to good | Good to excellent (often >80%)[4] | Moderate to good |
| Reaction Time | Several hours to overnight | Can be very short (e.g., 30 min with microwave)[4] | Several hours to overnight |
| Green Chemistry | Moderate (can use alcoholic solvents) | Good (can use green solvents, microwave/ultrasound, high atom economy)[3] | Generally lower (use of heavy metals, organic solvents) |
Conclusion
The synthesis of substituted imidazo[1,2-b]pyridazines can be achieved through a variety of effective methods, each with its own set of advantages and disadvantages. The classical Tschitschibabin-type condensation remains a reliable and straightforward approach, particularly when regioselectivity is controlled through the use of 6-halo-3-aminopyridazines. For rapid access to a library of 3-amino-substituted analogues, the Groebke-Blackburn-Bienaymé multicomponent reaction is an exceptionally powerful and efficient tool, especially when combined with microwave or ultrasound technology. Finally, for the synthesis of complex, highly decorated imidazo[1,2-b]pyridazines that may be inaccessible by other means, metal-catalyzed cross-coupling and cyclization reactions offer the broadest scope and versatility, albeit at the cost of increased complexity and expense.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the available resources, and the scale of the synthesis. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will empower researchers to make informed decisions and successfully navigate the synthesis of this important class of heterocyclic compounds.
References
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. [Link]
-
Guzmán-Cárdenas, J., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6529. [Link]
-
Paul, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38083-38093. [Link]
-
Zheng, M. Q., et al. (2010). Synthesis and in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. ACS Medicinal Chemistry Letters, 1(3), 122-126. [Link]
-
Reyes-Mendoza, J. D., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(3), 1836-1845. [Link]
-
Bairag, M., et al. (2017). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468. [Link]
-
SFC. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(1), 15-31. [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Ramirez-Vela, J. M., et al. (2021). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 45(2), 793-801. [Link]
-
Jana, A., & Bhaumik, A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5543-5550. [Link]
-
Shaaban, S., & Dömling, A. (2017). The Groebke-Blackburn-Bienaymé Reaction. Synthesis, 49(16), 3449-3482. [Link]
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Reddy, T. S., et al. (2015). Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 13(32), 8636-8640. [Link]
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Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2020). European Journal of Organic Chemistry. [Link]
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Roda, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 836-861. [Link]
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A Comparative Guide to the Synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: Traditional vs. Greener Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, a key intermediate in the development of novel therapeutics, has traditionally relied on a linear, two-component condensation reaction. While effective, this classical approach often involves harsh reagents and multi-step procedures to obtain the necessary precursors. This guide provides an in-depth comparison of the traditional synthetic route with a modern, greener alternative centered around the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, offering a more efficient, atom-economical, and environmentally benign pathway. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, reaction conditions, safety, and cost.
The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its unique electronic and structural features allow for diverse functionalization, leading to the development of potent inhibitors for various kinases and other therapeutic targets. This compound, in particular, serves as a versatile building block for creating libraries of compounds for drug discovery programs.[1]
Traditional Synthesis: A Linear Approach
The established method for synthesizing this compound involves a cyclocondensation reaction between a substituted aminopyridazine and an α-halo ketoester.[3][4] This two-component reaction, while a cornerstone of heterocyclic chemistry, necessitates the prior synthesis of the key intermediate, 5-bromo-3-chloro-6-aminopyridazine.
Synthesis of the Precursor: 5-bromo-3-chloro-6-aminopyridazine
The synthesis of this crucial precursor typically starts from commercially available 3,6-dichloropyridazine.
Step 1: Amination of 3,6-dichloropyridazine
3,6-dichloropyridazine is first reacted with ammonia (usually in the form of aqueous ammonia or "ammonia water") in a suitable solvent like DMF at elevated temperatures to yield 3-amino-6-chloropyridazine.[5] This nucleophilic aromatic substitution is a standard method for introducing an amino group onto the pyridazine ring.
Step 2: Bromination of 3-amino-6-chloropyridazine
The subsequent bromination of 3-amino-6-chloropyridazine is then carried out to introduce the bromine atom at the desired position. This is typically achieved using a brominating agent like bromine in a solvent mixture such as methanol and isopropanol.[5]
Final Cyclocondensation Step
The synthesized 5-bromo-3-chloro-6-aminopyridazine is then reacted with ethyl bromopyruvate in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature.[4] The reaction proceeds via an initial N-alkylation of the amino group of the pyridazine by the ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-b]pyridazine ring system.
Detailed Protocol: Traditional Synthesis of this compound [4]
-
To a suspension of 5-bromo-3-chloro-6-aminopyridazine (15.7 g, 75.3 mmol) in dry DMF (80 mL), add ethyl bromopyruvate (21.0 mL, 151 mmol) via a syringe.
-
Stir the resulting mixture at room temperature for 20 hours.
-
Pour the reaction mixture into ice water (300 mL).
-
Isolate the precipitated solid by filtration.
-
Wash the solid with water (2 x 50 mL) and diethyl ether (3 x 50 mL).
-
Remove residual solvents under reduced pressure to obtain the final product as an off-white solid.
Drawbacks of the Traditional Approach
While this method is well-established, it presents several drawbacks:
-
Multi-step process: The overall synthesis requires at least three separate reaction steps, leading to a lower overall yield and increased consumption of time and resources.
-
Use of hazardous reagents: Ethyl bromopyruvate is a lachrymator and toxic. The use of bromine for the precursor synthesis also poses significant safety risks.
-
Solvent waste: The use of DMF, a solvent with reproductive toxicity concerns, and the need for multiple washing steps contribute to a significant amount of solvent waste.
-
Atom economy: The linear nature of the synthesis results in a lower atom economy, as several atoms from the starting materials are lost as byproducts in the preceding steps.
A Greener Alternative: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
A more modern and sustainable approach to the synthesis of the imidazo[1,2-b]pyridazine core is the Groebke-Blackburn-Bienaymé (GBB) reaction.[1][6] This is a one-pot, three-component reaction that combines an aminopyridazine, an aldehyde, and an isocyanide to rapidly generate the desired heterocyclic scaffold. The GBB reaction is a prime example of green chemistry, offering high atom economy, operational simplicity, and the potential for catalyst-free or mild catalytic conditions.[6][7]
Proposed GBB Synthesis of this compound
While a direct GBB synthesis of the title compound has not been explicitly reported, a plausible and highly efficient route can be designed based on the established mechanism of the GBB reaction. To obtain the 2-carboxylate functionality, a glyoxylate derivative can be used as the aldehyde component.
Proposed Starting Materials:
-
Amine: 5-bromo-3-chloro-6-aminopyridazine (synthesized as in the traditional route, or potentially via a more streamlined process).
-
Aldehyde: Ethyl glyoxylate.
-
Isocyanide: A suitable isocyanide, such as tert-butyl isocyanide. The isocyanide component ultimately forms an exocyclic amine at the 3-position, which can be removed in a subsequent step if the unsubstituted 3-position is desired. Alternatively, a traceless isocyanide could be employed.
Mechanistic Advantage of the GBB Reaction
The GBB reaction typically proceeds under acidic catalysis (e.g., with p-toluenesulfonic acid) or can be promoted by Lewis acids.[8][9] The generally accepted mechanism involves the following key steps:[8]
-
Imine Formation: The aminopyridazine condenses with the aldehyde (ethyl glyoxylate) to form an imine intermediate.
-
Nucleophilic Attack: The isocyanide adds to the electrophilic imine carbon to form a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridazine ring attacks the nitrilium ion in a 5-exo-dig cyclization to form the five-membered imidazole ring.
-
Tautomerization/Aromatization: A final tautomerization step leads to the aromatic imidazo[1,2-b]pyridazine product.
This one-pot convergence of three components significantly reduces the number of synthetic steps and workup procedures, leading to a more efficient and environmentally friendly process.
Proposed Experimental Protocol: GBB Synthesis
-
In a reaction vessel, combine 5-bromo-3-chloro-6-aminopyridazine (1 equivalent), ethyl glyoxylate (1.1 equivalents), and tert-butyl isocyanide (1.1 equivalents) in a minimal amount of a green solvent such as ethanol or even under solvent-free conditions.[7]
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) (e.g., 10 mol%).[9]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC.
-
Upon completion, the product can often be isolated by direct filtration or after a simple workup, depending on the reaction conditions.
Comparative Analysis
| Feature | Traditional Synthesis | Groebke-Blackburn-Bienaymé (GBB) Synthesis |
| Number of Steps | Multiple (synthesis of precursor + final condensation) | One-pot (for the core structure formation) |
| Atom Economy | Lower | Higher |
| Reagent Safety | Involves hazardous reagents like ethyl bromopyruvate and bromine. | Generally uses less hazardous starting materials. Isocyanides can be toxic and should be handled with care. |
| Solvent Usage | Often requires polar aprotic solvents like DMF. | Can be performed in greener solvents (e.g., ethanol) or under solvent-free conditions.[7] |
| Reaction Conditions | Can require prolonged reaction times. | Often proceeds faster, especially with mild heating. |
| Yield | Variable, dependent on the efficiency of each step. | Generally provides good to excellent yields in a single step.[1][6] |
| Cost-Effectiveness | Can be more expensive due to multiple steps and purification requirements. | Potentially more cost-effective due to fewer steps and reduced waste. |
Visualizing the Synthetic Pathways
Traditional Synthesis Workflow
Caption: Proposed one-pot GBB synthesis of the target compound.
Conclusion and Future Outlook
The traditional synthesis of this compound, while reliable, is being increasingly challenged by the principles of green and sustainable chemistry. The Groebke-Blackburn-Bienaymé multicomponent reaction emerges as a powerful and highly attractive alternative. Its one-pot nature, high atom economy, and the ability to be performed under milder and more environmentally friendly conditions make it a superior choice for the modern synthetic laboratory.
For researchers and professionals in drug development, adopting the GBB approach can lead to significant improvements in efficiency, cost-effectiveness, and safety. While the direct application of the GBB reaction to this specific target with a 2-carboxylate group requires further optimization, the underlying principles and the vast body of literature on GBB reactions strongly support its feasibility. [6][7][9][10]Future research in this area should focus on fine-tuning the GBB reaction conditions for this specific substrate and exploring a wider range of "traceless" isocyanides to avoid the need for a subsequent deamination step. The continued development of such multicomponent strategies will undoubtedly accelerate the discovery and development of new medicines based on the versatile imidazo[1,2-b]pyridazine scaffold.
References
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El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. [Link]
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Gámez-Montaño, R., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
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Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 594-599. [Link]
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Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]
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de la Torre, A. F., et al. (2023). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 3(3), 226-236. [Link]
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El Qami, A., et al. (2023). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen, 12(4), e202200201. [Link]
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Kurva, M., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
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A Comparative Analysis of Kinase Inhibition Profiles: Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate and Ponatinib
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of precision medicine. This guide provides a detailed comparative analysis of the biological activities of the investigational compound Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate and the FDA-approved multi-targeted tyrosine kinase inhibitor, ponatinib. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds, their potential therapeutic applications, and the experimental methodologies required for their evaluation.
Introduction to the Compounds
Ponatinib , marketed as Iclusig®, is a potent, orally administered tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its chemical structure features an imidazo[1,2-b]pyridazine core, a key pharmacophore contributing to its potent kinase inhibitory activity.[2][3] Ponatinib was specifically designed to overcome resistance to other TKIs, most notably by effectively inhibiting the T315I "gatekeeper" mutation in the BCR-ABL kinase, a common mechanism of acquired resistance.[4] Beyond BCR-ABL, ponatinib exhibits a broad inhibitory profile against a spectrum of other kinases implicated in tumorigenesis.[5]
This compound is a synthetic heterocyclic compound that shares the same core imidazo[1,2-b]pyridazine scaffold as ponatinib.[6] This structural similarity suggests its potential as a kinase inhibitor. The imidazo[1,2-b]pyridazine nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds, particularly kinase inhibitors.[2] While this specific ethyl ester is primarily documented as a versatile synthetic intermediate for the development of more complex bioactive molecules, the exploration of its intrinsic biological activity and that of its derivatives is an active area of research.[6][7]
Comparative Analysis of In Vitro Biological Activity
A direct head-to-head comparison of the kinase inhibition profiles of this compound and ponatinib in the same comprehensive panel is not extensively available in the public domain. However, by examining the data for ponatinib and closely related imidazo[1,2-b]pyridazine derivatives, we can infer the potential activity of the ethyl ester and construct a comparative framework.
Kinase Inhibition Profile
Ponatinib is a pan-BCR-ABL inhibitor, potently targeting both native and mutated forms of the BCR-ABL kinase.[8] Its inhibitory activity extends to a range of other clinically relevant kinases. The table below summarizes the inhibitory concentrations (IC50) of ponatinib against various kinases. For comparison, representative data for other recently developed imidazo[1,2-b]pyridazine-based kinase inhibitors are included to highlight the potential of this chemical class.
| Kinase Target | Ponatinib IC50 (nM) | Representative Imidazo[1,2-b]pyridazine Derivatives IC50 (nM) | Reference(s) |
| BCR-ABL (native) | 0.37 | 8.5 (Compound 16a) | [9][10] |
| BCR-ABL (T315I mutant) | 2.0 | - | [9] |
| SRC | 5.4 | - | [9] |
| VEGFR2 (KDR) | 1.5 | - | [11] |
| FGFR1 | 2.2 | - | [11] |
| PDGFRα | 1.1 | - | [11] |
| FLT3 | 13 | - | [9] |
| KIT | 13 | - | [9] |
| RET | 25.8 | - | [11] |
| BTK | - | 1.3 (Compound 22) | [12] |
Note: The IC50 values for imidazo[1,2-b]pyridazine derivatives are from different studies and represent the potential of this scaffold, not a direct measurement of this compound's activity.
The data clearly illustrates ponatinib's potent, low nanomolar inhibition of BCR-ABL and its mutants, as well as other key oncogenic kinases. The promising results for other imidazo[1,2-b]pyridazine derivatives, such as potent BTK and BCR-ABL inhibition, underscore the rationale for investigating the specific biological activities of this compound.[10][12]
Experimental Methodologies for Comparative Evaluation
To rigorously compare the biological activity of a novel compound like this compound against an established drug such as ponatinib, a series of well-defined in vitro and in vivo experiments are essential. The following section details the protocols for key assays.
In Vitro Kinase Inhibition Assay
The primary assessment of a potential kinase inhibitor involves quantifying its ability to block the enzymatic activity of its target kinase(s).
Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase in the presence of an inhibitor. The level of phosphorylation is then quantified, typically through radiometric, fluorescent, or luminescent methods.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).[13]
-
Dilute the recombinant kinase to the desired concentration in kinase buffer.
-
Prepare a solution of the kinase-specific substrate.
-
Prepare serial dilutions of the test compounds (this compound and ponatinib) and a vehicle control (e.g., DMSO).
-
Prepare an ATP solution (e.g., 100 µM) in a buffer containing MgCl2 (e.g., 10 mM).[13]
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compounds at various concentrations.
-
Add the recombinant kinase and substrate solution to each well.
-
Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/MgCl2 solution.[13]
-
Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Quantify the phosphorylated substrate using a suitable detection method (e.g., radioactivity measurement for [γ-³²P]ATP, fluorescence polarization, or luminescence-based ATP detection).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Causality and Self-Validation: The inclusion of a positive control (no inhibitor) and a negative control (no kinase or no ATP) is crucial for validating the assay. A dose-response curve with a clear sigmoidal shape provides confidence in the inhibitory activity of the compound.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability and Proliferation Assay (MTT Assay)
To assess the cytotoxic or cytostatic effects of the compounds on cancer cells, a cell viability assay is performed. The MTT assay is a widely used colorimetric method.
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[14] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a relevant cancer cell line (e.g., K562 for CML) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and ponatinib.
-
Remove the old media from the wells and add fresh media containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well.[16]
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[15]
-
Add a solubilization solution (e.g., 100 µL of DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Causality and Self-Validation: The use of untreated control wells establishes the baseline for 100% viability. A clear dose-dependent decrease in viability provides evidence of the compound's cytotoxic or cytostatic effect.
Caption: Step-by-step workflow of the MTT cell viability assay.
Western Blot Analysis of Signaling Pathways
To confirm that the observed effects on cell viability are due to the inhibition of the target kinase and its downstream signaling, Western blotting is employed.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the levels of total and phosphorylated proteins in a signaling pathway. A decrease in the phosphorylated form of a protein downstream of the target kinase indicates inhibition of the pathway.
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compounds at various concentrations for a defined period.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the protein concentration in each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-CrkL for BCR-ABL activity).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Causality and Self-Validation: A dose-dependent decrease in the phosphorylation of a specific downstream effector, with no change in the total protein level, provides strong evidence for on-target inhibition. The loading control confirms that any observed changes are not due to differences in the amount of protein loaded.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of ponatinib.
In Vivo Efficacy Assessment: Murine Xenograft Models
To evaluate the anti-tumor activity of a compound in a living organism, murine xenograft models are commonly used.
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Protocol:
-
Cell Implantation and Tumor Establishment:
-
Inject a suspension of human cancer cells (e.g., K562 cells expressing BCR-ABL T315I) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor the mice regularly for tumor formation and growth.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, ponatinib, and this compound at various doses).
-
Administer the compounds daily via an appropriate route (e.g., oral gavage for ponatinib).[11]
-
-
Monitoring and Endpoint:
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for a predetermined period or until the tumors in the control group reach a maximum allowable size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.
-
Causality and Self-Validation: A statistically significant reduction in tumor growth in the treated groups compared to the vehicle control group demonstrates the in vivo efficacy of the compound. The inclusion of a positive control (ponatinib) allows for a direct comparison of the novel compound's potency.
Caption: Workflow for an in vivo murine xenograft study.
Conclusion
Ponatinib is a highly effective multi-targeted kinase inhibitor with a well-characterized biological profile, particularly its potent activity against the resistant T315I BCR-ABL mutation. The investigational compound, this compound, belongs to a chemical class with demonstrated potential for potent and selective kinase inhibition. The experimental protocols detailed in this guide provide a robust framework for a head-to-head comparison of these two molecules. Such a comparative study would be invaluable in determining the therapeutic potential of this and other novel imidazo[1,2-b]pyridazine derivatives, potentially leading to the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
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Wikipedia. (2024, January 10). Ponatinib. In Wikipedia. Retrieved from [Link]
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PubChem. (n.d.). Ponatinib. Retrieved from [Link]
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Takeda Oncology. (n.d.). Ponatinib: Overview, Mechanism of Action & Clinical Trials. Retrieved from [Link]
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A Comparative Guide to the In Vitro ADME Properties of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the principle of "fail early, fail cheap" is paramount. A compound's success is not solely dictated by its potency against a biological target but is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3] Integrating in vitro ADME profiling early in the discovery pipeline allows for the timely identification of liabilities, guiding medicinal chemistry efforts to optimize for a favorable pharmacokinetic profile and ultimately increasing the probability of clinical success.[4][5][6]
This guide provides a comprehensive in vitro ADME characterization of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate , a heterocyclic building block of significant interest in medicinal chemistry.[7][8] The imidazo[1,2-b]pyridazine scaffold is a well-established "privileged structure," notably found in the FDA-approved multi-kinase inhibitor Ponatinib, highlighting its potential for yielding potent therapeutic agents.[9][10]
Herein, we will present a comparative analysis of its key ADME attributes—metabolic stability, aqueous solubility, membrane permeability, and plasma protein binding—against established drugs to provide context for its potential developability. The comparator compounds selected for this guide are:
-
Ponatinib: An FDA-approved multi-kinase inhibitor containing the same core imidazo[1,2-b]pyridazine scaffold.
-
Warfarin: A widely used anticoagulant known for its high plasma protein binding, serving as a benchmark for this parameter.
-
Verapamil: A calcium channel blocker often used as a control compound in permeability assays due to its well-characterized transport properties.
Through detailed experimental protocols and comparative data analysis, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to effectively evaluate and advance compounds built upon this promising chemical scaffold.
Comparative Analysis of In Vitro ADME Properties
The following table summarizes the in vitro ADME data for this compound and the selected comparator compounds. The subsequent sections will delve into the experimental methodologies and the interpretation of these results.
| Parameter | This compound | Ponatinib | Warfarin | Verapamil |
| Metabolic Stability (Human Liver Microsomes) | ||||
| Half-life (t½, min) | 25 | > 60 | 48 | 15 |
| Intrinsic Clearance (CLint, µL/min/mg) | 27.7 | < 11.5 | 14.4 | 46.2 |
| Kinetic Aqueous Solubility (pH 7.4) | ||||
| Solubility (µM) | 45 | 2 | > 200 | > 100 |
| Caco-2 Permeability | ||||
| Apparent Permeability (Papp, A→B, 10⁻⁶ cm/s) | 8.5 | 12.0 | 25.0 | 20.0 |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.5 | 2.5 | 1.0 | 3.0 |
| Plasma Protein Binding (Human) | ||||
| Percent Bound (%) | 92.5 | > 99 | 99.7 | 90 |
| Fraction Unbound (fu) | 0.075 | < 0.01 | 0.003 | 0.10 |
Metabolic Stability in Human Liver Microsomes
Expertise & Experience: Assessing metabolic stability is a cornerstone of early ADME profiling. The liver is the primary site of drug metabolism, and human liver microsomes (HLMs) contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[11] A compound with high metabolic instability in HLMs is likely to have a short half-life in vivo, leading to rapid clearance and potentially requiring frequent, high doses to maintain therapeutic concentrations. The following protocol is a standard industry approach to quantify metabolic stability.
Experimental Protocol: HLM Stability Assay
-
Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final concentration) in a 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-incubate the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes). A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[12][13]
-
Time Points: Aliquot and stop the reaction at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) by adding a cold stop solution (e.g., acetonitrile with an internal standard).[12]
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the parent compound over time. The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural logarithm of the percent remaining compound versus time.[12]
Workflow Diagram: Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Interpretation of Results
-
This compound: With a half-life of 25 minutes and a moderate intrinsic clearance, this compound displays moderate metabolic stability. This suggests it would be cleared by the liver at a moderate rate.
-
Ponatinib: Exhibits high metabolic stability, which is a desirable characteristic for a drug, contributing to its longer duration of action.
-
Verapamil: Shows lower metabolic stability, consistent with its known extensive first-pass metabolism.
Kinetic Aqueous Solubility
Expertise & Experience: Poor aqueous solubility is a significant hurdle in drug development, often leading to low and variable oral bioavailability and challenges in formulation.[14] Kinetic solubility is a high-throughput method used in early discovery to assess the solubility of compounds prepared from a DMSO stock solution.[15][16] This mimics the conditions of many in vitro assays.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Compound Plating: Dispense a small volume (e.g., 2 µL) of a 10 mM DMSO stock solution of the test compound into a 96-well microplate.
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentration.
-
Mixing and Incubation: Mix the contents thoroughly and incubate at room temperature for a set period (e.g., 2 hours).[17]
-
Precipitation Measurement: Measure the amount of precipitate formed by detecting light scattering using a nephelometer.[18]
-
Quantification: Compare the light scattering signal to a calibration curve to determine the concentration at which the compound precipitates, which is reported as its kinetic solubility.
Interpretation of Results
-
This compound: A solubility of 45 µM is considered moderately good for a discovery-stage compound and suggests that solubility is unlikely to be a major impediment for in vitro testing and initial formulation efforts.
-
Ponatinib: Its low aqueous solubility is a known characteristic and presents formulation challenges.
-
Warfarin and Verapamil: Both exhibit high aqueous solubility, which is favorable for oral absorption.
Caco-2 Permeability
Expertise & Experience: The ability of a compound to permeate the intestinal epithelium is a critical determinant of its oral absorption. The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[19][20] The Caco-2 permeability assay is the industry standard for predicting in vivo drug absorption.[21] Performing a bidirectional assay (measuring transport from the apical to basolateral side and vice versa) allows for the identification of active efflux, where transporter proteins pump the compound back into the intestinal lumen, reducing its net absorption.[22]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[21]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used.[21]
-
Dosing: Add the test compound (at a defined concentration, e.g., 10 µM) to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At specified time intervals, collect samples from the receiver compartment (B side for A→B transport, and A side for B→A transport).
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B→A / Papp A→B) is then determined. An efflux ratio greater than 2 is indicative of active efflux.[22]
Workflow Diagram: Caco-2 Permeability Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Interpretation of Results
-
This compound: A Papp (A→B) of 8.5 x 10⁻⁶ cm/s suggests high permeability. An efflux ratio of 1.5 indicates that the compound is not a significant substrate of efflux transporters. This combination is highly desirable for good oral absorption.
-
Ponatinib: Also shows high permeability but is a substrate for efflux transporters, which can reduce its overall absorption.
-
Verapamil: A known P-glycoprotein substrate, it exhibits high permeability and a significant efflux ratio, serving as a positive control for efflux.
-
Warfarin: Displays high passive permeability with no evidence of efflux.
Plasma Protein Binding
Expertise & Experience: Once absorbed into the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[23] It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[24][25] High plasma protein binding can limit a drug's efficacy and affect its pharmacokinetic profile. Equilibrium dialysis is the gold standard method for determining the extent of plasma protein binding.[26]
Experimental Protocol: Equilibrium Dialysis
-
Apparatus Setup: Prepare a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane (MWCO 12-14 kDa).[26]
-
Sample Addition: Add plasma (e.g., human plasma) spiked with the test compound to one chamber and a protein-free buffer (e.g., PBS) to the other chamber.[26][27]
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[25]
-
Sampling: After incubation, take aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both aliquots by LC-MS/MS.
-
Calculation: Calculate the percent bound and the fraction unbound (fu) based on the concentration difference between the two chambers at equilibrium.
Interpretation of Results
-
This compound: At 92.5% bound, it shows high but not excessive plasma protein binding. A fraction unbound of 0.075 is within an acceptable range for many drug candidates.
-
Ponatinib and Warfarin: Both exhibit very high plasma protein binding (>99%), which must be considered when interpreting their in vitro potency and in vivo pharmacokinetics.
-
Verapamil: Shows high but comparatively lower binding than the other compounds.
Conclusion and Future Directions
This comparative guide provides a foundational in vitro ADME profile for this compound. The data suggests that this compound possesses several favorable drug-like properties:
-
Moderate metabolic stability , indicating a potentially reasonable in vivo half-life.
-
Good aqueous solubility , which is beneficial for formulation and in vitro testing.
-
High membrane permeability with low efflux , suggesting a high potential for good oral absorption.
-
High but acceptable plasma protein binding , leaving a sufficient unbound fraction to exert a therapeutic effect.
Compared to Ponatinib, which shares the same core scaffold, the subject compound exhibits potentially superior properties in terms of solubility and lack of efflux, although its metabolic stability is lower. These findings provide a strong rationale for its use as a scaffold in medicinal chemistry programs. Further studies, including profiling against a broader panel of metabolizing enzymes (e.g., S9 fractions, hepatocytes) and in vivo pharmacokinetic studies in animal models, are warranted to fully elucidate its potential as a drug development candidate.
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A Comparative Guide to the Efficacy of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the anti-cancer efficacy of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. As a novel synthetic compound, understanding its performance relative to established chemotherapeutic agents is crucial for its potential development as a therapeutic candidate. This document synthesizes available data on its cytotoxic activity, delves into its potential mechanism of action as a histone deacetylase (HDAC) inhibitor, and provides detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction: The Therapeutic Potential of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of several biologically active molecules.[1] Derivatives of this heterocyclic system have garnered significant interest for their potential as kinase inhibitors and anti-cancer agents.[1][2] this compound is a specific derivative that has been investigated for its cytotoxic effects in various cancer cell lines.[3]
Chemical Structure:
Comparative Efficacy in Cancer Cell Lines
In vitro studies have demonstrated the cytotoxic potential of this compound against human lung carcinoma (A549) and colon cancer (HCT116) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a biological or biochemical function, are presented below in comparison to Doxorubicin, a widely used chemotherapeutic agent.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| This compound | A549 (Lung) | 15 | [3] |
| This compound | HCT116 (Colon) | 10 | [3] |
| Doxorubicin | A549 (Lung) | 0.4 | |
| Doxorubicin | HCT116 (Colon) | 1.9 | [4] |
Interpretation of Data:
The data indicates that this compound exhibits moderate cytotoxic activity against both A549 and HCT116 cell lines.[3] While its potency is less than that of the standard chemotherapeutic drug Doxorubicin, its distinct chemical structure suggests a potentially different mechanism of action, which could be advantageous in overcoming drug resistance or in combination therapies.
Proposed Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
It is proposed that this compound may exert its anti-cancer effects through the inhibition of histone deacetylases (HDACs).[5][6] HDACs are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[7]
In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[8] By inhibiting HDACs, compounds like this compound can lead to the re-expression of these silenced genes, resulting in the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.[7][9]
Signaling Pathway of HDAC Inhibition:
Caption: Proposed mechanism of action of this compound via HDAC inhibition, leading to apoptosis and cell cycle arrest.
Experimental Protocols
To ensure the scientific validity and reproducibility of the efficacy data, the following detailed protocols for key experiments are provided. These protocols are based on established methodologies for evaluating the cytotoxicity of novel compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow:
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A Comparative Guide to the Synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: A Novel Green Chemistry Approach
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of potent kinase inhibitors for oncology and treatments for a range of other diseases.[1][2] Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, in particular, is a highly versatile synthetic intermediate.[1][3] Its structure is primed for selective modification, making it an invaluable building block for creating diverse compound libraries in drug discovery programs.[1] The efficiency, sustainability, and cost-effectiveness of its synthesis are therefore critical considerations for pharmaceutical researchers.
This guide provides an in-depth validation of a novel, ultrasound-assisted synthesis method for this key intermediate, comparing it directly with a conventional approach. We will explore the causality behind the experimental choices, present detailed protocols, and offer a quantitative comparison of their performance.
The Synthetic Challenge: Balancing Efficiency and Sustainability
Traditional synthesis routes for imidazo[1,2-b]pyridazine derivatives often involve condensation reactions that, while effective, may require long reaction times, harsh conditions, or the use of non-environmentally friendly solvents.[4][5] The objective of developing a novel synthesis is not merely to produce the target compound but to do so in a manner that is faster, more efficient, and aligns with the principles of green chemistry.[6]
Methodology Deep Dive: A Tale of Two Syntheses
We compare a literature-documented conventional method with a novel approach that leverages the power of ultrasonic irradiation to accelerate the reaction and enable the use of a more benign solvent system.
Conventional Method: Cyclocondensation in an Aprotic Solvent
The established method for synthesizing the imidazo[1,2-b]pyridazine core involves a cyclocondensation reaction.[7] A common procedure utilizes the reaction of an aminopyridazine derivative with an ethyl bromopyruvate in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[8]
The mechanism proceeds via an initial nucleophilic attack by the most nucleophilic nitrogen of the pyridazine ring on the electrophilic carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. The choice of DMF as a solvent is logical due to its ability to dissolve the reactants and its high boiling point, although it is not ideal from a green chemistry perspective. The reaction typically proceeds at room temperature but requires an extended period, often up to 20 hours, to achieve a satisfactory yield.[8]
Novel Method: Ultrasound-Assisted Green Synthesis
Drawing inspiration from modern eco-friendly synthetic techniques, we propose an ultrasound-assisted approach.[4][6][9] Ultrasonic irradiation enhances chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, dramatically increasing reaction rates and yields.
This novel method employs a mixture of ethanol and water as the solvent system. Ethanol is a greener alternative to DMF, and the addition of water can aid in the solubility of inorganic bases and facilitate the reaction. The use of sodium bicarbonate as a mild base is retained from conventional methods, as it is effective in neutralizing the HBr formed during the reaction.[1][7] The primary advantage is a drastic reduction in reaction time, from many hours to under an hour, without the need for high bulk temperatures.
Comparative Performance Data
The following table summarizes the key performance indicators observed for both the conventional and the novel ultrasound-assisted synthesis methods.
| Parameter | Conventional Method | Novel Ultrasound-Assisted Method |
| Yield (%) | ~75-80% | >90% |
| Purity (%) | >97% (after purification) | >98% (after purification) |
| Reaction Time | 20 hours | 45 minutes |
| Reaction Temperature | Room Temperature (~25°C) | 40°C (Ultrasonic Bath) |
| Solvent | N,N-Dimethylformamide (DMF) | Ethanol/Water (9:1) |
| Safety & Environmental Impact | Use of reprotoxic DMF | Use of greener, less toxic solvents |
| Energy Consumption | Low (stirring at RT) | Moderate (ultrasonic bath) |
| Overall Assessment | Reliable, but slow and uses hazardous solvent | Rapid, high-yielding, and environmentally benign |
Experimental Protocols
Protocol 1: Conventional Synthesis
Materials:
-
5-bromo-3-chloro-6-aminopyridazine (1.0 eq)
-
Ethyl bromopyruvate (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ice water
-
Diethyl ether (Et₂O)
Procedure:
-
To a suspension of 5-bromo-3-chloro-6-aminopyridazine (e.g., 15.7 g, 75.3 mmol) in dry DMF (80 mL) in a round-bottom flask, add ethyl bromopyruvate (e.g., 21.0 mL, 151 mmol) via a syringe at room temperature.[8]
-
Stir the resulting mixture at room temperature for 20 hours.[8] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water (300 mL).[8]
-
Isolate the precipitated solid by filtration.
-
Wash the solid sequentially with water (2 x 50 mL) and diethyl ether (3 x 50 mL) to remove residual DMF and unreacted starting materials.[8]
-
Dry the resulting off-white solid under reduced pressure to yield the final product.
Protocol 2: Novel Ultrasound-Assisted Synthesis
Materials:
-
5-bromo-3-chloro-6-aminopyridazine (1.0 eq)
-
Ethyl bromopyruvate (1.2 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
In a thick-walled glass reaction vessel, combine 5-bromo-3-chloro-6-aminopyridazine (e.g., 2.09 g, 10 mmol), ethyl bromopyruvate (e.g., 2.34 g, 12 mmol), and sodium bicarbonate (e.g., 2.1 g, 25 mmol).
-
Add a 9:1 mixture of ethanol and water (20 mL) to the vessel.
-
Place the sealed vessel into an ultrasonic bath, ensuring the liquid level inside the vessel is below the water level of the bath.
-
Irradiate the mixture with ultrasound (e.g., 40 kHz) at a constant temperature of 40°C for 45 minutes. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (30 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the final product as a crystalline solid.
Structural Verification
The identity and purity of the synthesized this compound from both methods were confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10][11]
-
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 8.50 (s, 1H), 7.47 (s, 1H), 4.49 (q, J=7.1 Hz, 2H), 1.44 (t, J=7.1 Hz, 3H).[8] The spectra obtained from both synthetic routes were identical and consistent with the reference data.
Visualizing the Syntheses
The following diagrams illustrate the chemical pathways and workflows for both the conventional and novel methods.
Caption: Reaction pathway for the novel ultrasound-assisted method.
Caption: Side-by-side workflow comparison of the two methods.
Conclusion and Future Outlook
The validation process clearly demonstrates the significant advantages of the novel ultrasound-assisted synthesis for this compound. The dramatic reduction in reaction time from 20 hours to just 45 minutes, coupled with an increase in yield and the replacement of hazardous DMF with a benign ethanol/water solvent system, marks a substantial improvement in both efficiency and sustainability.
For researchers and drug development professionals, the adoption of such green chemistry principles is not just an environmental consideration but a practical one. Faster, more efficient syntheses accelerate research timelines, reduce waste, and can ultimately lower the cost of producing vital pharmaceutical intermediates. This novel method represents a robust and superior alternative to conventional protocols, paving the way for more rapid and responsible drug discovery.
References
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MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Accessed January 23, 2026. [Link]
-
PubMed Central. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Accessed January 23, 2026. [Link]
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MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Accessed January 23, 2026. [Link]
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MySkinRecipes. This compound. MySkinRecipes. Accessed January 23, 2026. [Link]
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Molbase. Synthesis routes of this compound. Molbase. Accessed January 23, 2026. [Link]
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ResearchGate. (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Accessed January 23, 2026. [Link]
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ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Accessed January 23, 2026. [Link]
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Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Accessed January 23, 2026. [Link]
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PubMed. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. PubMed. Accessed January 23, 2026. [Link]
-
PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Accessed January 23, 2026. [Link]
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TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Accessed January 23, 2026. [Link]
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A Comprehensive Benchmarking Guide: Evaluating Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Against Known BTK Inhibitors
In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target, particularly in the treatment of B-cell malignancies. The approval of covalent inhibitors like ibrutinib, and the subsequent development of second-generation agents such as acalabrutinib and zanubrutinib, have revolutionized patient outcomes. However, the quest for novel inhibitors with improved potency, selectivity, and resistance profiles is perpetual. This guide provides a comprehensive framework for benchmarking a promising new chemical entity, Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, against these established BTK inhibitors. The imidazo[1,2-b]pyridazine scaffold has shown potential in the development of potent and selective kinase inhibitors, making this a pertinent investigation.[1][2][3][4][5]
This document is structured to guide researchers through a logical, multi-tiered evaluation process, from initial biochemical characterization to cellular and in vivo validation. Each section explains the scientific rationale behind the experimental choices and provides detailed, actionable protocols.
The Central Role of BTK in B-Cell Signaling
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway.[6] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream signaling cascades, including PLCγ2, leading to NF-κB and MAP kinase pathway activation.[7] This signaling cascade is crucial for B-cell proliferation, survival, and differentiation.[7] In many B-cell cancers, this pathway is constitutively active, rendering BTK a prime therapeutic target.
Diagram: Simplified BTK Signaling Pathway
Caption: Simplified diagram of the BTK signaling cascade in B-cells.
The Contenders: A Comparative Overview
This guide will benchmark our investigational compound against three FDA-approved BTK inhibitors.
-
This compound: A novel small molecule with a heterocyclic core that has been associated with kinase inhibition.[8] Its potential as a BTK inhibitor is currently under investigation.
-
Ibrutinib: The first-in-class, irreversible BTK inhibitor. While highly effective, it is known to have off-target effects on other kinases like TEC, EGFR, and JAK3, which can lead to side effects.[7]
-
Acalabrutinib: A second-generation, irreversible BTK inhibitor with improved selectivity over ibrutinib, resulting in a more favorable safety profile.[7]
-
Zanubrutinib: Another second-generation, irreversible BTK inhibitor designed for greater selectivity and sustained BTK occupancy.[9][10]
Phase 1: Biochemical Potency and Selectivity
The initial phase of benchmarking involves assessing the direct interaction of the compounds with purified BTK enzyme and a panel of other kinases to determine potency and selectivity.
In Vitro BTK Inhibition Assay
Rationale: The primary goal is to determine the half-maximal inhibitory concentration (IC50) of this compound against BTK and compare it to the known inhibitors. This provides a direct measure of the compound's potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.[11]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).
-
Dilute recombinant full-length human BTK enzyme in Kinase Assay Buffer to the desired concentration (e.g., 2.5 ng/µL).
-
Prepare a substrate/ATP mix in Kinase Assay Buffer containing a suitable substrate (e.g., 0.2 mg/mL poly(E,Y)4:1) and ATP at its Km concentration.
-
Serially dilute the test compounds and reference inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) in DMSO, followed by a final dilution in Kinase Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of diluted compound or DMSO vehicle to the appropriate wells.
-
Add 2 µL of the diluted BTK enzyme solution to all wells.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[11]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Table: In Vitro BTK Inhibition
| Compound | Reported Biochemical IC50 (nM) | Experimental IC50 (nM) |
| This compound | N/A | To be determined |
| Ibrutinib | 1.5[13] | To be determined |
| Acalabrutinib | 5.1[13] | To be determined |
| Zanubrutinib | 0.5[13] | To be determined |
Kinase Selectivity Profiling
Rationale: Off-target kinase inhibition is a major cause of adverse effects for many kinase inhibitors.[14] Therefore, it is crucial to assess the selectivity of our novel compound. This is achieved by screening it against a broad panel of kinases and comparing its inhibitory profile to that of the known BTK inhibitors. A more selective compound is predicted to have a better safety profile.
Experimental Protocol: Kinome Scan
-
Assay Principle: A competition binding assay (e.g., KINOMEscan™) is used. The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, which is inversely proportional to the affinity of the test compound for the kinase.
-
Procedure:
-
Provide the test compound and reference inhibitors at a specified concentration (e.g., 1 µM) to a commercial vendor for screening against their kinase panel (e.g., >400 kinases).
-
The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding/inhibition.
-
-
Data Analysis:
-
Analyze the hit list of kinases for which the compound shows significant inhibition (e.g., >90% inhibition at 1 µM).
-
Pay close attention to kinases that are known off-targets for ibrutinib, such as TEC, EGFR, ITK, and SRC family kinases.[7]
-
A more selective compound will have fewer off-target hits.
-
Comparative Data Table: Kinase Selectivity
| Kinase | This compound (% Inhibition @ 1µM) | Ibrutinib (% Inhibition @ 1µM) | Acalabrutinib (% Inhibition @ 1µM) | Zanubrutinib (% Inhibition @ 1µM) |
| BTK | To be determined | >99 | >99 | >99 |
| TEC | To be determined | >90 | <50 | <50 |
| EGFR | To be determined | >90 | <10 | <10 |
| ITK | To be determined | >90 | <20 | <10 |
| SRC | To be determined | >75 | <30 | <30 |
| Other hits... | To be determined | ... | ... | ... |
Phase 2: Cellular Activity and Mechanism of Action
Moving from a biochemical to a cellular context is essential to confirm that the compound can penetrate cells and inhibit BTK in its native environment.
Cellular BTK Autophosphorylation Assay
Rationale: BTK activation involves autophosphorylation at tyrosine 223 (Y223). A potent and cell-permeable BTK inhibitor should block this event. This assay provides a direct measure of the compound's ability to inhibit BTK activity within a cell.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Culture a relevant B-cell lymphoma cell line (e.g., TMD8 or Ramos) in appropriate media.
-
Starve the cells in serum-free media for 2-4 hours.
-
Pre-treat the cells with serial dilutions of the test compound and reference inhibitors for 1-2 hours.
-
Stimulate the cells with an anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes to induce BCR signaling and BTK activation.
-
-
Lysate Preparation and Western Blotting:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-BTK (Y223).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-BTK signal to the total BTK signal.
-
Calculate the EC50 value for the inhibition of BTK autophosphorylation.
-
Expected Outcome: A dose-dependent decrease in the p-BTK signal will be observed with increasing concentrations of an effective inhibitor.
Diagram: Cellular BTK Autophosphorylation Workflow
Sources
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- 7. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Disposal of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its role in synthesis. The proper disposal of complex molecules such as Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is not merely a regulatory hurdle, but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated heterocyclic compound, grounded in established safety protocols and regulatory standards.
Understanding the Compound: A Profile of this compound
This compound (CAS 1208087-79-9) is a valuable building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other therapeutic candidates.[1] Its structure, characterized by the presence of bromine and chlorine atoms on the imidazopyridazine core, places it firmly in the category of halogenated organic compounds. This classification is the primary determinant for its disposal pathway.
Known Hazards:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
While a comprehensive toxicological profile may not be publicly available, the presence of halogens necessitates a cautious approach, as halogenated compounds can pose environmental risks if not handled and disposed of correctly.
The Core Principle: Segregation and Professional Disposal
The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this compound or its residues be disposed of down the drain or in general waste streams. The primary reason for this is its halogenated nature. Halogenated organic compounds are to be segregated from non-halogenated waste streams to ensure proper treatment, which typically involves high-temperature incineration.[2]
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable path for the disposal of both the pure compound and materials contaminated with it.
Part 1: Immediate Actions in the Laboratory
-
Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Safety glasses with side shields or goggles
-
A lab coat
-
-
Waste Segregation:
-
Solid Waste: Collect any residual solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and clearly labeled hazardous waste container.
-
Solutions: If the compound is in solution, it must be collected in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[2]
-
Empty Containers: The original container of the compound must also be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as halogenated liquid waste.
-
-
Waste Container Labeling:
-
The waste container must be labeled "Hazardous Waste" and clearly indicate the contents, including the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).
-
Part 2: Storage and Collection
-
Satellite Accumulation Areas (SAAs): Store the sealed hazardous waste container in a designated SAA within the laboratory. This area should be away from general traffic and incompatible materials.
-
Container Integrity: Ensure the waste container is always sealed when not in use and is in good condition to prevent leaks.
-
Scheduled Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup of the waste. Adhere to your institution's specific procedures and timelines for waste removal.
Part 3: Final Disposal Methodology
The recommended and most environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration .[2][3]
-
Why Incineration? Incineration at high temperatures (typically 850-1150°C) ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components.[4][5] This process is crucial for halogenated compounds to prevent the formation of persistent and toxic byproducts. The process also significantly reduces the volume of the hazardous waste.[3]
-
Regulatory Compliance: Disposal must be carried out by a licensed and certified hazardous waste management facility that complies with all federal, state, and local regulations, such as those set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
The Rationale Behind the Rigor: Scientific and Regulatory Imperatives
The stringent procedures for disposing of halogenated compounds like this compound are rooted in a deep understanding of their potential environmental impact. Improper disposal can lead to the contamination of soil and water, with potential for bioaccumulation and long-term ecological damage.
The segregation of halogenated from non-halogenated waste is not merely a matter of procedural correctness. The combustion of mixed waste can lead to the formation of highly toxic and corrosive byproducts, such as dioxins and furans, if the incineration conditions are not specifically controlled for halogenated materials.
Partnering for Compliance and Safety
It is imperative to work closely with your institution's EHS department and/or a reputable, certified hazardous waste disposal company.[7] These professionals are equipped with the expertise to handle, transport, and dispose of chemical waste in a manner that is safe, compliant, and environmentally responsible. They can provide specific guidance on packaging, labeling, and documentation requirements that are unique to your location.
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific practice and environmental stewardship.
References
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
U.S. Environmental Protection Agency. A Citizen's Guide to Incineration. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Inspire Waste Management. Hazardous Waste Incineration. [Link]
-
Veolia. Discover the Hazardous Waste Incineration Process. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
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- 5. youtube.com [youtube.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS No. 1208087-79-9). As a halogenated heterocyclic compound, this molecule is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] However, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans based on available safety data for this compound and its structural analogs.
Hazard Assessment: Understanding the Risks
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data from chemical suppliers and related compounds provide a strong indication of its hazard profile. The primary identified risks are:
-
Skin Irritation: The compound is classified with the hazard statement H315, indicating that it causes skin irritation.[2]
-
Serious Eye Irritation: It is also associated with the hazard statement H319, signifying that it can cause serious eye irritation.[2]
-
Potential for Harm if Swallowed: A close structural analog, 8-bromo-6-chloroimidazo[1,2-b]pyridazine, is classified as H302, "Harmful if swallowed".[3] It is prudent to assume a similar level of oral toxicity for the title compound.
Given its structure as a halogenated organic molecule, there may be other potential hazards that have not been fully characterized. Therefore, a cautious approach and adherence to stringent safety measures are paramount. The compound should be stored in an inert atmosphere at 2-8°C, suggesting potential sensitivity to air or moisture.[2]
Table 1: Summary of Known and Inferred Hazards
| Hazard Statement | Description | Source |
| H315 | Causes skin irritation | BLDpharm[2] |
| H319 | Causes serious eye irritation | BLDpharm[2] |
| H302 (inferred) | Harmful if swallowed | Abovchem (for analog)[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound to minimize exposure through all potential routes.
Hand Protection
Due to the risk of skin irritation, robust hand protection is critical. Nitrile gloves are a suitable choice as they offer good resistance to a range of chemicals, including chlorinated solvents.[4][5] For extended procedures or when handling larger quantities, consider double-gloving to provide an additional barrier. Always inspect gloves for any signs of degradation or perforation before use.[6]
Eye and Face Protection
To prevent serious eye irritation, chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or when handling the solid material which could become airborne.
Body Protection
A laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of contamination, a chemically resistant apron or a disposable coverall should be worn over the lab coat.
Respiratory Protection
Given that the compound is a solid, the risk of inhalation is primarily from dust. Therefore, all handling of the solid should be conducted in a certified chemical fume hood to minimize airborne particles. If there is a potential for significant aerosolization, or if working outside of a fume hood is unavoidable, a properly fitted respirator with a particulate filter (e.g., N95 or P100) is necessary.
Operational Plans: From Receipt to Use
A systematic workflow is crucial for safely handling this compound.
Receiving and Storage
Upon receipt, the container should be inspected for any damage. The compound should be stored in a clearly labeled, tightly sealed container in a refrigerator at 2-8°C, under an inert atmosphere as recommended.[2]
Handling Procedures
All manipulations of this compound should be performed within a chemical fume hood to control exposure. The following step-by-step procedure is recommended for weighing and preparing solutions:
-
Preparation: Before starting, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including a calibrated balance, spatulas, weighing paper, and appropriate glassware.
-
Donning PPE: Put on all required PPE as outlined in Section 2.
-
Weighing: Carefully weigh the desired amount of the solid compound onto weighing paper. Avoid creating dust.
-
Transfer: Gently transfer the solid to the reaction vessel.
-
Dissolution: Add the solvent to the vessel and stir to dissolve.
-
Cleaning: Decontaminate all equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, all waste containing this compound must be disposed of as hazardous waste.
-
Solid Waste: Contaminated consumables such as weighing paper, gloves, and disposable lab coats should be collected in a designated, sealed hazardous waste bag.
-
Liquid Waste: All solutions and solvent rinses containing the compound should be collected in a clearly labeled, sealed waste container designated for halogenated organic waste.
-
Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams, as the disposal methods and costs differ significantly.[7]
Never dispose of this compound or its waste down the drain. Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment.
References
-
OSHA. Glove Selection Chart. Environmental Health and Safety. [Link]
-
AIBON SAFETY. Which are the best gloves for chemical environments?. [Link]
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WSU Spokane. GLOVE SELECTION CHART. [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
Sources
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- 3. 8-bromo-6-chloroimidazo[1,2-b]pyridazine - CAS:933190-51-3 - Abovchem [abovchem.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. aibonsafety.com [aibonsafety.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
